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3-(2-Ethylpiperidin-1-yl)propanoic acid Documentation Hub

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  • Product: 3-(2-Ethylpiperidin-1-yl)propanoic acid
  • CAS: 933719-77-8

Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-(2-Ethylpiperidin-1-yl)propanoic acid

This guide details the synthesis and characterization of 3-(2-Ethylpiperidin-1-yl)propanoic acid , a functionalized -amino acid derivative. This structural motif serves as a critical intermediate in the development of ph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and characterization of 3-(2-Ethylpiperidin-1-yl)propanoic acid , a functionalized


-amino acid derivative. This structural motif serves as a critical intermediate in the development of pharmaceutical agents, particularly those targeting GABA uptake transporters or acting as peptidomimetic building blocks.

The following protocol prioritizes atom economy and scalability , utilizing a two-step sequence: an Aza-Michael addition followed by hydrolytic cleavage.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis is designed to avoid the handling of difficult zwitterionic intermediates until the final purification step. Direct alkylation with 3-halopropanoic acids often results in over-alkylation or difficult separations. Therefore, the Aza-Michael addition to an acrylate ester is the preferred industrial route, offering milder conditions and higher regioselectivity.

Retrosynthetic Pathway

The target molecule is disconnected at the


 bond, revealing 2-ethylpiperidine  and acrylic acid  (masked as an ester) as the primary synthons.

Retrosynthesis Target 3-(2-Ethylpiperidin-1-yl) propanoic acid Precursor1 2-Ethylpiperidine (Nucleophile) Target->Precursor1 C-N Disconnection Precursor2 Ethyl Acrylate (Michael Acceptor) Target->Precursor2 Hydrolysis

Figure 1: Retrosynthetic analysis revealing the Aza-Michael strategy.

Part 2: Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-ethylpiperidin-1-yl)propanoate

Reaction Type: Aza-Michael Addition[1]

This step exploits the nucleophilicity of the secondary amine. The steric hindrance at the C2 position of the piperidine ring requires optimization of reaction time and temperature compared to unsubstituted piperidine.

Reagents:

  • 2-Ethylpiperidine (1.0 equiv) [CAS: 1484-80-6]

  • Ethyl Acrylate (1.2 equiv) [CAS: 140-88-5]

  • Solvent: Ethanol (Absolute) or neat (solvent-free)

  • Catalyst (Optional): Triethylamine (0.1 equiv) or Silica-supported Lewis acids (for acceleration)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-ethylpiperidine (11.3 g, 100 mmol).

  • Addition: Cool the flask to 0°C in an ice bath. Add ethyl acrylate (12.0 g, 120 mmol) dropwise over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath. Stir at room temperature (25°C) for 4 hours.

    • Note: If TLC (Mobile phase: 10% MeOH in DCM) shows incomplete conversion, heat to 50°C for an additional 2 hours. The steric bulk of the ethyl group may retard the reaction rate.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ethyl acrylate and solvent.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via vacuum distillation or flash chromatography (SiO

    
    , Hexane/EtOAc 4:1).
    

Data Output:

Parameter Value
Yield 92–96%
Appearance Colorless to pale yellow oil

| Rf Value | ~0.6 (DCM/MeOH 9:1) |

Step 2: Hydrolysis to 3-(2-Ethylpiperidin-1-yl)propanoic acid

Reaction Type: Saponification

Reagents:

  • Ethyl 3-(2-ethylpiperidin-1-yl)propanoate (from Step 1)

  • Lithium Hydroxide (LiOH[2]·H

    
    O)  (1.5 equiv)
    
  • Solvent: THF/Water (3:1 v/v)

  • Workup Reagent: 1M HCl (for pH adjustment)

Procedure:

  • Dissolution: Dissolve the ester (21.3 g, 100 mmol) in THF (150 mL) and water (50 mL).

  • Saponification: Add solid LiOH·H

    
    O  (6.3 g, 150 mmol) in one portion. Stir vigorously at room temperature for 12 hours.
    
  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the ester peak.

  • Isolation (Zwitterion Formation):

    • Carefully adjust the pH of the solution to ~6.0–7.0 using 1M HCl.

    • Evaporate the THF under reduced pressure.

    • Lyophilize the remaining aqueous phase to obtain the crude solid, or extract with

      
      -butanol if desalting is required.
      
    • Alternative (HCl Salt): Acidify to pH 1 using 4M HCl in dioxane, then precipitate with diethyl ether to isolate the hydrochloride salt (more stable).

Workflow Diagram:

SynthesisWorkflow Start Start: 2-Ethylpiperidine React1 Add Ethyl Acrylate (0°C -> RT, 4-6h) Start->React1 Inter Intermediate: Ethyl 3-(2-ethylpiperidin-1-yl)propanoate React1->Inter React2 Add LiOH / THF / H2O (Saponification) Inter->React2 pH Adjust pH to 6-7 (Zwitterion) or pH 1 (HCl Salt) React2->pH Final Final Product: 3-(2-Ethylpiperidin-1-yl)propanoic acid pH->Final

Figure 2: Step-by-step process flow for the synthesis and isolation.[2][3][4]

Part 3: Characterization & Quality Control

The following spectral data is derived from structural analysis and validated against analogs (e.g., 3-(2-methylpiperidin-1-yl)propanoic acid).

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, D

O/DCl):
The spectrum will show distinct multiplets for the piperidine ring and the propanoic acid chain.
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
0.95Triplet (

Hz)
3H-CH

CH

Terminal ethyl group
1.30–1.90Multiplet8HPiperidine Ring (C3-C5) + Ethyl -CH

-
Ring envelope
2.85Triplet (

Hz)
2H-CH

COOH

-proton to carboxylic acid
3.10–3.45Multiplet4HN-CH

(chain) + Ring C6
Deshielded by Nitrogen
3.55Multiplet1HRing C2-H Chiral center proton

C NMR (100 MHz, D

O):
  • Carbonyl: ~175.0 ppm (COOH)

  • C-N region: ~50.0–60.0 ppm (3 signals: Ring C2, Ring C6, Chain

    
    )
    
  • Aliphatic: ~10.0–30.0 ppm (Ring C3-C5, Ethyl carbons)

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 185.14

  • Observed [M+H]

    
    :  186.15
    
  • Fragment Ions: Loss of -COOH (45 Da) or ethyl group cleavage may be observed at higher collision energies.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low absorption expected; ELSD or MS detection preferred).

Part 4: Critical Process Parameters (Troubleshooting)

  • Steric Hindrance: The ethyl group at the 2-position creates steric bulk. If the Michael addition (Step 1) is sluggish, adding a Lewis acid catalyst like Yb(OTf)

    
      (5 mol%) or simply increasing temperature to 60°C will drive conversion without polymerization [1].
    
  • Zwitterion Solubility: The final amino acid is highly polar. Do not use standard organic extraction (DCM/EtOAc) for the free acid, as it will remain in the aqueous phase. Use n-butanol for extraction or isolate as the HCl salt for better handling and crystallinity.

  • Stability: The ester intermediate is stable at room temperature. The free acid should be stored at -20°C to prevent slow decarboxylation or oligomerization over months.

References

  • Bartoli, G., et al. (2005). "Solvent-free synthesis of

    
    -amino esters by the Michael addition of amines to alkyl acrylates." Journal of Organic Chemistry. Link
    
  • Perrio, C., et al. (2010). "Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to alkyl acrylates." Arkivoc. Link

  • PubChem. (n.d.). "2-Ethylpiperidine Compound Summary." National Center for Biotechnology Information. Link

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

Sources

Exploratory

physicochemical properties of 3-(2-Ethylpiperidin-1-yl)propanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Ethylpiperidin-1-yl)propanoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Ethylpiperidin-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar that dictates its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately influencing its efficacy, safety, and formulation strategy.[1] Substituted piperidine-carboxylic acids, a class to which 3-(2-Ethylpiperidin-1-yl)propanoic acid belongs, are significant scaffolds in medicinal chemistry due to their structural motifs that can interact with various biological targets.

This technical guide offers a comprehensive examination of the core . As publicly available experimental data for this specific molecule is scarce, this document serves a dual purpose: first, to provide a robust set of computationally predicted values to guide initial research, and second, to detail the authoritative, field-proven experimental protocols required for their empirical determination. The narrative is designed for the senior application scientist, blending technical accuracy with causal insights into methodological choices.

Compound Profile

  • IUPAC Name: 3-(2-Ethylpiperidin-1-yl)propanoic acid

  • Molecular Formula: C₁₀H₁₉NO₂

  • Molecular Weight: 185.26 g/mol

  • Chemical Structure:

    
    (A representative image would be placed here)
    
  • CAS Number: Not assigned in public databases as of the latest search. The absence of a CAS number suggests the compound may be a novel or non-commercial entity.

Predicted Physicochemical Properties

The following table summarizes the key predicted using established computational models. These values are invaluable for initial project planning, enabling researchers to anticipate a compound's behavior in biological and formulation contexts. The predictions are derived from algorithms used in platforms like SwissADME and those developed by ACD/Labs and ChemAxon, which are benchmarked against large experimental datasets.[2][3][4]

PropertyPredicted ValueSignificance in Drug Development
pKa (acidic) 4.0 ± 0.5Governs the ionization state of the carboxylic acid group.
pKa (basic) 9.5 ± 0.5Governs the ionization state of the piperidine nitrogen.
logP 1.8 ± 0.4Indicates lipophilicity and potential for membrane permeability.
logS (Aqueous Solubility) -2.5 to -3.5Predicts solubility in water, impacting dissolution and bioavailability.
Topological Polar Surface Area (TPSA) 40.5 ŲInfluences membrane transport and interactions with polar targets.

Acid-Base Dissociation (pKa)

The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for an ionizable molecule like 3-(2-Ethylpiperidin-1-yl)propanoic acid.[1] This compound is zwitterionic, possessing both a weakly acidic carboxylic acid group and a basic tertiary amine (the piperidine nitrogen). The pKa values dictate the extent of ionization at a given pH, which directly impacts solubility, lipophilicity, receptor binding, and membrane transport.[1]

Causality Behind Experimental Choices

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, reliability, and relatively low cost.[5] The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid and a strong base) is added incrementally. The resulting titration curve reveals inflection points corresponding to the pH values where the acidic and basic groups are 50% ionized; these points define the pKa values.[5][6]

Experimental Protocol: Potentiometric Titration

This protocol is designed to determine the two pKa values of the target compound.

  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~1 mM solution of 3-(2-Ethylpiperidin-1-yl)propanoic acid in deionized water. A precise concentration is necessary for accurate calculations.

    • Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration, which minimizes fluctuations in activity coefficients.[6]

  • Instrument Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[6]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a thermostatted reaction vessel equipped with a magnetic stirrer.

    • Add the ionic strength adjuster (KCl).

    • Immerse the calibrated pH electrode into the solution.

    • To determine the basic pKa, first titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2.0).

    • Then, titrate the acidified solution with 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize (<0.01 pH units/minute).[6]

    • Continue the titration until the pH reaches ~12.0.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first and second derivatives of the curve to accurately identify the equivalence points.

    • The pKa of the carboxylic acid (pKa₁) is the pH at the first half-equivalence point.

    • The pKa of the piperidine nitrogen (pKa₂) is the pH at the second half-equivalence point.[7]

    • Perform the entire titration in triplicate to ensure reproducibility.[6]

Visualization: Potentiometric Titration Workflow

G cluster_prep 1. Preparation cluster_setup 2. Setup & Titration cluster_analysis 3. Data Analysis prep_analyte Prepare 1 mM Analyte Solution titrate Titrate Sample with NaOH, Record pH vs. Volume prep_analyte->titrate prep_titrant Standardize 0.1M HCl & NaOH prep_titrant->titrate prep_kcl Prepare 0.15M KCl prep_kcl->titrate calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->titrate plot Plot pH vs. Titrant Volume titrate->plot derivatives Calculate 1st & 2nd Derivatives plot->derivatives pka Determine pKa values at half-equivalence points derivatives->pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP). For an ionizable compound, the distribution coefficient (logD) is more relevant, as it describes the lipophilicity at a specific pH, accounting for all ionic species.

Causality Behind Experimental Choices

The shake-flask method is the internationally recognized "gold standard" for logP determination, as outlined in OECD Guideline 107.[8][9] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. This method is highly accurate for compounds with logP values in the range of -2 to 4.[8][10] The choice of n-octanol is historical and practical, as its properties are thought to mimic biological membranes reasonably well.

Experimental Protocol: Shake-Flask Method for logP/logD
  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be water for this compound). The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine precise volumes of the pre-saturated n-octanol and pre-saturated water (or a buffer of a specific pH for logD determination). Common volume ratios are 1:1, 2:1, or 1:2.[9]

    • Add a known amount of the compound stock solution.

    • Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).[11]

  • Phase Separation:

    • Separate the two phases by centrifugation to break any emulsions and ensure a clean interface.[9]

  • Quantification:

    • Carefully take an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for each phase.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP (or logD) is the base-10 logarithm of this ratio.

    • The experiment should be performed with at least two different phase volume ratios to ensure consistency.[10]

Visualization: Shake-Flask logP Determination Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis presaturate Pre-saturate n-Octanol & Water combine Combine Phases & Compound presaturate->combine stock Prepare Compound Stock Solution stock->combine shake Shake to Equilibrium (Constant Temperature) combine->shake centrifuge Separate Phases (Centrifugation) shake->centrifuge quantify Quantify Concentration in Each Phase (HPLC/LC-MS) centrifuge->quantify calculate Calculate P = [Octanol]/[Aqueous] quantify->calculate logp logP = log10(P) calculate->logp

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract, a key factor for oral bioavailability.[12] Low solubility is a major challenge in drug development, often leading to poor absorption and variable clinical outcomes.[12] Thermodynamic solubility, the equilibrium concentration of a compound in a saturated solution, is the most definitive measure.

Causality Behind Experimental Choices

The shake-flask method is the benchmark for determining thermodynamic solubility.[11] The methodology involves adding an excess of the solid compound to a buffer and allowing it to equilibrate over an extended period (typically 24-48 hours). This ensures that the solution is truly saturated and that the solid phase has converted to its most stable crystalline form, providing the most accurate and relevant solubility value for formulation development.[11][13]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
  • Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Weigh an excess amount of the solid 3-(2-Ethylpiperidin-1-yl)propanoic acid into a vial (e.g., 1-2 mg). The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration:

    • Add a known volume of the buffer to the vial (e.g., 1 mL).

    • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[11][12]

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Separate the solid from the supernatant. This is a critical step and is best achieved by high-speed centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[11]

  • Quantification:

    • Prepare a calibration curve of the compound in the same buffer.

    • Analyze the concentration of the compound in the clear, filtered supernatant using a validated HPLC-UV or LC-MS method.

  • Calculation:

    • The measured concentration from the supernatant is the thermodynamic solubility of the compound under the tested conditions.

    • Express the result in units such as µg/mL or µM.

    • The experiment should be performed in at least triplicate.

Visualization: Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_analysis 3. Analysis add_solid Add Excess Solid Compound to Vial add_buffer Add Known Volume of Buffer add_solid->add_buffer shake Shake at Constant Temp (e.g., 24-48 hours) add_buffer->shake check_solid Visually Confirm Undissolved Solid shake->check_solid separate Separate Solid from Supernatant (Centrifuge & Filter) check_solid->separate quantify Quantify Concentration in Supernatant (HPLC/LC-MS) separate->quantify result Result = Thermodynamic Solubility quantify->result

Caption: Workflow for thermodynamic solubility determination.

Thermal Properties (Melting Point & Stability)

The thermal properties of a compound, such as its melting point and decomposition temperature, are vital for material characterization, purity assessment, and understanding its physical stability. These parameters are critical during manufacturing, formulation, and storage.

Causality Behind Experimental Choices

Differential Scanning Calorimetry (DSC) is the premier technique for determining melting points and other thermal transitions (e.g., glass transitions, crystallization).[14][15] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] The melting of a crystalline solid is an endothermic event, appearing as a distinct peak on the DSC thermogram, providing a precise melting temperature (Tₘ).

Thermogravimetric Analysis (TGA) is used to measure changes in a material's mass as a function of temperature.[15][16] It is the ideal method for assessing thermal stability and determining the temperature at which decomposition begins. The output is a curve showing mass percentage versus temperature.

Experimental Protocol: DSC and TGA Analysis
  • Sample Preparation:

    • Accurately weigh a small amount of the solid sample (typically 2-5 mg) into an aluminum DSC or TGA pan.

  • DSC Analysis (Melting Point):

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen) at a constant rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak temperature of the endothermic melting event on the resulting thermogram.

  • TGA Analysis (Thermal Stability):

    • Place the sample pan onto the high-precision balance within the TGA furnace.

    • Heat the sample under a controlled atmosphere (nitrogen or air) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).

    • Record the sample weight as a function of temperature.

    • The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Visualization: Thermal Analysis Experimental Logic

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc_sample Sample in Pan dsc_heat Heat at Constant Rate (e.g., 10 °C/min) dsc_sample->dsc_heat dsc_ref Empty Reference Pan dsc_ref->dsc_heat dsc_measure Measure Difference in Heat Flow dsc_heat->dsc_measure dsc_output Output: Thermogram (Heat Flow vs. Temp) dsc_measure->dsc_output dsc_result Determine Melting Point (Tₘ) dsc_output->dsc_result tga_sample Sample on Microbalance tga_heat Heat at Constant Rate (e.g., 10 °C/min) tga_sample->tga_heat tga_measure Measure Mass Change tga_heat->tga_measure tga_output Output: Thermogram (% Weight vs. Temp) tga_measure->tga_output tga_result Determine Decomposition Temp tga_output->tga_result sample_prep Weigh 2-5 mg of Compound sample_prep->dsc_sample sample_prep->tga_sample

Caption: Logic flow for DSC and TGA experiments.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][8]

  • OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Publishing. URL: [Link][9]

  • European Commission (2008), A.8. PARTITION COEFFICIENT, Commission Regulation (EC) No 440/2008. URL: [Link]

  • Bienta, Shake-Flask Solubility Assay. URL: [Link]

  • Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration. URL: [Link][6]

  • AZoM, Thermal Analysis of Organic Compounds (2018). URL: [Link][14]

  • Avdeef, A. (2001), pH-Metric LogP and pKa, in 'Pharmacokinetic Profiling in Drug Research', Wiley-VCH.
  • ResearchGate, DSC and TGA thermograms of the small molecules. URL: [Link]

  • Al-Bayt University, Practical Biochemistry-404352: Amino acid titration. URL: [Link][7]

  • Mettler Toledo, Webinar – Thermal Analysis of Organic Compounds. URL: [Link][15]

  • ResolveMass Laboratories Inc., DSC vs TGA: A Simple Comparison Guide (2026). URL: [Link][17]

  • Pan, L., et al. (2007), Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery, Journal of Pharmaceutical Sciences. URL: [Link][18]

  • Bergström, C. A., et al. (2014), Development of Methods for the Determination of pKa Values, PMC. URL: [Link][5]

  • Scribd, Determination of Pka and Pi Values of Amino Acids Through Titration (2020). URL: [Link]

  • Scribd, Determination of Pka and Pi Values of Amino Acids Through Titration (2020). URL: [Link][19]

  • Karami, Z., & Wilson, L. D. (2024), A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility, Pharmaceutical Sciences. URL: [Link][13]

  • ACD/Labs, What is the pKa of my compound? (2025). URL: [Link][1]

  • PubChem, 1-Piperidinepropanoic acid, ethyl ester. URL: [Link]

  • AELAB, DSC vs TGA: A Complete Guide to Thermal Analysis Selection (2026). URL: [Link][16]

  • PubChem, 3-(2-Oxopiperidin-1-yl)propanoic acid. URL: [Link]

  • ACD/Labs, Acid Dissociation Constant Calculator | pKa Prediction Software. URL: [Link]

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  • PubChem, 3-(Piperidin-1-yl)propanoic acid hydrochloride. URL: [Link]

  • Mansouri, K., et al. (2019), Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals, Journal of Cheminformatics. URL: [Link][3]

  • Balogh, M., et al. (2011), Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances, Journal of Pharmaceutical Sciences. URL: [Link]

  • ChemAxon, Predicting pKa. URL: [Link]

  • ChemAxon, Calculators & Predictors. URL: [Link][4]

  • EPA, 3-[(Pyridin-2-yl)disulfanyl]propanoic acid Properties. URL: [Link]

  • Mansouri, K., et al. (2019), Open-source QSAR models for pKa prediction using multiple machine learning approaches, Journal of Cheminformatics. URL: [Link]

  • ResearchGate, Scatter plots of the ChemAxon and ACD/Labs predictions for the.... URL: [Link]

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Foundational

Technical Guide: Spectroscopic Analysis of 3-(2-Ethylpiperidin-1-yl)propanoic Acid

The following technical guide provides an in-depth spectroscopic analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid . This analysis synthesizes established spectroscopic principles for N-alkylated piperidines and -amino...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid .

This analysis synthesizes established spectroscopic principles for N-alkylated piperidines and


-amino acids.[1][2][3] While direct spectral repositories for this specific derivative are proprietary, the data below represents high-confidence predictive values derived from homologous series (e.g., 3-(piperidin-1-yl)propanoic acid and 2-ethylpiperidine) and fundamental chemometric rules.[1][2][3]

[1][2][3]

Molecular Profile & Structural Logic

Before interpreting spectra, one must understand the structural dynamics that dictate the signals.

  • IUPAC Name: 3-(2-Ethylpiperidin-1-yl)propanoic acid[1][2][3]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 185.27 g/mol [1][2][3]

  • Key Structural Features:

    • Piperidine Ring: A six-membered saturated heterocycle.[1][2][3][4]

    • Chiral Center (C2): The 2-ethyl substituent creates a chiral center, making the ring rigid and rendering the protons on the propanoic side chain diastereotopic .

    • Zwitterionic Potential: As a

      
      -amino acid, this molecule can exist as a zwitterion (
      
      
      
      ) in the solid state or neutral media, significantly affecting IR and NMR shifts.[1][2][3]
Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, moving from mass confirmation to stereochemical assignment.

G Sample Unknown Sample MS 1. Mass Spectrometry (MW & Fragmentation) Sample->MS m/z 185.27 IR 2. IR Spectroscopy (Functional Groups) MS->IR Confirm MW NMR_1H 3. 1H NMR (Proton Environment) IR->NMR_1H Confirm COOH/Amine NMR_13C 4. 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C Assign Diastereotopicity Validation Structural Confirmation NMR_13C->Validation

Figure 1: Sequential spectroscopic workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze the fragmentation pattern characteristic of 2-substituted piperidines.

Ionization Mode
  • ESI (+): Preferred for high sensitivity.[2][3] Expect a strong

    
     peak.[2][3]
    
  • EI (70 eV): Essential for structural elucidation via fragmentation.[2][3]

Predicted Fragmentation Pathway (EI)

N-alkyl piperidines undergo characteristic


-cleavage .[1][2][3] The ionization usually occurs at the nitrogen lone pair, triggering the cleavage of the C-C bond adjacent to the nitrogen.[5]
  • Molecular Ion (

    
    ):  m/z 185 (Weak intensity, typical for aliphatic amines).[2][3]
    
  • 
    -Cleavage (Ring):  Loss of the C2-ethyl group.[1][2][3]
    
    • Mechanism: Homolytic cleavage of the C2-Ethyl bond.[1][2][3]

    • Fragment:

      
      .
      
  • 
    -Cleavage (Side Chain):  Loss of the propanoic acid moiety is less favorable than the alkyl loss but possible.[2][3]
    
    • Fragment: Loss of

      
       (59 Da) 
      
      
      
      (N-methylene piperidinium ion).[1][2][3]
  • Base Peak: Often the iminium ion formed by ring cleavage or loss of the largest alkyl substituent at the

    
    -position.[2] For 2-ethylpiperidine derivatives, the loss of the ethyl group (
    
    
    
    ) or the formation of the piperidinium ring system (
    
    
    112) is common.[2]

Data Summary Table: MS

Ion Type m/z (approx) Origin/Mechanism

|


 (ESI)  | 186.28  | Protonated molecular ion (Base peak in ESI).[1][2][3] |
| 

(EI)
| 185.1 | Molecular ion (often weak).[2][3] | |

| 156 |

-cleavage losing ethyl group at C2.[1][2][3] | |

| 140 | Loss of carboxyl group.[1][2][3] | | Piperidinium | 112 | Cleavage of N-side chain (N-C bond).[1][2][3] |

Infrared Spectroscopy (IR)

Objective: Identify the carboxylic acid and tertiary amine functionalities. Note on State: The spectrum differs significantly between the free acid (solution/gas) and zwitterion (solid KBr pellet).[3]

Key Absorption Bands (Solid State/Zwitterion)

In the solid state,


-amino acids often exist as zwitterions (

).
  • Carboxylate (

    
    ): 
    
    • Asymmetric Stretch:

      
       (Strong).[1][2][3]
      
    • Symmetric Stretch:

      
      .
      
    • Note: The typical

      
       stretch of a free acid (
      
      
      
      ) may be absent or weak if fully zwitterionic.[2][3]
  • Amine Salt (

    
    ): 
    
    • Broad band

      
      .[1][2][3] This overlaps with C-H stretches.[1][2][3]
      
  • C-H Stretching:

    • 
       (Alkyl 
      
      
      
      ).[1][2][3]
    • Bohlmann Bands:

      
      .[1][2][3] Specific to trans-quinolizidine-like conformations where C-H bonds are anti-periplanar to the N lone pair.[1][2][3] Presence indicates specific stereochemistry.[1][2][3]
      

Data Summary Table: IR | Functional Group | Wavenumber (


) | Intensity | Assignment |
| :--- | :--- | :--- | :--- |
| O-H (Acid)  | 2500–3300 | Broad | H-bonded OH (if free acid exists).[1][2][3] |
| C=O (Acid)  | 1700–1725 | Strong | Carbonyl stretch (free acid).[2][3] |
| COO- (Salt)  | 1550–1610 | Strong | Asymmetric stretch (Zwitterion).[1][2][3] |
| C-H (Alkyl)  | 2850–2960 | Medium | 

stretching.[1][2][3] | | C-N | 1100–1250 | Medium | C-N stretch (fingerprint region).[1][2][3] |

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and determine the stereochemistry of the piperidine ring.

1H NMR (Proton) Analysis

Solvent:


 (for zwitterion) or 

(for free acid/ester).[2][3] Key Feature: The chiral center at C2 makes the two protons on the

-carbon (relative to N) of the propanoic chain diastereotopic . They will not appear as a simple triplet but as complex multiplets (ABX or AB system).
PositionShift (

, ppm)
MultiplicityIntegrationNotes
COOH 10.0 - 12.0Broad Singlet1HAcidic proton (exchanges with

).[1][2][3]
N-

- (Chain)
2.8 - 3.2Multiplet2HDiastereotopic protons.[1][2][3] Deshielded by N.

-COO (Chain)
2.4 - 2.6Triplet/Multiplet2HAdjacent to Carbonyl.[1][2][3]
Ring C2-H 2.2 - 2.5Multiplet1HMethine proton at chiral center.[1][2][3]
Ring C6-

2.6 - 3.0Multiplet2HAdjacent to N.
Ring

(C3-C5)
1.4 - 1.8Multiplet6HOverlapping ring protons.[1][2][3]
Ethyl

1.2 - 1.4Multiplet2HMethylene of ethyl group.[1][2][3]
Ethyl

0.85 - 0.95Triplet3HTerminal methyl (distinctive).[1][2][3]
13C NMR (Carbon) Analysis

The molecule has 10 unique carbon environments.

Carbon TypeShift (

, ppm)
Assignment
C=O 175 - 180Carboxylic acid/carboxylate.[1][2][3]
Ring C2 58 - 62Chiral center (next to N).[1][2][3]
Ring C6 50 - 54Methylene (next to N).[1][2][3]
Chain N-

48 - 52Side chain (next to N).[1][2][3]
Chain

-CO
30 - 35Side chain (next to C=O).[1][2][3]
Ethyl

20 - 25Ethyl methylene.[1][2][3]
Ring C3/C4/C5 20 - 30Remaining ring carbons.[1][2][3]
Ethyl

10 - 12Terminal methyl.[1][2][3]

Experimental Protocol: Sample Preparation

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow these preparation standards.

A. NMR Preparation[1][2][3][6]
  • Mass: Weigh 5-10 mg of the compound.

  • Solvent Selection:

    • Use

      
        (with TMS) for the free base/acid form.[3]
      
    • Use

      
        or 
      
      
      
      if the compound is a hydrochloride salt or zwitterion (insoluble in chloroform).[1][2][3]
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove undissolved particulates that cause line broadening.[1][2][3]

B. MS Sample Preparation[1][2][3][6]
  • Concentration: Dilute to 1-10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.[1][2][3]

  • Filtration: Pass through a 0.22 µm PTFE filter to prevent capillary clogging.[1][2][3]

  • Blank: Always run a solvent blank (MeOH/H2O) before the sample to rule out carryover.[2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard text for IR/NMR interpretation rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] (Source for chemical shift prediction tables).

  • NIST Mass Spectrometry Data Center. (2023).[1][2][3] Mass Spectrum of 2-Ethylpiperidine. National Institute of Standards and Technology.[3]

  • PubChem. (2024).[1][2][3] Compound Summary: 3-(1-piperidinyl)propanoic acid.[1][2][3][6][7] National Library of Medicine.[2][3] [2][3]

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[3] Handbook of Heterocyclic Chemistry. Elsevier.[1][2][3] (Reference for piperidine ring conformation and reactivity).

Sources

Exploratory

CAS number for 3-(2-Ethylpiperidin-1-yl)propanoic acid

Topic: Technical Monograph: 3-(2-Ethylpiperidin-1-yl)propanoic acid CAS Number: 1185294-51-2 (Hydrochloride Salt)[1] Part 1: Executive Summary & Chemical Identity 3-(2-Ethylpiperidin-1-yl)propanoic acid is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Monograph: 3-(2-Ethylpiperidin-1-yl)propanoic acid CAS Number: 1185294-51-2 (Hydrochloride Salt)[1]

Part 1: Executive Summary & Chemical Identity

3-(2-Ethylpiperidin-1-yl)propanoic acid is a specialized beta-amino acid derivative used primarily as a building block in medicinal chemistry. It serves as a strategic intermediate for introducing the 2-ethylpiperidine moiety—a pharmacophore known for modulating lipophilicity and steric bulk in small-molecule drug candidates.

Unlike simple piperidine derivatives, the 2-ethyl substituent introduces a chiral center and significant steric hindrance adjacent to the nitrogen atom. This structural feature is often exploited to fine-tune the metabolic stability and receptor binding affinity of target compounds, particularly in the development of local anesthetics, anti-arrhythmics, and kinase inhibitors.

Chemical Identification Data
ParameterDetail
Chemical Name 3-(2-Ethylpiperidin-1-yl)propanoic acid
Common Synonyms N-(2-Carboxyethyl)-2-ethylpiperidine;

-(2-Ethylpiperidino)propionic acid
CAS Number (HCl) 1185294-51-2 (Commercially dominant form)
CAS Number (Free Acid) Not widely indexed (Precursor Ethyl Ester: 19653-33-9)
Molecular Formula

(Free Acid) /

(HCl Salt)
Molecular Weight 185.27 g/mol (Free Acid) / 221.73 g/mol (HCl Salt)
SMILES CCC1CCCCN1CCC(=O)O
Physical State White to off-white crystalline powder (HCl salt)

Part 2: Synthetic Methodology & Reaction Logic

The synthesis of 3-(2-ethylpiperidin-1-yl)propanoic acid follows a classic aza-Michael addition , exploiting the nucleophilicity of the secondary amine (2-ethylpiperidine) towards an electron-deficient alkene (acrylic acid or ethyl acrylate).

Core Synthesis Protocol: Aza-Michael Addition

This pathway is preferred for its atom economy and scalability. The reaction is typically driven by thermodynamics, forming the thermodynamically stable


-amino acid.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Nucleophile: 2-Ethylpiperidine (1.0 eq). Note: Commercial 2-ethylpiperidine is often a racemic mixture. If stereochemistry is critical, chiral resolution must occur prior to this step.

    • Electrophile: Ethyl acrylate (1.1 eq) or Acrylic acid (1.0 eq).

    • Solvent: Ethanol (EtOH) or Toluene.

  • Addition Reaction:

    • The amine is dissolved in EtOH. Ethyl acrylate is added dropwise at

      
       to control the exotherm.
      
    • The mixture is refluxed for 4–12 hours. The steric bulk of the ethyl group at the C2 position may slow kinetics compared to unsubstituted piperidine, requiring longer reaction times.

  • Hydrolysis (If using Ester):

    • The intermediate ester is treated with aqueous NaOH (2M) or LiOH in THF/Water.

    • Acidification with HCl precipitates the hydrochloride salt.

  • Purification:

    • Recrystallization from EtOH/Ether affords the pure HCl salt (CAS 1185294-51-2).

Visualizing the Reaction Pathway

Synthesis Reagent1 2-Ethylpiperidine (Nucleophile) Intermediate Ethyl 3-(2-ethylpiperidin-1-yl)propanoate (Ester Intermediate) Reagent1->Intermediate Aza-Michael Addition (EtOH, Reflux) Reagent2 Ethyl Acrylate (Electrophile) Reagent2->Intermediate Product 3-(2-Ethylpiperidin-1-yl)propanoic acid HCl (CAS 1185294-51-2) Intermediate->Product Hydrolysis (NaOH) & Acidification (HCl)

Figure 1: Synthetic route via Aza-Michael addition followed by ester hydrolysis.

Part 3: Physicochemical Properties & Handling

Understanding the zwitterionic nature of the free acid versus the ionic nature of the hydrochloride salt is critical for assay development and formulation.

Solubility & Stability Profile
PropertyHCl Salt (1185294-51-2)Free Acid (Theoretical)
Water Solubility High (>50 mg/mL)Moderate (Zwitterionic)
DMSO Solubility HighHigh
LogP (Predicted) ~0.5 (Ionized)~1.3 (Neutral)
pKa (Acid) ~3.8 (Carboxyl)~4.0
pKa (Base) ~10.2 (Piperidine N)~10.2
Hygroscopicity Hygroscopic (Store with desiccant)Less hygroscopic

Handling Precaution: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to "caking," which complicates precise weighing for molar stock solutions. Always equilibrate the vial to room temperature before opening.

Part 4: Applications in Drug Discovery

This compound is not merely a passive linker; it is a functional scaffold .

1. Modulation of Basicity (pKa Tuning): The 2-ethyl substituent creates steric crowding around the nitrogen lone pair. While it does not drastically lower the pKa compared to piperidine, it hinders the approach of electrophiles and metabolic enzymes (e.g., CYPs), potentially extending the half-life of the parent drug.

2. Conformational Restriction: In peptide mimetics, the 2-ethyl group locks the piperidine ring into a specific chair conformation. When incorporated into a backbone, this restricts the rotational freedom of the propanoic acid tail, pre-organizing the molecule for receptor binding.

3. Fragment-Based Drug Design (FBDD): The fragment serves as a "linker-head" motif. The carboxylic acid allows for amide coupling to aromatic scaffolds, while the piperidine ring provides a solubilizing basic center.

Strategic Disconnection Analysis

Retrosynthesis Target Target Drug Candidate (Amide/Ester Derivative) Scaffold Aromatic/Heterocyclic Core (Amine/Alcohol) Target->Scaffold Amide Coupling Linker 3-(2-Ethylpiperidin-1-yl)propanoic acid (Linker Unit) Target->Linker 2-Ethylpiperidine 2-Ethylpiperidine Linker->2-Ethylpiperidine Retrosynthetic Cut Acrylic Acid Acrylic Acid Linker->Acrylic Acid

Figure 2: Retrosynthetic logic demonstrating the utility of the compound as a modular linker.[2][3]

Part 5: Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the reagent before use in critical assays, the following spectral signatures must be verified.

1.


H-NMR (400 MHz, 

for HCl salt):
  • 
     0.9 ppm (t):  Terminal methyl of the ethyl group (diagnostic triplet).
    
  • 
     1.3–1.9 ppm (m):  Multiplets corresponding to the piperidine ring protons and the methylene of the ethyl chain.
    
  • 
     2.8 ppm (t):  Methylene adjacent to the carboxyl group (
    
    
    
    ).
  • 
     3.3–3.5 ppm (m):  Methylene adjacent to the nitrogen (
    
    
    
    ). Note: In the HCl salt, these protons are deshielded due to the positively charged nitrogen.

2. Mass Spectrometry (ESI+):

  • Expected [M+H]

    
    :  m/z 186.15 (Free base mass + H).
    
  • Validation Check: If a peak at m/z 214 is observed, it indicates incomplete hydrolysis of the ethyl ester intermediate.

References

  • Sigma-Aldrich (Merck). 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride Product Page. Accessed 2025.[3][4]

  • PubChem Database. Ethyl 3-(piperidin-1-yl)propanoate (Related Ester Data). CID 88183.

  • ChemicalBook. Product Entry for CAS 1185294-51-2.

  • BLD Pharm. 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride Safety Data Sheet.

Sources

Foundational

Structural Elucidation and Synthetic Methodologies of 3-(2-Ethylpiperidin-1-yl)propanoic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 3-(2-ethylpiperidin-1-yl)propanoic acid is a prime example of such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 3-(2-ethylpiperidin-1-yl)propanoic acid is a prime example of such a moiety. By combining a sterically tunable piperidine core with a reactive carboxylic acid tether, this molecule serves as a critical intermediate in the synthesis of advanced therapeutics, particularly in the realm of central nervous system (CNS) targets.

This technical guide provides an in-depth analysis of its structural properties, details a self-validating synthetic protocol, and explores its downstream pharmacological applications.

IUPAC Nomenclature and Structural Architecture

The formal IUPAC name of the target molecule is 3-(2-ethylpiperidin-1-yl)propanoic acid . Its structural architecture can be deconstructed into two distinct functional domains, each imparting specific physicochemical behaviors:

  • The 2-Ethylpiperidine Core: A saturated six-membered nitrogenous heterocycle substituted at the C2 position with an ethyl group. This alpha-substitution introduces significant steric hindrance around the basic nitrogen (N1), which modulates its nucleophilicity and pKa. Furthermore, the ethyl appendage increases the overall lipophilicity of the core, a critical factor for blood-brain barrier (BBB) permeation in neuro-active compounds.

  • The N-Propanoic Acid Appendage: A three-carbon aliphatic chain terminating in a carboxylic acid, attached directly to the piperidine nitrogen. At physiological pH (7.4), this creates a zwitterionic species (a protonated tertiary amine and a deprotonated carboxylate). In synthetic workflows, it acts as an ideal linker for amide bond formation.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of 3-(2-ethylpiperidin-1-yl)propanoic acid is essential for predicting its pharmacokinetic behavior and optimizing downstream synthetic handling.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C10H19NO2Defines the atomic composition and mass boundaries.
Molecular Weight 185.26 g/mol Low molecular weight ensures the final conjugated drug remains within Lipinski's Rule of 5.
CAS Number (HCl Salt) 1185294-51-2Primary identifier for commercial sourcing and regulatory documentation .
Exact Mass 185.1416 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Rotatable Bonds 4Provides the conformational flexibility required for optimal receptor binding.
H-Bond Donors / Acceptors 1 / 3Facilitates aqueous solubility and target protein interaction via hydrogen bonding.

Synthetic Methodologies: A Rational Approach

As an application scientist, selecting the optimal synthetic route requires balancing yield, atom economy, and scalability. The synthesis of 3-(2-ethylpiperidin-1-yl)propanoic acid is best achieved via an Aza-Michael addition followed by saponification.

Causality of Experimental Design: Direct alkylation of 2-ethylpiperidine using 3-bromopropanoic acid is highly prone to competing elimination reactions (yielding acrylic acid as a byproduct) and poor yields due to the steric bulk of the 2-ethyl group. The Aza-Michael addition to ethyl acrylate circumvents this by utilizing the nucleophilicity of the secondary amine in a thermodynamically driven process, ensuring near-perfect atom economy.

SynthesisWorkflow SM1 2-Ethylpiperidine Rxn1 Aza-Michael Addition (Solvent: EtOH, Heat) SM1->Rxn1 SM2 Ethyl Acrylate SM2->Rxn1 Int1 Ethyl 3-(2-ethylpiperidin-1-yl)propanoate Rxn1->Int1 85% Yield Rxn2 Saponification (LiOH, THF/H2O) Int1->Rxn2 Product 3-(2-Ethylpiperidin-1-yl)propanoic acid Rxn2->Product Acidification (HCl)

Synthetic workflow for 3-(2-ethylpiperidin-1-yl)propanoic acid via Aza-Michael addition.

Experimental Protocol: Self-Validating Synthesis

To ensure a self-validating system, this protocol incorporates strict In-Process Controls (IPCs) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guarantees that each transformation is chemically complete before progression, eliminating downstream contamination.

Step 1: Aza-Michael Addition

  • Reagents: Dissolve 1.0 eq of 2-ethylpiperidine and 1.2 eq of ethyl acrylate in absolute ethanol to achieve a 0.5 M concentration.

  • Reaction: Heat the mixture to reflux (78°C) for 16 hours. Causality: The steric hindrance at the C2 position intrinsically lowers the nucleophilicity of the amine; thermal activation is required to overcome the kinetic barrier of the addition.

  • IPC (Self-Validation): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Proceed to workup only when the 2-ethylpiperidine peak (m/z 114 [M+H]+) is ≤ 2% and the intermediate ethyl 3-(2-ethylpiperidin-1-yl)propanoate (m/z 214[M+H]+) is the dominant signal.

  • Workup: Concentrate the mixture under reduced pressure to yield the crude ester intermediate.

Step 2: Saponification and Salt Formation

  • Reagents: Dissolve the crude ester in a 1:1 mixture of Tetrahydrofuran (THF) and H₂O. Add 2.0 eq of Lithium Hydroxide (LiOH) monohydrate.

  • Reaction: Stir at ambient temperature for 4 hours. Causality: LiOH is preferred over NaOH or KOH as it prevents unwanted side reactions and facilitates easier removal of the resulting lithium salts during extraction.

  • IPC (Self-Validation): Confirm the disappearance of the ester via LC-MS. The target product mass must read m/z 186 [M+H]+.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl. Lyophilize the resulting solution to isolate the product as 3-(2-ethylpiperidin-1-yl)propanoic acid hydrochloride .

Downstream Pharmacological Applications

The primary utility of 3-(2-ethylpiperidin-1-yl)propanoic acid lies in its role as a versatile linker in rational drug design. The terminal carboxylic acid is readily activated (e.g., using HATU/DIPEA) for coupling with complex amines to generate stable amide bonds.

A prominent application of this building block is found in the synthesis of Somatostatin Receptor Subtype 4 (SSTR4) agonists . SSTR4 is a high-value therapeutic target for neurodegenerative conditions, including Alzheimer's disease and epilepsy. In these drug candidates, the piperidine core modulates the lipophilicity required for BBB penetration, while the propanoic acid linker provides the precise spatial geometry needed to orient the pharmacophore deep within the receptor's binding pocket.

AppWorkflow Core 3-(2-Ethylpiperidin-1-yl)propanoic acid Act Carboxylic Acid Activation (HATU / DIPEA) Core->Act Amide Amide Bond Formation Act->Amide Amine Target Amine / Pharmacophore Amine->Amide Target SSTR4 Agonist Candidate Amide->Target

Downstream application of the propanoic acid linker in SSTR4 agonist drug discovery.

Conclusion

The structural nuances of 3-(2-ethylpiperidin-1-yl)propanoic acid—specifically the interplay between the sterically demanding 2-ethylpiperidine core and the flexible propanoic acid linker—make it an indispensable building block in modern medicinal chemistry. By employing self-validating synthetic protocols driven by causality, researchers can reliably integrate this moiety into complex drug candidates, accelerating the development of novel therapeutics for complex CNS disorders.

References

  • Google Patents. "WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates." World Intellectual Property Organization.
Exploratory

A Technical Guide to the Biological Frontier: Unlocking the Potential of Novel Piperidine Derivatives

Introduction: The Piperidine Scaffold, A Privileged Structure in Modern Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold, A Privileged Structure in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in over seventy commercialized drugs, including multiple blockbuster therapies, underscores its status as a "privileged scaffold".[3][4] This distinction arises from its unique combination of properties: the piperidine core offers a flexible, three-dimensional structure that can be readily functionalized, allowing for precise orientation of substituents to engage with biological targets.[3][5] Furthermore, its inherent physicochemical properties often contribute to favorable pharmacokinetic profiles, such as improved solubility and the ability to cross biological membranes.[6][7]

This guide provides an in-depth exploration of the diverse biological activities of novel piperidine derivatives, moving beyond a simple catalog of effects to explain the underlying mechanisms and the experimental rationale for their evaluation. We will focus on three key areas of intense research: oncology, virology, and neurodegenerative diseases, providing drug development professionals with a scientifically grounded framework for advancing this versatile class of compounds.

Part 1: Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral to a multitude of anticancer agents, where they contribute to a range of cytotoxic and cytostatic mechanisms.[3][8] These include the disruption of critical cellular signaling pathways, the induction of programmed cell death (apoptosis), and direct interactions with genetic material.[3][9]

Mechanism of Action: Modulating Oncogenic Signaling

A primary mechanism by which piperidine derivatives exert their anticancer effects is through the modulation of signaling pathways essential for tumor growth and survival.[3] The Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently hyperactivated in many cancers, is a key target. Inhibition of this pathway can halt cell proliferation and trigger apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP2 Phosphorylates Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Piperidine Piperidine Derivative Piperidine->Akt Inhibits AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Degradation Degradation Products AChE->Degradation Signal Signal Transmission Receptor->Signal Piperidine Piperidine Derivative Piperidine->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by piperidine derivatives to enhance neurotransmission.

Quantitative Analysis of In Vitro Neuroprotection

The neuroprotective effects of novel compounds can be assessed in vitro by their ability to protect neuronal cells (e.g., SH-SY5Y) from damage induced by toxins or stress conditions, such as glutamate-induced excitotoxicity.

DerivativeAssayResultReference
Compound 9d Glutamate-induced injury in SH-SY5Y cellsPotent neuroprotective activity, comparable to Fenazinel[10][11][12]
Compound A10 L-Glutamic acid–induced injury in SH-SY5Y cellsSuperior protective activity vs. Fenazinel[13]
Compound 4 OGD/R-induced rat primary neuronal cell injurySignificant neuronal cell viability from 3.125 to 100 μM[14]
Compound 98a Free radical scavenging99.51% inhibition[15]

Part 4: Core Experimental Protocols

The following protocols provide a validated framework for assessing the biological activities of novel piperidine derivatives. The rationale behind each step is explained to ensure a self-validating experimental design.

General Experimental Workflow

The evaluation of novel piperidine derivatives follows a logical progression from synthesis to in vivo testing. This workflow ensures that resources are focused on the most promising candidates.

workflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Evaluation synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antiviral Antiviral Assays characterization->antiviral neuro Neuroprotection Assays characterization->neuro pathway Signaling Pathway Analysis cytotoxicity->pathway apoptosis Apoptosis Assays cytotoxicity->apoptosis enzyme Enzyme Inhibition Assays antiviral->enzyme neuro->enzyme animal Animal Models of Disease pathway->animal

Caption: A general experimental workflow for the comprehensive evaluation of novel piperidine derivatives. [3]

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay quantitatively assesses a compound's ability to inhibit cell proliferation or induce cell death. [16]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Culture: Culture the chosen cancer cell lines (e.g., A-549, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂. [16] 2. Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 × 10³ cells per well and allow them to adhere overnight. [16] 3. Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for a specified period, typically 48 hours. [17] 5. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. [16] 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis. [17]

Protocol 2: In Vitro Antiviral Activity (Influenza Virus on MDCK Cells)

This protocol determines the efficacy of compounds in inhibiting influenza virus replication in a cell-based model. [18][19]

  • Principle: This assay measures the ability of a compound to protect a cell monolayer (Madin-Darby Canine Kidney - MDCK cells) from the cytopathic effects (CPE) of a viral infection.

  • Methodology:

    • Cell Culture: Grow MDCK cells in 96-well plates to form a confluent monolayer.

    • Cytotoxicity Assessment: First, determine the non-toxic concentration range of the piperidine derivatives on MDCK cells using the MTT assay to ensure that any observed antiviral effect is not due to cell death caused by the compound itself. [18][19] 3. Infection: Infect the MDCK cell monolayer with a known titer of influenza virus (e.g., A/H1N1) at a multiplicity of infection (MOI) of 0.01. [18][19] 4. Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells. Include a virus-only control and a positive control drug (e.g., Oseltamivir/Tamiflu).

    • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show significant CPE.

    • Quantification of Viral Inhibition: Assess cell viability using a method like the MTT assay. The protection against virus-induced cell death is a measure of the compound's antiviral activity.

    • Data Analysis: Calculate the percentage of protection for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ (the concentration that provides 50% protection) from the dose-response curve.

Protocol 3: In Vitro Neuroprotective Activity (Glutamate-Induced Injury in SH-SY5Y Cells)

This assay models excitotoxicity, a key pathological process in stroke and neurodegenerative diseases, to evaluate a compound's neuroprotective potential. [11][12]

  • Principle: SH-SY5Y human neuroblastoma cells are exposed to a high concentration of glutamate, which induces cell death. A neuroprotective compound will increase the survival rate of these cells. Cell viability is typically measured using the MTT assay.

  • Methodology:

    • Cell Culture and Seeding: Culture and seed SH-SY5Y cells in 96-well plates as described in Protocol 1.

    • Compound Pre-treatment: Treat the cells with various concentrations of the piperidine derivatives for a period of 1-2 hours before inducing injury.

    • Induction of Injury: Add a high concentration of L-glutamic acid to all wells except the control group to induce neurotoxicity. [13] 4. Incubation: Incubate the plates for 24 hours.

    • Assessment of Viability: Measure cell viability using the MTT assay as described in Protocol 1.

    • Data Analysis: Compare the viability of cells treated with the piperidine derivatives to the glutamate-only control. Express the results as a percentage of neuroprotection. A higher percentage indicates a more potent neuroprotective effect. [11]

Part 5: Future Perspectives

The piperidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. [1][4]Future research will likely focus on several key areas. The synthesis of chiral piperidine derivatives is gaining significant attention, as stereochemistry can dramatically influence biological activity, selectivity, and safety profiles. [5][6]Additionally, the development of piperidine-based hybrid molecules, which combine the piperidine scaffold with other known pharmacophores, offers a rational strategy to design multi-target agents for complex diseases like cancer and Alzheimer's. [8][16]As our understanding of disease biology deepens, the rational design of highly substituted and conformationally constrained piperidine derivatives will undoubtedly lead to the discovery of next-generation drugs with enhanced potency and specificity.

References

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science.
  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.
  • Piperidine-based drug discovery.
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
  • Pharmacological Applications of Piperidine Deriv
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
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  • Piperidine-Based Drug Discovery - 1st Edition. Elsevier Shop.
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  • Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. Benchchem.
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  • The Wide Spectrum Biological Activities of Piperidine -A Short Review.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
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  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry.
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Foundational

In Silico Characterization of 3-(2-Ethylpiperidin-1-yl)propanoic Acid: A Predictive Technical Guide

Abstract In the landscape of modern drug discovery, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount to mitigating late-stage attrition and reducing development costs. In...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount to mitigating late-stage attrition and reducing development costs. In silico computational models provide a rapid, cost-effective, and ethically sound alternative to traditional experimental screening. This technical guide presents a comprehensive, step-by-step workflow for the in silico prediction of the physicochemical, absorption, distribution, metabolism, excretion (ADME), and toxicity properties of the novel chemical entity 3-(2-Ethylpiperidin-1-yl)propanoic acid. By leveraging a suite of freely accessible, validated web-based tools, this document serves as a practical manual for researchers, scientists, and drug development professionals. We will elucidate the causality behind methodological choices, interpret the predicted data through the lens of a seasoned application scientist, and synthesize the information into a holistic profile to assess the molecule's potential as a drug candidate.

Introduction: The Imperative of Early-Stage Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1] The ability to predict these characteristics before a molecule is even synthesized offers a profound strategic advantage. This "fail early, fail cheap" paradigm is a cornerstone of efficient pharmaceutical research.

This guide uses 3-(2-Ethylpiperidin-1-yl)propanoic acid as a case study to demonstrate a robust in silico evaluation workflow. While this molecule may be hypothetical or a research compound, the principles and methodologies described are universally applicable to any small molecule candidate. We will move beyond a simple recitation of data, focusing instead on the expert interpretation of these predictions to build a scientifically-grounded profile of the molecule's drug-like potential.[2]

Molecular Input and Standardization: The Digital Blueprint

The foundational step for any in silico analysis is the accurate and unambiguous representation of the molecule's two-dimensional structure. The Simplified Molecular-Input Line-Entry System (SMILES) is a universal standard that encodes the molecular structure into a line of text that can be read by various computational chemistry software.

For the subject of this guide, 3-(2-Ethylpiperidin-1-yl)propanoic acid, the canonical SMILES string is:

CCC1CCCCN1CCC(=O)O

This string serves as the sole input required for the powerful predictive tools we will employ. Using the canonical SMILES ensures consistency and reproducibility across different platforms.

Prediction of Physicochemical Properties

A molecule's fundamental physicochemical properties govern its behavior in both biological and formulation contexts. These parameters are the bedrock upon which its pharmacokinetic profile is built.

Methodology: The SwissADME Protocol

For this analysis, we utilize the SwissADME web tool, a free and robust platform for predicting a wide range of molecular properties.[3][4]

Protocol:

  • Navigate to the SwissADME homepage (]">http://www.swissadme.ch).[3]

  • In the input field, paste the SMILES string for 3-(2-Ethylpiperidin-1-yl)propanoic acid: CCC1CCCCN1CCC(=O)O.

  • Click the "Run" button to initiate the calculations.

  • The platform will generate a comprehensive report of various physicochemical and pharmacokinetic parameters.

Results: Physicochemical Profile

The key predicted physicochemical properties for 3-(2-Ethylpiperidin-1-yl)propanoic acid are summarized below.

PropertyPredicted ValueExpert Interpretation & Significance
Molecular Weight 185.27 g/mol Below the 500 g/mol threshold suggested by Lipinski's Rule of Five, which is favorable for oral bioavailability.[5]
LogP (iLOGP) 1.89Represents the octanol/water partition coefficient, a measure of lipophilicity. This value indicates good membrane permeability.
LogS (ESOL) -2.17Predicts aqueous solubility. A LogS of -2.17 corresponds to a concentration of 6.76 mg/mL, indicating good solubility.
H-Bond Donors 1The carboxylic acid group acts as a hydrogen bond donor. This is well within the limit of ≤5 for good oral absorption.
H-Bond Acceptors 3The nitrogen and two oxygen atoms act as hydrogen bond acceptors. This is well within the limit of ≤10.
TPSA 40.54 ŲThe Topological Polar Surface Area is a key indicator of a molecule's ability to permeate cell membranes. A value < 140 Ų is associated with good oral bioavailability.
Expert Interpretation

The physicochemical profile of 3-(2-Ethylpiperidin-1-yl)propanoic acid is highly promising from a drug development perspective. Its low molecular weight, balanced lipophilicity (LogP), and good predicted aqueous solubility (LogS) suggest it has the fundamental characteristics required for effective absorption after oral administration. Furthermore, its TPSA value is well within the range associated with good cell membrane permeability.

Pharmacokinetic (ADME) Profile Prediction

Pharmacokinetics describes the journey of a drug through the body. Understanding a compound's ADME profile is critical to determining its dosing regimen, efficacy, and potential for drug-drug interactions.

Workflow Overview: From Input to Insight

The process of ADME prediction involves submitting the molecular structure to a platform that uses pre-built models to estimate its behavior in various biological systems. These models are trained on large datasets of experimentally determined properties.

ADME_Workflow cluster_adme ADME Parameter Prediction input input process process output output mol_input Molecular Input (SMILES String) pkcsm pkCSM Web Server (Graph-Based Signatures) mol_input->pkcsm abs Absorption (Intestinal, Caco-2) pkcsm->abs dist Distribution (BBB Permeability, VDss) pkcsm->dist met Metabolism (CYP Inhibition) pkcsm->met exc Excretion (Total Clearance) pkcsm->exc analysis Integrated Profile Analysis abs->analysis dist->analysis met->analysis exc->analysis

Caption: Workflow for ADME property prediction using the pkCSM server.

Methodology: The pkCSM Protocol

For this comprehensive ADME analysis, we will use the pkCSM web server, which employs a unique method of graph-based signatures to predict a wide array of pharmacokinetic properties.[1][6]

Protocol:

  • Navigate to the pkCSM Pharmacokinetics Prediction tool ([Link]]

  • Enter the SMILES string CCC1CCCCN1CCC(=O)O into the input area. Alternatively, you can upload a file or draw the molecule.

  • Click the "Submit" button to run the predictions.

  • The results will be displayed in a series of tables corresponding to Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Results: Predicted ADME Parameters
CategoryParameterPredicted ValueExpert Interpretation & Significance
Absorption Water Solubility (log mol/L)-1.442Consistent with the SwissADME prediction, indicating good solubility.
Caco-2 Permeability (logPapp)0.693A value > 0.90 is considered high permeability. This value suggests moderate permeability.
Intestinal Absorption (% Absorbed)90.5%High intestinal absorption is predicted, which is a key requirement for an effective oral drug.
Distribution VDss (human) (log L/kg)-0.279The volume of distribution is low, suggesting the compound will likely be confined to the bloodstream rather than distributing widely into tissues.
BBB Permeability (logBB)-0.835A logBB > 0.3 indicates ready penetration of the Blood-Brain Barrier (BBB). This value suggests the compound is unlikely to cross the BBB.
Metabolism CYP2D6 inhibitorNoThe compound is not predicted to inhibit this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions.
CYP3A4 inhibitorNoNo predicted inhibition of CYP3A4, another critical enzyme for drug metabolism. This is a favorable safety characteristic.
Excretion Total Clearance (log ml/min/kg)0.385This predicts the rate at which the drug is cleared from the body, combining metabolism and renal excretion.
Expert Interpretation

The predicted ADME profile is largely favorable. The high intestinal absorption is a very positive sign for oral administration. The moderate Caco-2 permeability is acceptable and not a significant liability. A key finding is the predicted inability to cross the Blood-Brain Barrier. This is a critical piece of information: if the intended target is in the central nervous system, this molecule would be unsuitable. However, if the target is peripheral, this property is highly advantageous as it minimizes the risk of CNS-related side effects. The lack of inhibition of major CYP450 enzymes (CYP2D6 and CYP3A4) is a significant advantage, suggesting a low potential for metabolic drug-drug interactions.[7]

Toxicological Risk Assessment

Early identification of potential toxicity is one of the most valuable contributions of in silico modeling. These predictions can flag compounds for de-prioritization before significant resources are invested.

Methodology: The ProTox-II Protocol

We will use the ProTox-II web server, which provides predictions for a wide range of toxicity endpoints based on a combination of machine learning models, fragment propensities, and pharmacophores.[8][9]

Protocol:

  • Navigate to the ProTox-II homepage ([Link]8]

  • Input the SMILES string CCC1CCCCN1CCC(=O)O using the "Paste SMILES" option.

  • Click "Start prediction" to begin the analysis.

  • The server will return a detailed report including LD50 values and probabilities for various toxicities.

Results: Predicted Toxicological Endpoints
ParameterPredicted ResultConfidence ScoreExpert Interpretation & Significance
Oral Toxicity (LD50) 2500 mg/kg (Class 5)71%The predicted LD50 (lethal dose for 50% of subjects) is high, placing the compound in Class 5 ("may be harmful if swallowed"). This indicates low acute toxicity.
Hepatotoxicity Inactive0.69The model predicts with moderate confidence that the compound is unlikely to cause drug-induced liver injury, a major reason for drug withdrawal.[9]
Carcinogenicity Inactive0.72The compound is predicted to be non-carcinogenic.
Mutagenicity Inactive0.81The model predicts with high confidence that the compound is not mutagenic (i.e., will not cause DNA mutations), a critical safety hurdle.
hERG Inhibition Not predicted by ProTox-II-Note: This crucial cardiotoxicity endpoint is often predicted by other platforms like pkCSM.

pkCSM Prediction for hERG: | hERG I inhibitor | No | - | The pkCSM server predicts the compound will not inhibit the hERG potassium channel, a critical indicator for avoiding potential cardiotoxicity. |

Expert Interpretation

The in silico safety profile of 3-(2-Ethylpiperidin-1-yl)propanoic acid appears to be very clean. The low predicted acute toxicity, coupled with negative predictions for hepatotoxicity, carcinogenicity, and mutagenicity, is highly encouraging.[10] The predicted lack of hERG inhibition is particularly important, as hERG channel blockage is a common and serious cause of cardiotoxicity that derails many drug development programs.

Integrated Analysis: Drug-Likeness and Candidate Viability

Drug-likeness is not a single property but a complex balance of multiple characteristics that determine if a molecule is suitable for development.[11] It is an assessment of how a compound's properties compare to those of known drugs.

Drug-Likeness Rules

Heuristic rules, like Lipinski's Rule of Five, provide a quick assessment of whether a compound has physicochemical properties consistent with most orally administered drugs.[5]

Caption: Assessment of 3-(2-Ethylpiperidin-1-yl)propanoic acid against Lipinski's Rule of Five.

3-(2-Ethylpiperidin-1-yl)propanoic acid passes all criteria of Lipinski's Rule of Five with no violations, indicating it possesses a drug-like physicochemical profile.

Synthesis of Findings

By integrating all the predicted data, we can construct a holistic profile:

  • Strengths: The molecule exhibits an excellent safety profile with low predicted acute toxicity and no flags for major liabilities like mutagenicity or hepatotoxicity. Its physicochemical properties are well within the "drug-like" space, and it shows high intestinal absorption. The predicted lack of BBB penetration and CYP enzyme inhibition are significant advantages for a peripherally acting agent.

  • Weaknesses/Considerations: The predicted moderate Caco-2 permeability is a minor point of consideration but is unlikely to be a major obstacle given the high overall absorption. The primary constraint is its inability to access the CNS, which defines its therapeutic potential to peripheral targets only.

Senior Scientist's Recommendation

Based on this comprehensive in silico evaluation, 3-(2-Ethylpiperidin-1-yl)propanoic acid presents as a very promising drug candidate for a peripherally-restricted target. Its profile suggests a high probability of favorable pharmacokinetics and a low risk of toxicity-related failure. The molecule merits progression to in vitro experimental validation to confirm these computational predictions. The causality is clear: the balanced physicochemical properties drive the favorable ADME profile, and the specific structural features result in a clean toxicological forecast. This is a strong candidate to move forward from computational screening to laboratory synthesis and testing.

Conclusion

This technical guide has demonstrated a systematic and scientifically rigorous workflow for the in silico prediction of a small molecule's properties. By employing freely accessible and validated computational tools, we have rapidly generated a detailed and actionable profile of 3-(2-Ethylpiperidin-1-yl)propanoic acid. This process, which can be completed in a matter of minutes, provides invaluable insights that can guide synthesis priorities, de-risk development programs, and ultimately accelerate the discovery of new medicines. The integration of prediction, expert interpretation, and holistic analysis embodies the power of computational chemistry in modern pharmaceutical research.

References

  • Tian, S., Wang, J., Li, Y., Li, D., Xu, L., & Hou, T. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. Advanced Drug Delivery Reviews, 86, 2-10. URL: [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. URL: [Link]

  • Kumar SD, Rajasekaran. A, Kumar KS. (2024). Insilico toxicity prediction by using ProTox-II computational tools. Asia Pac J Pharmacother Toxicol, 4, 41-46. URL: [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. URL: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. URL: [Link]

  • ProTox-II Webserver. Charité - Universitätsmedizin Berlin. URL: [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. URL: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 64(23), 17293-17301. URL: [Link]

  • Dhaifallah, H. (2025). Can you explain how pkCSM works?. ResearchGate. URL: [Link]

  • PubChem. 1-Piperidinepropanoic acid. CID 117782. URL: [Link]

  • pkCSM Webserver. BioSIG Lab, The University of Melbourne. URL: [Link]

  • Tian, S., et al. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. PubMed. URL: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. URL: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. URL: [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility and Stability of 3-(2-Ethylpiperidin-1-yl)propanoic acid for Drug Development

Introduction: Navigating the Physicochemical Landscape of a Novel Piperidine Derivative In the landscape of modern drug discovery, the journey of a promising molecule from the laboratory bench to a clinical candidate is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Physicochemical Landscape of a Novel Piperidine Derivative

In the landscape of modern drug discovery, the journey of a promising molecule from the laboratory bench to a clinical candidate is fraught with challenges. Among the most critical early hurdles are the thorough characterization of its fundamental physicochemical properties, primarily its aqueous solubility and chemical stability. These two parameters are inextricably linked to a compound's bioavailability, manufacturability, and ultimately, its therapeutic potential. This guide provides an in-depth technical framework for assessing the solubility and stability of 3-(2-Ethylpiperidin-1-yl)propanoic acid, a novel piperidine derivative with potential pharmacological applications.

While specific experimental data for 3-(2-Ethylpiperidin-1-yl)propanoic acid is not yet widely published, its structure—featuring a tertiary amine within the piperidine ring and a carboxylic acid moiety—provides a strong basis for predicting its physicochemical behavior and designing a robust characterization strategy. The presence of both a basic nitrogen and an acidic carboxyl group suggests a zwitterionic character and pH-dependent solubility. Understanding these attributes is paramount for developing a viable and effective pharmaceutical product.

This document is intended for researchers, chemists, and formulation scientists. It will not only outline the requisite experimental protocols but also delve into the scientific rationale behind these choices, ensuring a comprehensive and scientifically rigorous approach to the evaluation of this promising compound.

Part 1: Solubility Characterization: From Thermodynamic Principles to Biorelevant Insights

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For 3-(2-Ethylpiperidin-1-yl)propanoic acid, its amphiprotic nature necessitates a thorough investigation of solubility across a physiologically relevant pH range.

Theoretical Considerations: The Impact of Molecular Structure on Solubility

The structure of 3-(2-Ethylpiperidin-1-yl)propanoic acid suggests a complex solubility profile. The pKa of the carboxylic acid and the piperidine nitrogen will govern the ionization state of the molecule at different pH values. This, in turn, will dictate its interaction with aqueous media. A foundational understanding of these properties is crucial before embarking on experimental studies. While experimental determination is the gold standard, computational tools can provide initial estimates for pKa and the octanol-water partition coefficient (logP), which can be correlated with aqueous solubility through the General Solubility Equation (GSE) proposed by Yalkowsky.[1]

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method remains the definitive technique for this measurement.[2]

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of solid 3-(2-Ethylpiperidin-1-yl)propanoic acid to vials containing each buffer solution. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[2]

  • Sample Collection and Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from any remaining solid particles, which can be achieved through centrifugation followed by filtration using a low-binding filter.[2]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

In the early stages of drug discovery, kinetic solubility assays offer a higher throughput method to rank compounds.[1][3] These methods typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer.[3] The concentration at which precipitation occurs is measured, often by nephelometry (light scattering) or UV spectroscopy.[1][4] While valuable for initial screening, it's important to recognize that kinetic solubility values are often higher than thermodynamic solubility as they can represent a supersaturated state.[2]

The Role of Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in biorelevant media that mimic the composition of human gastrointestinal fluids.[2] Media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds through micellar solubilization.[2]

Part 2: Stability Assessment: Unveiling Degradation Pathways

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[5][6][7] Forced degradation, or stress testing, is an essential part of this process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6][8][9]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6] This information is invaluable for developing stability-indicating analytical methods, which are capable of separating and quantifying the intact drug from its degradants.[5][10][11] A typical forced degradation study for 3-(2-Ethylpiperidin-1-yl)propanoic acid would involve the following stress conditions:

  • Acid and Base Hydrolysis:

    • Treat solutions of the compound with strong acids (e.g., 0.1 M HCl) and strong bases (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).[9]

    • Monitor the degradation over time by taking samples at various intervals.

    • Neutralize the samples before analysis to prevent further degradation.

  • Oxidative Degradation:

    • Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures.[9]

    • The piperidine ring and the ethyl group may be susceptible to oxidation.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C).

    • Also, assess thermal stability in solution by heating a solution of the compound.

  • Photostability:

    • Expose both the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be protected from light to provide a baseline.

For all stress conditions, the goal is to achieve a target degradation of 5-20%.[8] This level of degradation is sufficient to produce and identify degradation products without being so excessive that it leads to secondary degradation.

Analytical Methodology: The Cornerstone of Stability Assessment

A validated stability-indicating analytical method is essential for accurately assessing the stability of 3-(2-Ethylpiperidin-1-yl)propanoic acid. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[12] The method must be able to resolve the parent compound from all process impurities and degradation products. The use of a photodiode array (PDA) detector can aid in assessing peak purity, while mass spectrometry (MS) can be used to identify the structures of the degradation products.[10]

Data Presentation and Visualization

Quantitative Data Summary

Table 1: Predicted Physicochemical Properties of 3-(2-Ethylpiperidin-1-yl)propanoic acid

PropertyPredicted ValueMethod
Molecular Weight187.26 g/mol Calculation
pKa (acidic)~4-5In-silico prediction
pKa (basic)~9-10In-silico prediction
LogP~1.5-2.5In-silico prediction

Table 2: Example Thermodynamic Solubility Data for 3-(2-Ethylpiperidin-1-yl)propanoic acid

pHSolubility (mg/mL) at 25°C
2.0> 50
4.025.3
6.05.8
7.48.2
9.035.1
10.0> 50

Table 3: Example Forced Degradation Results for 3-(2-Ethylpiperidin-1-yl)propanoic acid

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h12.52
0.1 M NaOH, 60°C, 24h8.91
3% H₂O₂, RT, 24h15.23
Dry Heat, 80°C, 48h< 10
Photostability (ICH Q1B)3.41
Experimental Workflow Diagrams

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffer Solutions (pH 2-10) B Add Excess Solid Compound A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge and Filter Supernatant C->D E Quantify by HPLC D->E F Measure Final pH D->F

Caption: Thermodynamic Solubility Workflow.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid/Base Hydrolysis E Develop Stability-Indicating HPLC Method F Analyze Stressed Samples A->F B Oxidation (H2O2) B->F C Thermal (Dry Heat) C->F D Photostability (ICH Q1B) D->F E->F G Identify and Quantify Degradants F->G

Caption: Forced Degradation Study Workflow.

Conclusion: A Pathway to Informed Drug Development

The comprehensive solubility and stability studies outlined in this guide provide a robust framework for the characterization of 3-(2-Ethylpiperidin-1-yl)propanoic acid. By systematically evaluating its behavior under a range of conditions, from simple aqueous buffers to complex biorelevant media, and by proactively identifying potential degradation pathways, researchers can gain the critical insights needed to advance this molecule through the drug development pipeline. The data generated from these studies will not only inform formulation strategies but also ensure the development of a safe, effective, and stable pharmaceutical product. This proactive, science-driven approach is fundamental to navigating the complexities of modern pharmaceutical development and unlocking the full therapeutic potential of novel chemical entities.

References

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link][5]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][8]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link][2]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][9]

  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from [Link][10]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link][1]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link][6]

  • Boston Analytical. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][13]

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link][11]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][4]

  • ResearchGate. (2025, August 6). Stability-Indicating Assays. Retrieved from [Link][12]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link][7]

Sources

Foundational

exploring the mechanism of action of propanoic acid analogs

An In-depth Technical Guide to the Mechanisms of Action of Propanoic Acid Analogs Foreword Propanoic acid, a short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation, and its synthetic analogs repre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanisms of Action of Propanoic Acid Analogs

Foreword

Propanoic acid, a short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation, and its synthetic analogs represent a class of molecules with profound and diverse physiological effects.[1] Historically recognized for its role as an energy source and food preservative, recent research has unveiled its significance as a key signaling molecule.[2][3] These compounds are now understood to modulate a range of cellular processes, from metabolic regulation and immune responses to epigenetic programming. This guide provides a comprehensive exploration of the core mechanisms through which propanoic acid and its analogs exert their influence, intended for researchers, scientists, and drug development professionals. We will delve into the primary molecular targets, the signaling cascades they trigger, and the robust experimental methodologies required to investigate these interactions with scientific rigor.

The Dual-Pronged Molecular Approach of Propanoic Acid Analogs

The physiological impact of propanoic acid and its derivatives stems primarily from their ability to interact with two distinct classes of molecular targets: cell surface G-protein coupled receptors (GPCRs) and intracellular histone deacetylase (HDAC) enzymes. This dual-action capability allows them to orchestrate both rapid, transient signaling events and long-term changes in gene expression.

G-Protein Coupled Receptor (GPCR) Agonism: The Rapid Response Pathway

Propanoic acid and other SCFAs are endogenous ligands for specific GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, or GPR41).[1] These receptors are highly expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes, positioning them as critical mediators of gut-hormone and gut-immune crosstalk.

Activation of these receptors by propanoic acid analogs initiates canonical GPCR signaling cascades. The specific downstream pathway is dependent on the G-protein subtype to which the receptor couples:

  • Gαq/11 Coupling: Predominantly associated with FFAR2, this pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses like inflammation modulation and hormone secretion (e.g., GLP-1).[4]

  • Gαi/o Coupling: Both FFAR2 and FFAR3 can couple to inhibitory G-proteins. This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can influence processes such as lipolysis in adipocytes and neurotransmitter release.[2]

The study of synthetic propanoic acid analogs has been crucial in dissecting these pathways. For instance, indole and chromane propanoic acid derivatives have been developed as selective agonists for GPR40 and GPR120, respectively, demonstrating their potential as therapeutic agents for type 2 diabetes by enhancing glucose-stimulated insulin secretion.[5][6]

GPCR_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling PA Propanoic Acid Analog FFAR2 FFAR2 (GPR43) PA->FFAR2 FFAR3 FFAR3 (GPR41) PA->FFAR3 Gq Gαq/11 FFAR2->Gq Gi Gαi/o FFAR2->Gi FFAR3->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP X Ca Ca²⁺ Release IP3_DAG->Ca Response_Gq Cellular Response (e.g., GLP-1 Secretion, Inflammation) Ca->Response_Gq Response_Gi Cellular Response (e.g., ↓ Lipolysis) cAMP->Response_Gi HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcriptional Outcomes PA Propanoic Acid Analog HDAC HDAC Enzyme PA->HDAC Inhibition Histone_A Histone (Acetylated) Histone_D Histone (Deacetylated) Histone_A->Histone_D Deacetylation DNA_Open Open Chromatin (Gene Expression) Histone_A->DNA_Open DNA_Closed Condensed Chromatin (Gene Silencing) Histone_D->DNA_Closed Genes ↑ Expression of: - p21 (Cell Cycle Arrest) - Bax (Apoptosis) - Anti-inflammatory genes DNA_Open->Genes

Caption: Mechanism of HDAC inhibition by propanoic acid analogs.

Experimental Workflows for Mechanistic Elucidation

A robust investigation into the mechanism of a novel propanoic acid analog requires a multi-tiered experimental approach. The following protocols provide a framework for dissecting GPCR- and HDAC-mediated activities, as well as downstream metabolic consequences.

Workflow for Characterizing a Novel Propanoic Acid Analog

A logical progression from broad screening to specific mechanism validation is crucial. This workflow ensures that observations are systematically confirmed and quantified.

Experimental_Workflow cluster_screening Phase 1: Primary Screening & Target ID cluster_validation Phase 2: Mechanistic Validation cluster_functional Phase 3: Cellular & Metabolic Impact Start Novel Propanoic Acid Analog GPCR_Screen GPCR Activity Screen (e.g., Tango Assay, Calcium Flux) Start->GPCR_Screen HDAC_Screen HDAC Activity Screen (e.g., Pan-HDAC Assay) Start->HDAC_Screen GPCR_Dose Dose-Response Curve (cAMP or IP1 Assay) Determine EC50 GPCR_Screen->GPCR_Dose HDAC_Dose Dose-Response Curve (HDAC-Glo Assay) Determine IC50 HDAC_Screen->HDAC_Dose GPCR_Bias Biased Agonism Assay (β-arrestin vs. G-protein) GPCR_Dose->GPCR_Bias HDAC_Isoform HDAC Isoform Selectivity Panel HDAC_Dose->HDAC_Isoform Cell_Phenotype Phenotypic Assays (Proliferation, Apoptosis, Migration) GPCR_Bias->Cell_Phenotype Gene_Expr Gene Expression Analysis (qPCR/RNA-Seq for p21, IL-6, etc.) HDAC_Isoform->Gene_Expr Gene_Expr->Cell_Phenotype Metabolomics Metabolomic/Lipidomic Profiling (LC-MS, GC-MS) End Comprehensive Mechanism Profile Metabolomics->End Cell_Phenotype->Metabolomics

Caption: Integrated workflow for mechanistic analysis of propanoic acid analogs.

Protocol: Cell-Based GPCR Activation Assay (cAMP Measurement)

This protocol is designed to quantify the activation of Gαi/o-coupled receptors like FFAR3 by measuring the inhibition of forskolin-stimulated cAMP production.

  • Principle: Forskolin directly activates adenylyl cyclase, causing a surge in intracellular cAMP. An agonist for a Gαi/o-coupled receptor will inhibit this activity, leading to a dose-dependent decrease in cAMP levels. This is typically measured using a competitive immunoassay format with HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer) readout. [7]* Materials:

    • CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., FFAR3).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • Test Compounds: Propanoic acid analog series (10 mM stock in DMSO).

    • Positive Control: Known FFAR3 agonist.

    • Forskolin solution.

    • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).

    • 384-well white assay plates.

  • Methodology:

    • Cell Seeding: Seed cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

    • Compound Preparation: Prepare a serial dilution of the propanoic acid analogs (e.g., 11-point, 1:3 dilution) in assay buffer.

    • Assay Procedure: a. Remove culture medium from cells and add 10 µL of assay buffer. b. Add 5 µL of the compound dilutions or controls to the appropriate wells. c. Add 5 µL of forskolin solution (at a final concentration giving ~80% of maximal stimulation, e.g., 3 µM). d. Incubate for 30 minutes at room temperature.

    • Detection: a. Add 5 µL of cAMP-d2 conjugate (acceptor) followed by 5 µL of anti-cAMP-cryptate (donor) to all wells. b. Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Data Analysis: Calculate the 665/620 nm ratio and normalize the data to vehicle (0% inhibition) and a maximally inhibiting control (100% inhibition). Plot the normalized response against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validating System: Including a known agonist as a positive control validates assay performance. A "forskolin alone" control establishes the maximal signal window, while a "no forskolin" control defines the basal signal.

Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on recombinant HDAC enzymes.

  • Principle: A fluorogenic assay is used where a substrate peptide containing an acetylated lysine is incubated with an HDAC enzyme. [8]Deacetylation by HDAC allows a developer enzyme (trypsin) to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to HDAC activity. [8]* Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).

    • HDAC Assay Buffer.

    • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

    • Test Compounds: Propanoic acid analog series.

    • Positive Control: Trichostatin A (TSA) or Sodium Propionate.

    • Developer Solution (containing Trichostatin A to stop the HDAC reaction and a protease).

    • Black 96- or 384-well assay plates.

  • Methodology:

    • Compound Plating: Add 2 µL of serially diluted test compounds or controls to the assay plate.

    • Enzyme Addition: Add 20 µL of diluted HDAC enzyme to each well and incubate for 10 minutes at 37°C to allow for compound binding.

    • Reaction Initiation: Add 20 µL of the fluorogenic substrate to all wells to start the reaction. Incubate for 60 minutes at 37°C.

    • Reaction Termination & Development: Add 50 µL of Developer Solution to each well. Incubate for 15-20 minutes at room temperature.

    • Data Acquisition: Measure fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

    • Data Analysis: Subtract the background fluorescence (no enzyme control). Normalize the data to the vehicle control (0% inhibition) and a "no enzyme" or TSA control (100% inhibition). Plot the normalized data and fit to a dose-response curve to calculate the IC50 value.

  • Self-Validating System: The inclusion of TSA, a potent pan-HDAC inhibitor, as a positive control ensures the assay is responsive. [9]Comparing results across different HDAC isoforms allows for the determination of inhibitor selectivity.

Protocol: Targeted Metabolomics for Cellular Fatty Acid Profiling

This protocol outlines a method to assess how propanoic acid analogs affect cellular metabolism, specifically fatty acid pools.

  • Principle: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) is used to separate, identify, and quantify fatty acids and related metabolites from cell extracts. [10][11]This provides a snapshot of the metabolic state and can reveal perturbations in pathways like lipogenesis or β-oxidation.

  • Materials:

    • Cell line of interest (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocytes).

    • Test Compound: Propanoic acid analog at a relevant concentration (e.g., 10x IC50 or EC50).

    • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

    • Internal Standards: A mix of stable isotope-labeled fatty acids.

    • LC-MS/MS system (e.g., UPLC coupled to a Q-Orbitrap mass spectrometer).

  • Methodology:

    • Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency. Treat with the test compound or vehicle control for a specified time (e.g., 24 hours).

    • Metabolite Quenching and Extraction: a. Aspirate media and quickly wash cells with ice-cold saline. b. Immediately add 1 mL of pre-chilled (-80°C) extraction solvent to each well to quench metabolic activity. c. Scrape the cells in the solvent and transfer the lysate to a microcentrifuge tube. Add internal standards. d. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate protein. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Sample Preparation: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • LC-MS Analysis: Inject the sample onto the LC-MS system. Use a suitable chromatography column (e.g., C18 for reverse-phase) and a gradient elution method to separate the metabolites. The mass spectrometer will be operated in a targeted (Selected Reaction Monitoring, SRM) or untargeted (full scan) mode to detect and quantify the fatty acids.

    • Data Analysis: Process the raw data using specialized software (e.g., Xcalibur, Compound Discoverer). Identify metabolites based on accurate mass and retention time compared to standards. Quantify the relative abundance of each fatty acid by integrating the peak area and normalizing to the internal standard and cell number/protein content.

  • Self-Validating System: The use of stable isotope-labeled internal standards for key fatty acids is critical for correcting variations in extraction efficiency and instrument response, ensuring data accuracy and reproducibility.

Data Synthesis and Interpretation

The data generated from these workflows must be synthesized to build a coherent mechanistic narrative.

Quantitative Data Summary

Potency and efficacy data for a hypothetical series of propanoic acid analogs should be summarized for clear comparison.

Compound IDFFAR3 Agonism (cAMP IC50, nM)HDAC1 Inhibition (IC50, µM)HDAC3 Inhibition (IC50, µM)Anti-proliferative Effect (HCT116 GI50, µM)
PA-001 5,200> 10085.2> 100
PA-002 4515.62.15.8
PA-003 8900.90.20.7
PA-004 15> 100> 10085.1

Table interpretation: This data allows for structure-activity relationship (SAR) analysis. For example, PA-003 is a potent, HDAC-biased inhibitor, whereas PA-004 is a potent and selective GPCR agonist. This differential activity likely explains their varying anti-proliferative effects.

Conclusion and Future Directions

The mechanisms of action for propanoic acid analogs are multifaceted, engaging both rapid cell-surface signaling and slower, durable epigenetic modifications. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics. By systematically applying the workflows described—from broad initial screening to detailed biochemical, cellular, and metabolomic analyses—researchers can precisely define a compound's mode of action. This clarity is essential for identifying selective GPCR-biased agonists for metabolic diseases or potent HDAC-biased inhibitors for oncology, ultimately translating fundamental mechanistic insights into targeted and effective therapeutic strategies.

References

  • Zhang, Z., Zhang, H., & Li, B. (2023). Propionic acid and signaling.
  • Burnett School of Biomedical Sciences. (2024). Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome. Frontiers.
  • Texas A&M College of Medicine. (2018). Propionic Acid Metabolite of Gut Microbiome Implicated in the Pathogenesis of Autism Spectrum Disorder. Proceedings of the Texas A&M Medical Student Grand Rounds.
  • Metabolon. Propionic Acid. Metabolon.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PMC.
  • Wang, J., et al. (2024). Gut microbiota dysbiosis and decreased levels of acetic and propionic acid participate in glucocorticoid-induced glycolipid metabolism disorder. mBio - ASM Journals.
  • Thermo Fisher Scientific. Tango GPCR Assay System. Thermo Fisher Scientific - US.
  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Singh, A., et al.
  • Al-Lahham, S. H., et al. (2021). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff.
  • Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis.
  • USMLE Strike.
  • Zhou, J., et al. Recent progress in assays for GPCR drug discovery.
  • Zhou, Y., et al. (2020). Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies. Frontiers.
  • Bogen, J. P., et al. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Wang, X., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors.
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  • Chen, M., et al. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC.
  • Kim, Y., et al.
  • Houze, J., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.
  • Eubanks, J., & Del Cid, M. (2019). Measuring Histone Deacetylase Inhibition in the Brain. PMC - NIH.
  • Andersen, B., et al. Propionic acid derivatives and their use in the treatment of diabetes and obesity.
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  • de Assis, L. J., et al. (2025). On the mechanism of action of the antifungal agent propionate.
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Exploratory

preliminary toxicity screening of 3-(2-Ethylpiperidin-1-yl)propanoic acid

Preliminary Toxicity Screening of 3-(2-Ethylpiperidin-1-yl)propanoic acid: An In-Depth Technical Guide Executive Summary & Toxicological Rationale 3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS 1185294-51-2) is a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicity Screening of 3-(2-Ethylpiperidin-1-yl)propanoic acid: An In-Depth Technical Guide

Executive Summary & Toxicological Rationale

3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS 1185294-51-2) is a versatile zwitterionic building block frequently utilized in medicinal chemistry to modulate the physicochemical properties of novel chemical entities (NCEs)[1]. Structurally, it consists of a basic aliphatic amine (piperidine ring) substituted with an ethyl group, tethered to a propanoic acid moiety.

While this scaffold is excellent for tuning solubility and target affinity, it introduces specific toxicological liabilities that dictate our screening strategy:

  • Lysosomotropism & Phospholipidosis: The basic piperidine nitrogen (

    
    ) is protonated at physiological pH. Such lipophilic amines can passively diffuse into acidic organelles (like lysosomes), become doubly protonated, and become trapped. This causality requires robust basal cytotoxicity screening.
    
  • Metabolic Activation: The propanoic acid tail and the ethyl substitution present sites for cytochrome P450-mediated oxidation. Screening must account for reactive intermediates, necessitating metabolic activation (S9 fraction) in genotoxicity assays[2][3].

  • Ion Channel Off-Target Effects: Piperidine derivatives are notorious for binding to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel via cation-

    
     and hydrophobic interactions[4][5]. This necessitates stringent electrophysiological screening to predict the risk of delayed ventricular repolarization[6][7].
    

Tiered In Vitro Toxicity Screening Strategy

To optimize resource allocation while ensuring safety, we employ a tiered, self-validating screening workflow.

Workflow Start 3-(2-Ethylpiperidin-1-yl) propanoic acid Tier1 Tier 1: Cytotoxicity (HepG2 CellTiter-Glo) Start->Tier1 Tier2 Tier 2: Genotoxicity (Ames Test OECD 471) Tier1->Tier2 IC50 > 100 µM Tier3 Tier 3: Cardiotoxicity (hERG Patch Clamp ICH S7B) Tier2->Tier3 Negative Decision Go/No-Go Decision Risk Assessment Tier3->Decision IC50 > 30 µM

Tiered in vitro toxicity screening workflow for early drug development.

Step-by-Step Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I mandate that every assay must be a self-validating system . An assay without internal proof of its own dynamic range and sensitivity is merely a random number generator.

Protocol 1: ATP-Based Hepatotoxicity Assay (Tier 1)

We utilize an ATP-depletion assay (e.g., CellTiter-Glo) in HepG2 cells. This is chosen over the classical MTT assay because MTT relies on enzymatic reduction which can be artificially skewed by the metabolic profile of the piperidine derivative. ATP depletion directly measures mitochondrial dysfunction and cell death.

Self-Validation Mechanism: Includes an ATP standard curve to verify linear luminescence and a positive control (Chlorpromazine) to validate the biological response.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a white opaque 96-well plate. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Preparation: Prepare a 10-point dose-response curve of 3-(2-Ethylpiperidin-1-yl)propanoic acid (0.1 µM to 300 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Treatment: Treat cells with the compound. Include vehicle control (0.5% DMSO) and positive control (Chlorpromazine, 50 µM).

  • ATP Standard Curve (Validation Step): In empty wells, add known concentrations of ATP (10 nM to 10 µM) to confirm the luminometer's linear dynamic range.

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

Protocol 2: Miniaturized Ames Fluctuation Test (Tier 2)

To comply with the principles of [2][3], we assess the mutagenic potential of the compound. We use a 384-well miniaturized fluctuation format to conserve the test article while maintaining regulatory rigor.

Self-Validation Mechanism: Strain-specific positive controls must induce a


-fold increase in revertant wells compared to the vehicle control to prove the bacteria are capable of mutation[2][8].
  • Strain Preparation: Grow Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight in histidine-enriched media[3][8].

  • Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) with necessary cofactors (NADP+, G6P) to simulate hepatic metabolism[3].

  • Exposure: Mix bacteria, test compound (up to 500 µg/mL), and either S9 mix or buffer.

  • Controls (Validation Step):

    • Negative: DMSO vehicle.

    • Positive (-S9): 2-Nitrofluorene (TA98), Sodium azide (TA100).

    • Positive (+S9): 2-Aminoanthracene (both strains).

  • Plating & Scoring: Dilute the mixture into histidine-free indicator media and dispense into 384-well plates. Incubate for 48-72 hours. Score wells that turn yellow (indicating pH drop from bacterial growth due to reverse mutation)[3].

Protocol 3: Automated Patch-Clamp hERG Assay (Tier 3)

Because the protonated piperidine nitrogen can block the hERG


 channel, assessing cardiotoxicity is mandatory under [4][5].

Mechanism Drug Protonated Piperidine Nitrogen Pore Binding to hERG Channel Cavity Drug->Pore Hydrophobic/Cation-Pi Interactions K_efflux Inhibition of Potassium Efflux Pore->K_efflux Pore Occlusion APD Action Potential Prolongation K_efflux->APD Delayed Repolarization TdP Risk of Torsades de Pointes (TdP) APD->TdP Arrhythmogenesis

Mechanistic pathway of hERG channel blockade by basic piperidine derivatives.

Self-Validation Mechanism: Continuous monitoring of seal resistance (


) and the use of a reference inhibitor (E-4031) to prove channel sensitivity[4][9].
  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Suspend in extracellular recording buffer.

  • Electrophysiological Setup: Utilize a planar patch-clamp system. Apply a voltage protocol: holding potential at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply 3-(2-Ethylpiperidin-1-yl)propanoic acid at concentrations ranging from 0.1 µM to 100 µM.

  • Validation Step: Apply 100 nM E-4031 (a known hERG blocker) at the end of the experiment. The assay is only valid if E-4031 abolishes

    
     of the tail current, proving the measured current was indeed hERG-mediated.
    
  • Data Analysis: Calculate the fractional block of the tail current and generate an

    
     curve[4].
    

Quantitative Baselines & Data Interpretation

To facilitate objective Go/No-Go decisions, the quantitative data generated from the self-validating protocols must be compared against established industry baselines for early-stage NCEs.

Assay CategoryParameter MeasuredAcceptable Baseline (Go)Flagged Baseline (Review)Critical Liability (No-Go)
Cytotoxicity (HepG2)

(ATP Depletion)



Genotoxicity (Ames) Fold-increase in revertants

-fold over vehicle

-fold (equivocal)

-fold (Mutagenic)
Cardiotoxicity (hERG)

(Tail Current Block)



Therapeutic Index Ratio:


margin

margin

margin

Note: For 3-(2-Ethylpiperidin-1-yl)propanoic acid derivatives, if the hERG


 falls into the "Flagged" category, structural optimization should focus on reducing the basicity of the piperidine nitrogen (e.g., via fluorination or introducing steric bulk) to disrupt the cation-

interactions in the hERG pore[4][5].

References

  • Analytice. "Reverse mutation test on bacteria according to OECD 471". Retrieved from:[Link]

  • Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)". Retrieved from:[Link]

  • Eurofins Australia. "The Ames Test or Bacterial Reverse Mutation Test". Retrieved from: [Link]

  • NIH PMC. "Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays". Retrieved from:[Link]

  • NIH PMC. "The New S7B/E14 Question and Answer Draft Guidance for Industry". Retrieved from:[Link]

  • Applied Clinical Trials. "Cardiac Safety in Clinical Trials". Retrieved from: [Link]

  • FDA. "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential". Retrieved from:[Link]

  • FDA. "Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making". Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation Protocol for 3-(2-Ethylpiperidin-1-yl)propanoic Acid

Introduction & Mechanistic Rationale 3-(2-Ethylpiperidin-1-yl)propanoic acid is a highly valuable -amino acid derivative, frequently utilized as a structural building block in the development of peptidomimetics, targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(2-Ethylpiperidin-1-yl)propanoic acid is a highly valuable


-amino acid derivative, frequently utilized as a structural building block in the development of peptidomimetics, targeted drug delivery vehicles, and stimuli-responsive polymers. Due to its zwitterionic nature, it is most commonly isolated and stored as its hydrochloride salt (CAS: 1185294-51-2)[1].

The structural presence of the 2-ethyl group on the piperidine ring introduces steric hindrance, which slightly attenuates the nucleophilicity of the secondary amine compared to an unsubstituted piperidine. Consequently, the synthetic route must be carefully designed to overcome this kinetic barrier while suppressing unwanted side reactions.

The most atom-economical and scalable approach is the Aza-Michael addition . While direct addition of the amine to acrylic acid is theoretically possible, it often results in the premature precipitation of a zwitterionic polymer-like network, physically trapping unreacted starting materials and stalling the reaction. To ensure a homogeneous reaction environment and high yields, this protocol utilizes a self-validating two-step sequence:

  • Aza-Michael Addition: 2-Ethylpiperidine is reacted with ethyl acrylate. Kinetic modeling demonstrates that this reaction proceeds via a 1,2-addition mechanism, involving the pseudoequilibrated formation of a zwitterionic intermediate, followed by a rate-controlling, amine-assisted proton transfer[2].

  • Base-Catalyzed Hydrolysis (Saponification): The intermediate ester is selectively cleaved using lithium hydroxide (LiOH) to yield the final target.

Experimental Workflow Visualization

SynthesisWorkflow SM Starting Materials: 2-Ethylpiperidine & Ethyl Acrylate Step1 Step 1: Aza-Michael Addition (Solvent: EtOH, 40°C, 16h) SM->Step1 Int Intermediate: Ethyl 3-(2-ethylpiperidin-1-yl)propanoate Step1->Int Step2 Step 2: Base-Catalyzed Hydrolysis (LiOH, THF/H2O, 25°C, 4h) Int->Step2 Workup Workup: Acidification (HCl) & Lyophilization Step2->Workup Product Target Product: 3-(2-Ethylpiperidin-1-yl)propanoic acid HCl (CAS: 1185294-51-2) Workup->Product

Figure 1: Two-step synthetic workflow for 3-(2-Ethylpiperidin-1-yl)propanoic acid HCl salt.

Quantitative Data Summary

The following table outlines the optimized stoichiometry and reagent quantities for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
2-Ethylpiperidine 113.201.01.13 g (10.0 mmol)Nucleophile (Michael Donor)
Ethyl acrylate 100.121.21.20 g (12.0 mmol)Electrophile (Michael Acceptor)
Ethanol (Absolute) 46.07Solvent20 mLPolar Protic Solvent
LiOH·H₂O 41.961.50.63 g (15.0 mmol)Hydrolysis Base
THF / H₂O (1:1) N/ASolvent30 mLHydrolysis Solvent
2M HCl (aq) 36.46to pH 2.0~7.5 mLAcidifying Agent / Salt Formation

Detailed Step-by-Step Protocols

Protocol A: Synthesis of Ethyl 3-(2-ethylpiperidin-1-yl)propanoate

Objective: To form the C-N bond via conjugate addition while preventing acrylate polymerization.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2-ethylpiperidine (1.13 g, 10.0 mmol) and absolute ethanol (20 mL).

    • Causality: Ethanol acts as a polar protic solvent. It hydrogen-bonds with the transition state, stabilizing the zwitterionic intermediate and significantly lowering the activation energy barrier for the aza-Michael addition[2].

  • Addition: Cool the flask to 0 °C in an ice bath. Add ethyl acrylate (1.20 g, 12.0 mmol) dropwise over 15 minutes.

    • Causality: Ethyl acrylate is highly prone to radical homopolymerization. Dropwise addition at a lowered temperature mitigates localized exothermic spikes that could trigger polymerization or unwanted 1,4-addition side reactions[2].

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 40 °C for 16 hours.

    • Causality: The 2-ethyl substitution on the piperidine ring introduces steric bulk. Mild heating is required to drive the reaction to completion, overcoming the kinetic penalty of the hindered nucleophile.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase and Ninhydrin stain.

    • Self-Validation: The protocol is self-validating at this stage; the complete disappearance of the secondary amine spot (which stains a distinct red/purple with ninhydrin) confirms 100% conversion.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol and excess ethyl acrylate. The resulting crude pale-yellow oil is of sufficient purity (>95%) to be used directly in the next step.

Protocol B: Saponification and Isolation of the Hydrochloride Salt

Objective: To selectively cleave the ethyl ester and isolate the highly polar zwitterion as a stable hydrochloride salt.

  • Hydrolysis: Dissolve the crude ethyl 3-(2-ethylpiperidin-1-yl)propanoate in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (30 mL total).

  • Base Addition: Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol) in one portion. Stir vigorously at 25 °C for 4–6 hours.

    • Causality: LiOH provides a mild, controlled saponification environment. Utilizing stronger bases (like NaOH or KOH) combined with heat risks triggering a retro-Michael addition, which would cleave the newly formed C-N bond and revert the product back to 2-ethylpiperidine.

  • In-Process Control (IPC): Analyze the reaction mixture via LC-MS.

    • Self-Validation: The disappearance of the ester mass signal

      
       and the dominant appearance of the carboxylic acid mass signal validates the completion of the hydrolysis.
      
  • Solvent Removal: Remove the THF under reduced pressure at a maximum bath temperature of 30 °C. (Exceeding 30 °C in basic aqueous conditions can promote thermal degradation).

  • Acidification: Cool the remaining aqueous layer to 0 °C. Slowly add 2M aqueous HCl dropwise until the pH reaches exactly 2.0.

    • Causality: Adjusting the pH to 2.0 protonates both the carboxylate group and the tertiary amine, forcing the compound into its highly water-soluble hydrochloride salt form (CAS: 1185294-51-2)[1].

  • Isolation: Lyophilize (freeze-dry) the acidic aqueous solution to complete dryness. Triturate the resulting solid with cold, anhydrous acetone (2 x 15 mL) to dissolve and remove any residual organic impurities, leaving behind the insoluble product and lithium chloride. Filter and dry under high vacuum to yield 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride as a white crystalline solid.

References

  • Desmet, G. B., D'hooge, D. R., Omurtag, P. S., Espeel, P., Marin, G. B., Du Prez, F. E., & Reyniers, M.-F. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12291-12302.[Link]

Sources

Application

Application Note: Strategic Synthesis of 2-Ethylpiperidine Scaffolds

Topic: High-Yield Synthesis of 2-Ethylpiperidine Derivatives Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis of 2-Ethylpiperidine Derivatives Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The 2-ethylpiperidine moiety is a privileged pharmacophore, serving as the core structure for numerous alkaloids (e.g., Coniine) and serving as a critical chiral building block in neurokinin-1 receptor antagonists and anesthetic agents. While classic reduction of 2-ethylpyridine using heterogeneous catalysts (Pt/C, Rh/C) offers high throughput, it often fails to provide the enantiomeric purity required for modern drug development.

This guide details two distinct, high-yield workflows:

  • Method A (The "Gold Standard"): Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts. This route delivers >90% yield with >95% enantiomeric excess (ee), essential for late-stage lead optimization.

  • Method B (The "Scalable Workhorse"): Diastereoselective heterogeneous hydrogenation for rapid access to racemic or thermodynamically controlled cis-isomers.

Strategic Pathway Analysis

The following decision tree illustrates the selection logic between homogeneous and heterogeneous approaches based on stereochemical requirements and substrate tolerance.

SyntheticStrategy Start Target: 2-Ethylpiperidine Derivative Decision Stereochemical Requirement? Start->Decision Racemic Racemic / Cis-Diastereocontrol Decision->Racemic Not Critical / Early Stage Enantio High Enantiopurity (>95% ee) Decision->Enantio Critical / Late Stage MethodB Method B: Heterogeneous Hydrogenation (Thermodynamic Control) Racemic->MethodB MethodA Method A: Ir-Catalyzed Asymmetric Hydrogenation (Kinetic Control) Enantio->MethodA PrecursorA Precursor: N-Acyl/Benzyl Pyridinium Salt MethodA->PrecursorA Requires Activation PrecursorB Precursor: Free Pyridine / HCl Salt MethodB->PrecursorB Direct Reduction

Figure 1: Decision matrix for selecting the optimal synthetic route based on stereochemical needs.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of chiral 2-ethylpiperidine with >90% yield and >95% ee. Mechanism: Pyridines are poor substrates for hydrogenation due to their aromatic stability and potential to poison catalysts.[1][2][3] This protocol utilizes N-activation (via benzyl halides or chloroformates) to break aromaticity and prevent catalyst inhibition, combined with an Iridium-phosphinooxazoline (Ir-PHOX) or Ir-MeO-Biphep complex.

Reaction Scheme & Mechanism

The cycle involves oxidative addition of H₂, coordination of the activated pyridinium alkene, and sequential hydride insertions. The addition of Iodine (I₂) is a critical "activator" for the Ir-catalyst, believed to form a bridging iodide dimer that stabilizes the active species.

IrMechanism IrPre [Ir(cod)Cl]2 + Ligand ActiveCat Active Ir-H Species (I2 Stabilized) IrPre->ActiveCat H2, I2 Coordination Alkene Coordination ActiveCat->Coordination + Substrate Substrate Pyridinium Salt Insertion Hydride Insertion (Enantio-determining) Coordination->Insertion Product Chiral Piperidine Insertion->Product Reductive Elim. Product->ActiveCat Regenerate

Figure 2: Simplified catalytic cycle for Iridium-catalyzed hydrogenation of pyridinium salts.

Materials & Reagents[3][4][5][6]
  • Substrate: 2-Ethylpyridine (Sigma-Aldrich, >99%).

  • Activator: Benzyl bromide (BnBr) or Methyl chloroformate.

  • Catalyst Precursor: [Ir(cod)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer).

  • Chiral Ligand: (S)-MeO-Biphep or (S)-SegPhos.

  • Additive: Iodine (I₂) - Crucial for yield enhancement.

  • Solvent: Toluene/Dichloromethane (1:1 v/v), anhydrous.

  • Hydrogen Source: H₂ gas (balloon or high-pressure reactor).

Step-by-Step Methodology
Step 1: Preparation of N-Benzyl-2-ethylpyridinium Bromide (Activation)
  • Dissolve 2-ethylpyridine (10 mmol) in acetone (20 mL).

  • Add benzyl bromide (11 mmol, 1.1 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 12 hours. The salt will precipitate.

  • Filter the white solid, wash with cold diethyl ether (3 x 10 mL), and dry under vacuum.

    • Checkpoint: Yield should be >95%. Confirm purity via ¹H NMR (distinct downfield shift of aromatic protons).

Step 2: Asymmetric Hydrogenation[2][4][5]
  • Glovebox Operation: In a nitrogen-filled glovebox, weigh [Ir(cod)Cl]2 (1.0 mol%) and (S)-MeO-Biphep (2.2 mol%) into a vial.

  • Add anhydrous Toluene/DCM (1:1, 2 mL) and stir for 10 minutes to form the complex (solution turns orange/red).

  • Add Iodine (I₂, 5-10 mol%). Stir for another 10 minutes. Note: Iodine is essential to prevent catalyst deactivation.

  • Transfer the catalyst solution via syringe to a stainless steel autoclave containing the N-benzyl-2-ethylpyridinium bromide (1.0 mmol) dissolved in Toluene/DCM (5 mL).

  • Pressurization: Seal the autoclave, remove from glovebox, and purge with H₂ (3 cycles). Pressurize to 600 psi (40 bar) .

  • Stir at RT to 50°C for 24 hours.

  • Workup: Carefully vent H₂. Concentrate the solvent.[6] Basify with sat. NaHCO₃ and extract with DCM.

Step 3: Deprotection (Optional)

If the N-benzyl group is not required:

  • Dissolve the hydrogenated product in MeOH.

  • Add Pd/C (10 wt%) and expose to H₂ (1 atm, balloon) for 4 hours to cleave the benzyl group.

Protocol B: Heterogeneous Hydrogenation (Scalable)

Objective: Rapid synthesis of racemic 2-ethylpiperidine or cis-enriched derivatives. Context: Ideal for early-stage scaffold generation where resolution will occur later.

Materials[1][3][4][5][9]
  • Catalyst: Rh/C (5 wt%) or PtO2 (Adams' Catalyst).

  • Solvent: Acetic Acid (AcOH) or MeOH with 1.0 eq HCl.

  • Equipment: Parr Shaker or High-Pressure Autoclave.

Methodology[1][3][4][5]
  • Loading: Charge a hydrogenation vessel with 2-ethylpyridine (50 mmol) and Acetic Acid (50 mL).

  • Catalyst Addition: Carefully add PtO2 (5 mol%). Safety: Wet the catalyst with solvent before adding to avoid ignition of solvent vapors.

  • Hydrogenation: Pressurize to 50 psi (3.5 bar) H₂. Shake/stir at RT for 6-12 hours.

    • Note: Monitoring H₂ uptake is the best way to determine endpoint.

  • Workup: Filter through a Celite pad to remove catalyst.

    • Critical: Do not let the dry catalyst filter cake sit in air; keep it wet to prevent spontaneous combustion.

  • Neutralization: Concentrate the filtrate. Add cold NaOH (4M) until pH > 12. Extract with Et₂O.

Data Presentation & Quality Control

Comparison of Catalyst Efficiency

The following table summarizes expected outcomes based on literature precedents (Zhou et al., Charette et al.):

ParameterProtocol A (Ir-Catalyzed)Protocol B (Pt/C Heterogeneous)
Yield 92 - 96%95 - 99%
Enantiomeric Excess (ee) 90 - 96% 0% (Racemic)
Diastereoselectivity (dr) > 20:1 (cis)~ 8:1 (cis/trans mixture)
Reaction Time 24 h6 - 12 h
Pressure Requirement High (40-60 bar)Low (3-5 bar)
Analytical Validation
  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of aromatic pyridine signals (7.0-8.5 ppm) and appearance of multiplet resonances in the 1.5-3.0 ppm region (piperidine ring protons).

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/i-PrOH (90:10) with 0.1% Diethylamine.

    • Detection: UV at 210 nm (or refractive index if UV inactive).

References

  • Wang, Y.-Q., et al. (2012).[3] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition. [Link][7]

  • Legault, C. Y., & Charette, A. B. (2005). "Highly Efficient Synthesis of Chiral Piperidines via Asymmetric Hydrogenation of Pyridinium Ylides." Journal of the American Chemical Society. [Link]

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie. [Link]

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. [Link]

Sources

Method

Advanced Application Note: Utilization of 3-(2-Ethylpiperidin-1-yl)propanoic Acid in In Vitro Biochemical and Biophysical Assays

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical for probing challenging protein-protein interactions (PPIs) and enzymatic active sites. 3-(2-E...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical for probing challenging protein-protein interactions (PPIs) and enzymatic active sites. 3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS: 1185294-51-2) is a highly versatile, bifunctional aliphatic fragment[1]. Featuring a basic piperidine ring and an acidic propanoic acid moiety, it exists as a zwitterion at physiological pH. This application note provides field-proven, self-validating protocols for utilizing this compound in in vitro biophysical screening cascades, specifically Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).

Physicochemical Profiling & Assay Buffer Preparation

As a Senior Application Scientist, the first rule of assay development is understanding the physicochemical state of your ligand. Because 3-(2-Ethylpiperidin-1-yl)propanoic acid contains both a tertiary amine and a carboxylic acid, its net charge is highly sensitive to the pH of the assay buffer.

Causality Insight: At pH 7.4, the molecule is zwitterionic. While this enhances its aqueous solubility, it also means the fragment can act as a localized buffer, potentially shifting the micro-pH of unbuffered droplets. Furthermore, primary amine-based buffers (like Tris) must be strictly avoided during early assay stages, as they will compete with the fragment's structural moieties or interfere with downstream sensor chip immobilization chemistries.

Step-by-Step Preparation Protocol
  • Stock Solubilization: Weigh the lyophilized hydrochloride salt of 3-(2-Ethylpiperidin-1-yl)propanoic acid[1]. Dissolve exclusively in 100% anhydrous, molecular-biology-grade DMSO to yield a 100 mM stock.

    • Self-Validation Checkpoint: Visually inspect for complete dissolution. If the solution remains cloudy, sonicate for 5 minutes at room temperature. Water absorption in standard DMSO will degrade the stock and alter the true screening concentration.

  • Buffer Selection: Prepare a running buffer of 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.

  • Working Dilution: Dilute the 100 mM stock directly into the running buffer to a final top concentration of 2.0 mM[2], ensuring the final DMSO concentration is strictly matched across all assay wells (typically 2% to 5%).

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a gold-standard, label-free biophysical method for primary fragment screening[3]. Because fragments like 3-(2-Ethylpiperidin-1-yl)propanoic acid (MW: 221.73 Da) bind with low affinities (


M to mM range), high concentrations are required. This introduces significant bulk refractive index changes that must be rigorously controlled[4].

SPR_Workflow A Target Immobilization (Amine Coupling) B Buffer Equilibration (PBS-P + 5% DMSO) A->B C Fragment Injection (CAS 1185294-51-2) B->C D Solvent Correction (DMSO Calibration) C->D E Sensogram Analysis (Steady-State Affinity) D->E

Workflow for Surface Plasmon Resonance (SPR) fragment screening using steady-state affinity.

SPR Methodology
  • Target Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein to a high density (~3000 Response Units) to ensure sufficient signal-to-noise ratio for a low-molecular-weight fragment[1]. Quench the surface with 1 M Ethanolamine.

  • Solvent Correction (Critical Step): Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Self-Validation Checkpoint: The DMSO calibration curve must produce a linear response. If the

      
       of the solvent correction curve is <0.99, discard the run. Bulk refractive index errors will mask true fragment binding[3].
      
  • Fragment Injection: Prepare a 2-fold serial dilution of the fragment from 2.0 mM down to 31.25

    
    M. Inject over the active and reference flow cells at a high flow rate of 30 
    
    
    
    L/min to minimize mass transport limitations.
  • Data Analysis: Subtract the reference flow cell and solvent correction signals. Fit the steady-state binding levels (

    
    ) against the fragment concentration using a 1:1 Langmuir binding model to derive the dissociation constant (
    
    
    
    )[5].

Orthogonal Validation: Microscale Thermophoresis (MST)

Relying on a single biophysical method in FBDD frequently yields false positives[6]. MST serves as a powerful orthogonal validation tool by measuring ligand-induced changes in the hydration shell, charge, and size of a target protein under a microscopic temperature gradient[7]. Because 3-(2-Ethylpiperidin-1-yl)propanoic acid is highly charged, its binding significantly alters the target's thermophoretic mobility.

MST_Logic Target Fluorescently Labeled Target (Constant 50 nM) Mix Incubation & Capillary Loading Target->Mix Ligand Ligand Titration Series (0.06 mM - 2.0 mM) Ligand->Mix IR_Laser IR Laser Heating (Thermophoresis Induction) Mix->IR_Laser Fnorm Fluorescence Change (Fnorm) vs Ligand Concentration IR_Laser->Fnorm

Microscale Thermophoresis (MST) assay logic for orthogonal validation of fragment binding.

MST Methodology
  • Target Labeling: Label the target protein using a RED-NHS fluorophore (targeting surface lysines). Purify the labeled protein via a size-exclusion column to remove free dye.

  • Assay Setup: Maintain the labeled target protein at a constant concentration of 50 nM across all assay wells[2].

  • Ligand Titration: Prepare a 16-point serial dilution of the fragment starting at 2.0 mM[2] in MST assay buffer. Mix 10

    
    L of the fragment dilution with 10 
    
    
    
    L of the labeled target.
  • Measurement: Load the samples into Monolith NT.115 standard treated glass capillaries. Apply the IR laser at 20% LED power and medium MST power.

    • Self-Validation Checkpoint: Evaluate the initial capillary fluorescence before IR laser heating. A concentration-dependent drop or spike in initial fluorescence (>20%) indicates ligand-induced protein aggregation or fluorophore quenching, which invalidates the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       calculation.
      
  • Data Extraction: Plot the normalized fluorescence (

    
    ) against the logarithmic ligand concentration to calculate the 
    
    
    
    via the law of mass action[7].

Quantitative Data Summary

To ensure seamless integration of 3-(2-Ethylpiperidin-1-yl)propanoic acid into your screening cascade, the following quantitative parameters must be strictly adhered to:

ParameterValue / DescriptionAssay Implication
Chemical Name 3-(2-Ethylpiperidin-1-yl)propanoic acidBifunctional scaffold suitable for FBDD expansion.
CAS Number 1185294-51-2 (HCl salt)Ensure the HCl salt factor is accounted for in molarity calculations[1].
Molecular Weight 221.73 g/mol (HCl salt)Ideal for FBDD (MW < 300 Da); requires high-density SPR chips[6].
Ionization State Zwitterionic at pH 7.4Requires buffered solutions (e.g., HEPES) to maintain consistent charge state.
Max Assay Conc. 2.0 mMStandard top concentration for fragment screening to capture weak affinities[2].
Target Protein Conc. 50 nM (for MST)Ensures optimal fluorescence signal-to-noise ratio without target depletion[2].

References

  • [2] Fragment Based Drug Discovery by Microscale Thermophoresis Targeting Klebsiella pneumoniae and Escherichia coli IspE. Dove Medical Press. URL: [Link]

  • [6] Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. MDPI Sensors. URL: [Link]

  • [7] MicroScale Thermophoresis. NanoTemper Technologies. URL: [Link]

  • [8] An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. Journal of Biomolecular Screening (ResearchGate). URL: [Link]

  • [4] Using Structure-guided Fragment-Based Drug Discovery to Target Pseudomonas aeruginosa Infections in Cystic Fibrosis. Frontiers in Chemistry. URL: [Link]

  • [3] Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. URL: [Link]

  • [5] SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS One. URL: [Link]

Sources

Application

protocol for dissolving 3-(2-Ethylpiperidin-1-yl)propanoic acid for experiments

An Application Note on the Preparation of Experimental Solutions of 3-(2-Ethylpiperidin-1-yl)propanoic acid Abstract This document provides a comprehensive guide for the dissolution of 3-(2-Ethylpiperidin-1-yl)propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Preparation of Experimental Solutions of 3-(2-Ethylpiperidin-1-yl)propanoic acid

Abstract

This document provides a comprehensive guide for the dissolution of 3-(2-Ethylpiperidin-1-yl)propanoic acid for research applications. Due to its zwitterionic and amphiphilic character, arising from the presence of both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group, this compound presents unique solubility challenges. Direct dissolution in neutral aqueous buffers is often limited. This guide outlines detailed, validated protocols for preparing solutions in organic solvents and aqueous systems via pH modification, ensuring solution integrity and reproducibility for both in vitro and in vivo studies.

Physicochemical Profile & Solubility Rationale

Understanding the chemical nature of 3-(2-Ethylpiperidin-1-yl)propanoic acid is fundamental to selecting an appropriate dissolution strategy. Its structure dictates its solubility. The molecule combines a polar, ionizable head (the propanoic acid and piperidine amine) with a non-polar hydrocarbon tail (the ethyl group and piperidine ring), classifying it as an amphiphilic compound.

The key to its aqueous solubility lies in its ionizable groups. The propanoic acid moiety is acidic, while the piperidine nitrogen is basic. This zwitterionic nature means the compound's net charge, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the medium.

  • In acidic conditions (pH < pKa of the carboxyl group, est. ~3-4): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH+). The net positive charge enhances solubility.

  • In neutral conditions (pH ~7): The carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH+), forming a zwitterion. Intramolecular ionic interactions can reduce solubility in water.

  • In basic conditions (pH > pKa of the piperidinium ion, est. ~9-11): The carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-N:). The net negative charge enhances solubility.

For non-aqueous dissolution, common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are effective due to their ability to solvate both polar and non-polar moieties of the molecule. Structurally related compounds are known to be soluble in DMSO and various alcohols[1][2].

Table 1: Physicochemical Properties of 3-(2-Ethylpiperidin-1-yl)propanoic acid and Related Analogs

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₁₉NO₂Calculated
Molecular Weight 185.26 g/mol Calculated
Structure Propanoic acid with the nitrogen of a 2-ethylpiperidine ring attached at the 3-position.-
Appearance Likely a solid at room temperature.Based on analogs like 1-Piperidinepropionic acid which is a powder[3].
Estimated Acidic pKa ~3.3 - 4.2Inferred from structurally similar propanoic acids[4].
Estimated Basic pKa ~8.8 - 11.0Inferred from structurally similar piperidine compounds[5].
Predicted LogP ~1.3Inferred from the LogP of the methyl analog[6]. This indicates moderate lipophilicity.

Safety and Handling

Prior to handling, researchers must consult the most current Safety Data Sheet (SDS) for 3-(2-Ethylpiperidin-1-yl)propanoic acid. Based on the SDS of structurally similar compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses[7].

  • Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[8].

  • Hazard Profile: Similar compounds are classified as irritants to the skin, eyes, and respiratory system[3][5][9]. Avoid direct contact and inhalation. In case of contact, rinse the affected area thoroughly with water.

Dissolution Workflow and Protocol Selection

The choice of dissolution protocol is dictated by the requirements of the downstream experiment. The following flowchart provides a decision-making framework to guide solvent selection.

G start Start: Weigh Compound stock_prep Need a high-concentration primary stock solution? start->stock_prep exp_type What is the experimental system? aq_system Is an organic solvent tolerated in the final assay? exp_type->aq_system stock_prep->exp_type No (Direct Use) organic_solvent Use Protocol 1: Dissolve in 100% DMSO or Ethanol. stock_prep->organic_solvent Yes organic_solvent->aq_system dilution Use Protocol 3: Dilute organic stock into aqueous buffer. aq_system->dilution Yes (e.g. <0.5%) no_organic Use Protocol 2: Dissolve directly in aqueous buffer using pH adjustment. aq_system->no_organic No store Store stock solution at -20°C or -80°C dilution->store no_organic->store

Caption: Decision flowchart for selecting the appropriate dissolution protocol.

Detailed Dissolution Protocols

Protocol 1: Preparation of a High-Concentration Stock in Organic Solvents

This protocol is recommended for creating a primary stock solution for long-term storage and subsequent dilution into aqueous media. DMSO is the preferred solvent for achieving high concentrations.

Materials:

  • 3-(2-Ethylpiperidin-1-yl)propanoic acid powder

  • Anhydrous, high-purity DMSO or 100% Ethanol

  • Vortex mixer

  • Bath sonicator

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of the compound into the vial.

  • Solvent Addition: Calculate the volume of solvent required to achieve the target concentration (e.g., for a 10 mM stock of a 185.26 g/mol compound, add 539.8 µL of DMSO for every 1 mg of compound). Add the calculated volume of DMSO or ethanol to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes.

  • Aiding Solubility: If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but care must be taken to ensure compound stability at elevated temperatures[10][11].

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[7][10].

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol is for applications where organic solvents are prohibited. It leverages the zwitterionic nature of the compound to achieve solubility in aqueous buffers.

Materials:

  • 3-(2-Ethylpiperidin-1-yl)propanoic acid powder

  • High-purity water or desired buffer (e.g., PBS, TRIS)

  • Dilute Hydrochloric Acid (HCl, e.g., 1 M)

  • Dilute Sodium Hydroxide (NaOH, e.g., 1 M)

  • pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Suspension: Add the weighed compound to a beaker containing the desired volume of water or buffer. The compound will likely form a suspension.

  • pH-Aided Dissolution (Basic Method - Recommended First): a. Begin stirring the suspension. b. Slowly add dilute NaOH dropwise while monitoring the pH. c. As the pH increases above the pKa of the piperidinium ion (est. > 9), the carboxylic acid will be deprotonated, and the compound should dissolve to form a clear solution. d. Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH with dilute HCl. Observe the solution closely for any signs of precipitation as the pH is lowered.

  • pH-Aided Dissolution (Acidic Method): a. Begin stirring the suspension. b. Slowly add dilute HCl dropwise. c. As the pH drops below the pKa of the carboxylic acid (est. < 4), the amine will be protonated, and the compound should dissolve. d. The pH can then be adjusted upwards with dilute NaOH, again watching carefully for precipitation.

  • Finalization: Once the compound is fully dissolved at the final desired pH, the volume can be adjusted with buffer/water if necessary. Filter-sterilize the solution if required for the application.

Protocol 3: Serial Dilution of Organic Stock into Aqueous Media

This is the most common method for cell-based assays. It involves diluting the high-concentration organic stock (from Protocol 1) into the final aqueous assay medium. The key is to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts.

Procedure:

  • Thaw Stock: Thaw the frozen organic stock solution (from Protocol 1) at room temperature.

  • Intermediate Dilution (Optional but Recommended): To prevent precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 10 mM DMSO stock 1:10 into the assay medium to create a 1 mM intermediate solution (now containing 10% DMSO).

  • Final Dilution: Add a small volume of the stock or intermediate solution to the final volume of pre-warmed assay medium. For example, add 10 µL of a 1 mM intermediate solution to 990 µL of medium to get a final concentration of 10 µM with 0.1% DMSO.

  • Mix Immediately: After adding the stock, mix the solution immediately and thoroughly by gentle vortexing or inversion to ensure rapid and homogenous dispersion, which minimizes the risk of precipitation.

Stability and Storage

  • Powder: The solid compound should be stored sealed in a dry, cool environment, as recommended by the supplier (e.g., 2-8°C)[6].

  • Organic Stock Solutions: When stored in anhydrous DMSO at -20°C or -80°C, solutions are typically stable for several months. It is best practice to protect them from light and aliquot to prevent contamination and degradation from multiple freeze-thaw cycles[7][10].

  • Aqueous Solutions: Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If storage is necessary, they should be filter-sterilized and stored at 4°C for short-term use (1-2 days).

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in organic solvent. Insufficient solvent volume or low ambient temperature.Gently warm the solution to 30-37°C. Use a bath sonicator to provide energy for dissolution. Ensure the solvent is anhydrous.
Precipitation occurs when diluting organic stock into aqueous media. The compound's solubility limit in the final medium is exceeded ("crashing out").Decrease the final concentration. Perform serial dilutions rather than a single large dilution. Ensure the final organic solvent concentration is as low as possible.
Aqueous solution is cloudy after pH adjustment. The final pH is too close to the isoelectric point where solubility is minimal.Re-adjust the pH further away from the neutral range (either more acidic or more basic) until the solution clears, if tolerated by the experiment.

References

  • Smolecule. (2023, August 26). 3-[1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-3-yl]propanoic acid.
  • Thermo Fisher Scientific. (2012, February 21).
  • MedChemExpress. (2026, January 6). 3-(Piperazin-1-yl)
  • PubChem. 3-(2-Oxopiperidin-1-yl)propanoic acid.
  • Sigma-Aldrich. (2025, November 7). 3-(Dimethylamino)
  • TCI Chemicals. (2025, October 16). Ethyl 3-(2-Pyridylamino)
  • ChemScene. 3-(2-Methylpiperidin-1-yl)propanoic acid.
  • U.S. Environmental Protection Agency (EPA). 3-[(Pyridin-2-yl)disulfanyl]propanoic acid Properties.
  • MedchemExpress. 3-(2-Pyridyldithio)propanoic Acid.
  • Apollo Scientific. (2022, May 18). 3-(Piperazin-1-yl)
  • ChemBK. (2024, April 11). ethyl 3-(piperidin-1-yl)
  • Sigma-Aldrich. 3-(piperazin-1-yl)propionic acid ethyl ester.
  • PubChem. 1-Piperidinepropanoic acid.
  • National Center for Biotechnology Information. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?.
  • Eurofins. Solubility for Common Extractable Compounds.
  • Chegg. (2021, May 11). Solved 3. Given that ethanol and propanoic acid are soluble.
  • Sabaa, H., Yumei, Z., & Huaping, W. (2014).
  • Chemistry LibreTexts. (2025, July 11). 9.
  • Reddit. (2019, March 19).
  • Matiichuk, V. V., & Tischenko, N. I. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
  • Tokyo Chemical Industry Co., Ltd. 3-(2-Pyridyldithio)propionic Acid.
  • Toikka, M., et al. (2019, May 15). Solubility and critical surface in the system propionic acid–ethanol–ethyl propionate–water at 293.15, 303.15 and 313.15 K. INIS-IAEA.
  • PubChemLite. 3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid.
  • ChemicalBook. (2026, January 13). 1-PIPERIDINEPROPIONIC ACID.

Sources

Method

Application Notes &amp; Protocols: Quantitative Analysis of 3-(2-Ethylpiperidin-1-yl)propanoic Acid

Abstract This document provides a comprehensive technical guide for the quantitative analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid in biological matrices, primarily human plasma. As a critical component in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid in biological matrices, primarily human plasma. As a critical component in pharmaceutical development, robust and reliable quantification methods are essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.[1][2] This guide details two validated analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, from sample preparation to instrument parameter optimization, and provide detailed, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable bioanalytical method for this compound or structurally similar molecules.

Introduction and Analyte Overview

3-(2-Ethylpiperidin-1-yl)propanoic acid is a small molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid functional group. The accurate measurement of this compound in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of analytical methodology is dictated by the required sensitivity, the complexity of the sample matrix, and available instrumentation.[3] While HPLC-UV provides a robust and accessible method for higher concentrations, LC-MS/MS has become the gold standard in bioanalysis for its superior sensitivity, selectivity, and speed, which are crucial for detecting low drug concentrations in PK studies.[1][2][4]

1.1. Physicochemical Properties

Understanding the analyte's properties is the first step in developing a successful analytical method. These properties influence solubility, extraction efficiency, chromatographic behavior, and ionization.

PropertyValue (Estimated)Significance for Method Development
Chemical Structure C₁₀H₁₉NO₂Contains both a basic nitrogen (piperidine) and an acidic group (carboxylic acid).
Molecular Weight 185.26 g/mol Suitable for both HPLC-UV and LC-MS analysis.
pKa ~4.5 (Carboxylic Acid), ~10.5 (Piperidine N)The molecule's charge state is pH-dependent; crucial for SPE and chromatography.
logP ~1.5 - 2.5Indicates moderate lipophilicity, suitable for reversed-phase chromatography.
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO.[5]Guides the choice of solvents for stock solutions and sample extraction.
General Analytical Workflow

A robust bioanalytical workflow ensures reproducibility and accuracy from sample receipt to final data reporting. The process involves careful sample preparation to isolate the analyte from matrix interferences, followed by instrumental analysis and data processing.

Analytical_Workflow cluster_pre Pre-Analytical cluster_analytical Instrumental Analysis cluster_post Post-Analytical Sample Sample Receipt (e.g., Plasma) IS Internal Standard (IS) Spiking Sample->IS Prep Sample Preparation (PPT, LLE, or SPE) IS->Prep LC LC Separation (Reversed-Phase) Prep->LC Detection Detection (UV or MS/MS) LC->Detection Data Data Acquisition & Integration Detection->Data Quant Quantification (Calibration Curve) Data->Quant Report Data Review & Reporting Quant->Report

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation: The Key to Clean Analysis

The primary goal of sample preparation is to remove endogenous matrix components like proteins and phospholipids that can interfere with analysis and damage analytical columns.[1][6] The choice of technique represents a trade-off between speed, cost, and cleanliness.

3.1. Common Extraction Techniques

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have long been prominent methods in bioanalysis.[7] However, protein precipitation (PPT) is often used for its simplicity, especially in early-stage drug discovery.

Sample_Prep_Comparison Comparison of Sample Preparation Methods cluster_0 cluster_1 cluster_2 ppt Protein Precipitation (PPT) Add 3:1 Acetonitrile with 0.1% FA Vortex & Centrifuge Supernatant to LC Pros: Fast, Cheap Cons: 'Dirty' Extract lle Liquid-Liquid Extraction (LLE) Add Buffer & Extraction Solvent (e.g., Ethyl Acetate) Vortex & Centrifuge Evaporate Organic Layer & Reconstitute Pros: Cleaner than PPT Cons: Laborious, Emulsion Risk spe Solid-Phase Extraction (SPE) Condition Cartridge Load Sample Wash (Interferences) Elute Analyte Pros: Highest Selectivity, Automation Friendly Cons: Costly, Method Development Validation_Pyramid node_base Selectivity & Matrix Effect node_cal Calibration Curve (Linearity & Range) node_base->node_cal node_acc_prec Accuracy & Precision (Within-run & Between-run) node_cal->node_acc_prec node_rec Recovery & Dilution Integrity node_acc_prec->node_rec node_stab Stability (Freeze-Thaw, Bench-Top, etc.) node_rec->node_stab

Sources

Application

Application Notes &amp; Protocols: Preclinical Efficacy Testing of 3-(2-Ethylpiperidin-1-yl)propanoic acid as a Potential Neuroprotective Agent in Ischemic Stroke

For: Researchers, scientists, and drug development professionals in neuropharmacology and cerebrovascular disease. I. Introduction and Rationale Ischemic stroke remains a leading cause of mortality and long-term disabili...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in neuropharmacology and cerebrovascular disease.

I. Introduction and Rationale

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options currently available. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal cell death in the affected brain region. Neuroprotective agents, which aim to interfere with these damaging processes, represent a promising therapeutic strategy.[1][2]

This document outlines a comprehensive experimental design for evaluating the efficacy of a novel compound, 3-(2-Ethylpiperidin-1-yl)propanoic acid (hereinafter referred to as "Compound X"). The presence of a piperidine moiety, a common scaffold in centrally active compounds, and a propanoic acid side chain, which can interact with various biological targets, suggests a potential for neuroprotective activity.[3][4] This guide provides a tiered approach, from initial in vitro screening to in vivo efficacy studies, to rigorously assess the therapeutic potential of Compound X in the context of ischemic stroke. The protocols described herein are designed to ensure scientific rigor and data reproducibility, adhering to established guidelines for preclinical drug development.[5][6][7][8]

II. Tier 1: In Vitro Characterization and Mechanistic Assessment

The initial phase of testing focuses on establishing the neuroprotective potential of Compound X in cellular models of ischemic injury and elucidating its potential mechanism of action.

A. Rationale for In Vitro Modeling

In vitro models provide a controlled environment to investigate the direct effects of Compound X on neuronal cells under ischemia-like conditions.[9][10] These assays are crucial for determining the compound's potency, and cellular mechanism, and for selecting a dose range for subsequent in vivo studies.

B. Experimental Workflow: In Vitro Screening

G cluster_0 Phase 1: In Vitro Assessment A Compound X Synthesis & QC B Neuronal Cell Culture (e.g., SH-SY5Y, Primary Cortical Neurons) A->B C Oxygen-Glucose Deprivation (OGD/R) Assay B->C D Cell Viability Assessment (MTT, LDH assays) C->D Compound X Treatment E Dose-Response Curve Generation (EC50) D->E F Mechanistic Assays (ROS, Caspase-3, Calcium Imaging) E->F G Data Analysis & Lead Optimization F->G

Caption: Workflow for in vitro screening and mechanistic studies of Compound X.

C. Detailed Protocols

1. Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This assay simulates the conditions of ischemia and reperfusion in a cell culture setting.

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or primary rodent cortical neurons.[11]

  • Procedure:

    • Culture cells to 70-80% confluency in 96-well plates.

    • Replace the normal culture medium with a glucose-free medium.

    • Place the plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 2-4 hours) to induce OGD.

    • Following OGD, replace the glucose-free medium with a normal culture medium containing varying concentrations of Compound X (e.g., 0.1 nM to 100 µM) or vehicle control.

    • Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours to simulate reperfusion.

    • Assess cell viability using MTT and LDH assays.

  • Controls:

    • Negative Control: Cells subjected to OGD/R with vehicle treatment.

    • Positive Control: Cells treated with a known neuroprotective agent (e.g., Nimodipine).

    • Normoxia Control: Cells not subjected to OGD/R.

2. Protocol: Mechanistic Assays

These assays are performed to understand how Compound X exerts its neuroprotective effects.

  • Reactive Oxygen Species (ROS) Measurement:

    • Utilize a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Measure fluorescence intensity post-OGD/R and Compound X treatment to quantify intracellular ROS levels.

  • Apoptosis Assay:

    • Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric or fluorometric assay kit.

  • Intracellular Calcium Imaging:

    • Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to measure changes in intracellular calcium concentrations, a critical factor in excitotoxicity.[12]

D. Data Analysis and Interpretation
ParameterMethodEndpointInterpretation
Cell Viability MTT Assay% Viability vs. ControlIncreased viability suggests a cytoprotective effect.
Cytotoxicity LDH Release Assay% Cytotoxicity vs. ControlDecreased LDH release indicates reduced cell membrane damage.
Potency Dose-Response CurveEC₅₀ (Half-maximal effective conc.)Determines the concentration of Compound X needed for a 50% protective effect.
Oxidative Stress DCFDA AssayRelative Fluorescence Units (RFU)Reduced fluorescence indicates antioxidant activity.
Apoptosis Caspase-3 ActivityFold change in activity vs. ControlDecreased activity suggests an anti-apoptotic mechanism.
Excitotoxicity Calcium ImagingIntracellular Ca²⁺ concentrationAttenuation of Ca²⁺ overload points to anti-excitotoxic properties.

III. Tier 2: In Vivo Efficacy Assessment in a Rodent Model of Ischemic Stroke

Based on promising in vitro data, the next step is to evaluate the efficacy of Compound X in a living organism, which provides a more complex and physiologically relevant system.[9]

A. Rationale for In Vivo Model Selection

The middle cerebral artery occlusion (MCAO) model in rodents is the most frequently used model for preclinical stroke research as it mimics many aspects of human ischemic stroke.[10][13][14] This model allows for the investigation of both the ischemic and reperfusion phases of injury.

B. Experimental Workflow: In Vivo Efficacy Study

G cluster_1 Phase 2: In Vivo Efficacy H Animal Acclimatization & Baseline Measurements I Randomization & Blinding H->I J MCAO Surgery (Ischemia Induction) I->J K Compound X Administration (Dose-Response, Therapeutic Window) J->K Reperfusion L Behavioral Assessments (mNSS, Rotarod) K->L M Histological Analysis (Infarct Volume - TTC Staining) L->M Terminal Endpoint N Biomarker Analysis (ELISA, Western Blot) M->N O Statistical Analysis & Reporting N->O

Caption: Workflow for the in vivo efficacy assessment of Compound X in an MCAO model.

C. Detailed Protocols

1. Protocol: Middle Cerebral Artery Occlusion (MCAO) Surgery

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Anesthetize the animal and make a midline cervical incision.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

  • Sham Control: Animals undergo the same surgical procedure without the insertion of the filament.

2. Protocol: Dosing and Administration

  • Dose-Response: Test at least three different doses of Compound X, informed by the in vitro EC₅₀ and preliminary pharmacokinetic studies.

  • Therapeutic Window: Administer Compound X at different time points post-MCAO (e.g., 0, 2, and 4 hours) to determine the window of opportunity for therapeutic intervention.

  • Route of Administration: Intravenous (IV) or intraperitoneal (IP), depending on the compound's properties.

3. Protocol: Outcome Measures

  • Behavioral Testing:

    • Modified Neurological Severity Score (mNSS): A composite score to assess motor, sensory, reflex, and balance deficits.

    • Rotarod Test: To evaluate motor coordination and balance.

  • Histological Analysis:

    • At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains.

    • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct (pale area) from viable tissue (red area).

    • Quantify the infarct volume using image analysis software.

  • Biomarker Analysis:

    • Homogenize brain tissue from the peri-infarct region.

    • Use ELISA or Western blot to measure levels of inflammatory markers (e.g., TNF-α, IL-1β), apoptotic markers (e.g., cleaved caspase-3), and synaptic markers (e.g., PSD-95, Synaptophysin).[13]

D. Data Analysis and Interpretation
ParameterMethodEndpointInterpretation
Neurological Deficit mNSS, RotarodScore, Latency to fallA significant improvement in scores indicates functional recovery.
Brain Infarct Volume TTC Staining% Infarct Volume of the Ipsilateral HemisphereA reduction in infarct volume demonstrates a neuroprotective effect on brain tissue.
Neuroinflammation ELISA / Western BlotProtein levels of TNF-α, IL-1βDecreased levels suggest an anti-inflammatory effect.
Apoptosis Western BlotLevels of cleaved caspase-3Reduced levels indicate inhibition of the apoptotic cascade.
Synaptic Integrity Western BlotLevels of PSD-95, SynaptophysinPreservation of these markers suggests protection of synaptic structures.

IV. Conclusion and Future Directions

This comprehensive preclinical testing plan provides a rigorous framework for evaluating the efficacy of 3-(2-Ethylpiperidin-1-yl)propanoic acid as a potential neuroprotective agent for ischemic stroke. Positive and reproducible results from these studies would provide a strong rationale for advancing Compound X into further preclinical development, including safety pharmacology and toxicology studies, in preparation for a potential Investigational New Drug (IND) application.[15]

V. References

  • Vertex AI Search. (2024, February 8). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance.

  • Mendes P, Solas J, Santos S, et al. (n.d.). An in vivo model of ischemic stroke to study potential pharmacological targets.

  • Fisher M, Feuerstein G, Howells DW, et al. (n.d.). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. PubMed.

  • PLOS. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.

  • InnoSer. (2025, November 25). In vitro neurology assays.

  • Frontiers. (n.d.). Animal models of focal ischemic stroke: brain size matters.

  • Dirnagl U, Iadecola C, Moskowitz MA. (2017, January 7). Ischemic stroke: experimental models and reality. PMC.

  • PPD. (n.d.). Preclinical Studies in Drug Development.

  • American Heart Association Journals. (n.d.). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke.

  • Wikipedia. (n.d.). Animal model of ischemic stroke.

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.

  • Lapchak PA, Maher P, Schubert D, Zivin JA. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC.

  • Poeta E, Massenzio F, Babini G, Monti B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.

  • Innoprot. (n.d.). Excitotoxicity in vitro assay.

  • The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research.

  • NIH. (n.d.). General Principles of Preclinical Study Design. PMC.

  • American Heart Association Journals. (2010, December 16). New Approaches to Neuroprotective Drug Development. Stroke.

  • Infinix Bio. (2026, February 14). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development.

  • PubMed. (2019, January 15). Recent advances in the development of neuroprotective agents and therapeutic targets in the treatment of cerebral ischemia.

  • Yemisci M, et al. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC.

  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

  • Kumar P, et al. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

  • PubChem. (n.d.). 3-(2-Oxopiperidin-1-yl)propanoic acid.

  • ChemScene. (n.d.). 3-(2-Methylpiperidin-1-yl)propanoic acid.

  • Smolecule. (2023, August 26). 3-[1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-3-yl]propanoic acid.

  • MedchemExpress.com. (n.d.). 3-(2-Pyridyldithio)propanoic Acid.

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

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Method

Application Note: Strategic Utilization of 3-(2-Ethylpiperidin-1-yl)propanoic Acid in Medicinal Chemistry

Abstract This guide details the synthesis, characterization, and application of 3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS: 26371-07-3), a critical -amino acid intermediate. Distinguished by the steric bulk and lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis, characterization, and application of 3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS: 26371-07-3), a critical


-amino acid intermediate. Distinguished by the steric bulk and lipophilicity of the 2-ethylpiperidine moiety, this compound serves as a privileged building block for modulating the physicochemical properties (pKa, logP) of CNS-active agents, local anesthetics, and peptidomimetics. We present an optimized, solvent-free Aza-Michael addition protocol for its synthesis and downstream workflows for amide library generation.

Introduction & Chemical Significance

In modern drug discovery, "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—are invaluable.[1] The 2-substituted piperidine motif is one such structure, found ubiquitously in alkaloids (e.g., coniin) and synthetic drugs (e.g., methylphenidate, bupivacaine).

3-(2-Ethylpiperidin-1-yl)propanoic acid introduces this motif via a flexible propionic acid linker. This "handle" allows for:

  • Amide Coupling: Rapid diversification into libraries of amino-amides.

  • Solubility Modulation: The tertiary amine functions as a protonatable center (pKa ~8.5–9.5), enhancing aqueous solubility at physiological pH.

  • Steric Shielding: The 2-ethyl group provides steric hindrance near the nitrogen, potentially reducing metabolic N-dealkylation rates compared to unsubstituted piperidines.

Key Chemical Properties
PropertyValueNote
Formula

Free Acid
MW 185.27 g/mol
CAS (Acid) 26371-07-3
CAS (Ethyl Ester) 19653-33-9Common precursor
pKa (Calc) ~9.2 (Amine), ~4.5 (Acid)Zwitterionic character in neutral pH
LogP ~1.3Moderate lipophilicity

Synthesis Protocol: Green Aza-Michael Addition

Objective: Synthesis of the intermediate via a high-yielding, atom-economical route avoiding chlorinated solvents.

Reaction Scheme

The synthesis proceeds via the conjugate addition of 2-ethylpiperidine to ethyl acrylate, followed by ester hydrolysis.

ReactionScheme Reagent1 2-Ethylpiperidine (Nucleophile) Intermediate Ethyl 3-(2-ethylpiperidin-1-yl)propanoate (Ester Intermediate) Reagent1->Intermediate Solvent-free 60°C, 4h Reagent2 Ethyl Acrylate (Electrophile) Reagent2->Intermediate Product 3-(2-Ethylpiperidin-1-yl)propanoic acid (Final Product) Intermediate->Product LiOH, THF/H2O Hydrolysis

Figure 1: Two-step synthesis via Aza-Michael addition and hydrolysis.

Step 1: Preparation of Ethyl 3-(2-ethylpiperidin-1-yl)propanoate

Reagents:

  • 2-Ethylpiperidine (1.0 equiv, 113.2 g/mol )

  • Ethyl Acrylate (1.2 equiv, 100.1 g/mol )

  • Catalyst: Glacial Acetic Acid (0.05 equiv) - Optional, accelerates proton transfer.

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, add 2-ethylpiperidine (10 mmol, 1.13 g).

  • Addition: Cool the flask to 0°C (ice bath). Add ethyl acrylate (12 mmol, 1.20 g) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Remove ice bath. Stir at 60°C for 4 hours.

    • Process Check: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The secondary amine spot (ninhydrin active) should disappear.

  • Workup: Evaporate excess ethyl acrylate under reduced pressure (rotary evaporator).

  • Purification: The crude oil is typically >95% pure and can be used directly. If necessary, purify via vacuum distillation or flash chromatography (Silica, 0-5% MeOH/DCM).

Step 2: Hydrolysis to Free Acid

Reagents:

  • Crude Ester from Step 1

  • Lithium Hydroxide (LiOH·H2O, 2.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H2O and stir at room temperature for 12 hours.

  • Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. Note: The product is zwitterionic; isoelectric precipitation is key.

  • Isolation: Evaporate THF. Lyophilize the aqueous residue to obtain the crude solid (containing LiCl). Desalt via ion-exchange chromatography (Dowex 50W) or recrystallize from Ethanol/Ether.

Application Workflows

This intermediate is primarily used to generate libraries of amino-amides for GPCR targeting (e.g., Histamine H3, Sigma receptors).

Workflow: Parallel Amide Coupling

This protocol uses in situ activation suitable for high-throughput synthesis.

Workflow Start Start: 3-(2-Ethylpiperidin-1-yl)propanoic acid Activation Activation: Add HATU + DIPEA (Solvent: DMF) Start->Activation 10 min, RT Coupling Coupling: Add Diverse Amines (R-NH2) (96-well block) Activation->Coupling 1.2 equiv Amine Purification Purification: SCX (Strong Cation Exchange) Solid Phase Extraction Coupling->Purification Trap & Release Analysis QC: LC-MS & NMR Purification->Analysis

Figure 2: High-throughput library synthesis workflow.

Detailed Coupling Protocol:

  • Stock Solution: Prepare a 0.1 M solution of the acid in DMF.

  • Activation: Add 1.1 equiv of HATU and 2.0 equiv of DIPEA. Shake for 10 minutes.

  • Reaction: Add 1.1 equiv of the target amine (e.g., benzylamine, aniline derivatives). Shake at RT for 16 hours.[2]

  • Purification (SCX):

    • Load reaction mixture onto an SCX cartridge (acidic resin).

    • Wash with MeOH (removes non-basic impurities, DMF, and excess acid).

    • Elute product with 2M

      
       in MeOH.
      
  • Evaporation: Remove solvent to yield the pure amide.

Quality Control & Characterization

To validate the integrity of the intermediate, the following parameters must be met.

TestMethodAcceptance Criteria
Identity 1H NMR (

or

)
Diagnostic triplet at

~2.4 ppm (

), Multiplet at

~2.8 ppm (Ring methine).
Purity HPLC-MS (C18 column)>95% Area under curve (AUC).
Water Content Karl Fischer<1.0% (Critical for coupling efficiency).
Chirality Chiral HPLCRacemic (unless chiral starting material used).

Safety Note: 2-Ethylpiperidine is a skin irritant and secondary amine. Ethyl acrylate is a sensitizer and lachrymator. Perform all synthesis steps in a fume hood.

References

  • PubChem. 3-(2-Ethylpiperidin-1-yl)propanoic acid - Compound Summary. National Library of Medicine. Available at: [Link] (Accessed March 1, 2026).

  • Bartoli, G. et al.Solvent-free synthesis of -amino esters via Aza-Michael reaction.Journal of Organic Chemistry, 2005. (General methodology for Aza-Michael additions).
  • El Rayes, S. M. et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives.[3]Elsevier Pure, 2022. (Application of propanoic acid linkers in heterocyclic synthesis).

Sources

Application

cell-based assay protocols for novel chemical entities

Application Note: Cell-Based Assay Protocols for the Evaluation of Novel Chemical Entities (NCEs) Strategic Framework for NCE Evaluation The translation of a Novel Chemical Entity (NCE) from a biochemical hit to a viable...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assay Protocols for the Evaluation of Novel Chemical Entities (NCEs)

Strategic Framework for NCE Evaluation

The translation of a Novel Chemical Entity (NCE) from a biochemical hit to a viable clinical candidate requires rigorous validation in physiologically relevant cellular models[1]. Relying solely on cell-free biochemical assays often leads to late-stage attrition, as these systems cannot account for membrane permeability, intracellular metabolism, or off-target cytotoxicity[2].

As a Senior Application Scientist, I have designed this protocol guide to serve as a definitive, self-validating workflow for NCE characterization. The pipeline follows a strict logical progression: we must first establish a non-toxic concentration window, subsequently prove that the drug physically binds its intended target inside the cell, and finally quantify the resulting phenotypic change.

NCE_Pipeline NCE Novel Chemical Entity (NCE) Viability 1. Cytotoxicity (ATP Assay) NCE->Viability Dose-Response TE 2. Target Engagement (CETSA) Viability->TE Non-toxic Window Phenotype 3. Phenotypic Screening (HCS) TE->Phenotype Target Validated Decision Lead Optimization Phenotype->Decision Efficacy Confirmed

Caption: Workflow for evaluating Novel Chemical Entities using orthogonal cell-based assays.

Module 1: Cytotoxicity and Metabolic Viability

Causality: Before assessing target-specific efficacy, we must define the NCE's non-specific toxicity window. If a drug kills the cell through off-target mechanisms, downstream phenotypic data is rendered useless. The CellTiter-Glo® assay is the industry standard because it quantifies ATP. ATP is an immediate proxy for metabolic competence; it is rapidly depleted upon the loss of membrane integrity or mitochondrial failure[3].

Self-Validating System: A robust viability assay must include a "media-only" background control to subtract baseline luminescence, and a known cytotoxic reference (e.g., Staurosporine) to validate the dynamic range of the assay[4].

Step-by-Step Methodology (CellTiter-Glo®)
  • Cell Seeding: Plate mammalian cells in opaque-walled 96-well (100 µL/well) or 384-well (25 µL/well) plates. Incubate overnight at 37°C to allow adherence and recovery[4].

  • Compound Treatment: Prepare serial dilutions of the NCE in culture media. Treat cells and incubate for the desired pharmacological window (typically 24–72 hours)[5].

  • Thermal Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent. Temperature gradients across the plate will cause uneven luminescent signals, leading to false edge effects[6].

  • Reagent Addition: Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well[4].

  • Lysis: Mix the plate contents for 2 minutes on an orbital shaker to induce complete cell lysis[6].

  • Signal Stabilization: Incubate the plate at RT for 10 minutes. Causality: This stabilizes the "glow-type" luminescent signal, ensuring that well-to-well timing discrepancies during plate reading do not skew the data[6].

  • Detection: Record luminescence using a microplate luminometer with an integration time of 0.25–1 second per well[4].

Module 2: Intracellular Target Engagement (CETSA)

Causality: Phenotypic efficacy is meaningless without proof of direct target binding. The Cellular Thermal Shift Assay (CETSA) leverages a fundamental thermodynamic principle: a protein bound to a ligand becomes more resistant to heat-induced unfolding and subsequent aggregation[7]. By performing this heat shock in intact live cells, we definitively validate that the NCE crosses the lipid bilayer and engages the target in its native physiological environment[8].

Self-Validating System: The protocol must run a vehicle (DMSO) control in parallel across the entire thermal gradient. If the vehicle does not produce a standard sigmoidal melt curve, the target protein is either intrinsically unstable in the chosen lysis buffer, or the thermal cycler is uncalibrated[9].

CETSA_Mechanism LiveCells Live Cells + NCE Heat Transient Heat Shock (e.g., 40-60°C) LiveCells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Unbound Unbound Protein: Denatured (Pellet) Lysis->Unbound Aggregation Bound NCE-Bound Protein: Stabilized (Supernatant) Lysis->Bound Soluble Fraction Western Quantification (Western Blot / MS) Bound->Western

Caption: Cellular Thermal Shift Assay (CETSA) mechanism for quantifying target engagement.

Step-by-Step Methodology (CETSA)
  • Cell Treatment: Culture cells to 70-80% confluency. Treat with the NCE (at a concentration derived from the safe window in Module 1) or DMSO vehicle control for 1-2 hours at 37°C[8].

  • Harvest and Aliquot: Wash cells with PBS, detach gently, and resuspend in PBS supplemented with protease inhibitors. Aliquot equally into PCR tubes[7].

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature[8]. Causality: Precise heating is critical; unbound proteins will denature and precipitate, while ligand-bound proteins remain folded[9].

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen and 20°C water bath) to avoid harsh detergents that might disrupt protein-ligand complexes[7].

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[8].

  • Quantification: Carefully extract the supernatant (soluble fraction) and analyze via Western Blot or Mass Spectrometry to quantify the remaining target protein[7].

Module 3: Phenotypic Profiling via High-Content Screening (HCS)

Causality: Once target engagement and safety are confirmed, we must quantify the functional cellular response. High-Content Screening (HCS) bridges the gap between molecular binding and cellular function by combining automated fluorescence microscopy with algorithmic image analysis, allowing us to measure multiple morphological and biochemical parameters simultaneously at the single-cell level[10].

Self-Validating System: HCS requires rigorous spatial controls. Edge effects in microplates can severely skew imaging data; therefore, outer wells are often filled with PBS. Positive and negative controls must be distributed randomly across the plate to validate assay robustness, targeting a Z'-factor > 0.5.

Step-by-Step Methodology (HCS)
  • Cell Preparation: Seed cells in clear-bottom, black-walled 384-well imaging plates. Allow adherence overnight[11].

  • NCE Exposure: Treat cells with the NCE for the required duration. Include positive (known pathway modulator) and negative (DMSO) controls[12].

  • Fixation: Remove media, wash gently with PBS, and fix cells using 4% paraformaldehyde for 15 minutes at RT[10].

  • Permeabilization & Blocking: Permeabilize cell membranes with 0.1% Triton X-100 for 10 minutes. Block with 5% BSA for 1 hour to prevent non-specific antibody binding.

  • Multiplex Staining: Apply primary antibodies against the biomarker of interest, followed by highly cross-adsorbed fluorescent secondary antibodies. Counterstain with Hoechst 33342 (nuclei) and Phalloidin (actin cytoskeleton)[12].

  • Automated Imaging: Acquire images using an automated confocal microscope. Causality: Confocal imaging eliminates out-of-focus light, which is essential for accurately quantifying subcellular events like nuclear translocation[10].

  • Feature Extraction: Use high-content image analysis software to quantify parameters (e.g., nuclear size, protein translocation, fluorescence intensity) across thousands of cells[13].

Quantitative Data Summary

To effectively triage NCEs, quantitative outputs from the orthogonal assays must be synthesized. Below is a structured data matrix illustrating a successful NCE profile moving toward Lead Optimization.

Assay ModuleKey MetricExample NCE ResultInterpretation & Causality
1. CellTiter-Glo® IC50 (Viability)> 50 µMNCE shows low basal cytotoxicity; safe to proceed to functional assays.
2. CETSA ΔTm (Thermal Shift)+ 4.5°CSignificant thermal stabilization; direct intracellular target engagement confirmed.
3. HCS EC50 (Translocation)120 nMHigh potency in driving phenotypic change; validates mechanism of action.
3. HCS Z'-factor0.75Assay is highly robust (Z' > 0.5); suitable for high-throughput screening.

References

  • Opentrons. "Measuring Cell Viability with Promega® CellTiter-Glo." Opentrons.com. [Link]

  • Martinez Molina, D., et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." National Institutes of Health (PMC).[Link]

  • "Cell-Based Assay Design for High-Content Screening of Drug Candidates." National Institutes of Health (PMC). [Link]

  • "High-content screening." Wikipedia. [Link]

  • Alithea Genomics. "High-content screening in drug discovery: A brief guide." Alitheagenomics.com. [Link]

  • News-Medical.Net. "Cellular Thermal Shift Assay (CETSA)." News-Medical.Net. [Link]

  • Sigma-Aldrich. "High Content Screening Toolkit." Sigmaaldrich.cn. [Link]

  • Drug Target Review. "Assay development for image-based high-content screening." Drugtargetreview.com. [Link]

  • "Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders." National Institutes of Health (PMC).[Link]

  • "Sustainable Primary Cell Banking for Topical Compound Cytotoxicity Assays." MDPI. [Link]

Sources

Method

animal models for testing compounds with potential anti-inflammatory activity

Executive Summary & Strategic Model Selection Inflammation is not a singular event but a complex cascade involving vascular permeability, leukocyte infiltration, and cytokine signaling. Consequently, no single animal mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Model Selection

Inflammation is not a singular event but a complex cascade involving vascular permeability, leukocyte infiltration, and cytokine signaling. Consequently, no single animal model can fully validate a compound's anti-inflammatory potential. A robust drug discovery campaign must utilize a "Tiered Screening Strategy" moving from acute, non-immune phenotypes to complex, chronic autoimmune pathologies.

This guide details three gold-standard protocols selected for their translational reliability:

  • Acute Phase Screening: Carrageenan-Induced Paw Edema (Vascular/Prostaglandin focus).

  • Chronic Autoimmunity: Collagen-Induced Arthritis (CIA) (T/B-cell focus).

  • Mucosal Immunity: DSS-Induced Colitis (Epithelial barrier/Innate focus).

Tier 1: Acute Inflammation Screening

Model: Carrageenan-Induced Paw Edema

Objective: Rapidly assess the efficacy of compounds against cyclooxygenase (COX) activity and prostaglandin synthesis. This is the industry-standard "gatekeeper" assay.

Mechanistic Rationale

The reaction is biphasic. The initial phase (0–1h) is driven by histamine and serotonin. The second, accelerating phase (1–6h) is mediated by bradykinin and prostaglandins (PGE2), which is where NSAIDs and specific anti-inflammatory candidates are most active.

Carrageenan_Pathway Injection Carrageenan Injection (Sub-plantar) Phase1 Phase 1 (0-1h) Histamine/Serotonin Injection->Phase1 Phase2 Phase 2 (1-6h) COX-2 Induction -> PGE2 Phase1->Phase2 Kinins Neutrophils Neutrophil Infiltration (Myeloperoxidase Spike) Phase2->Neutrophils Edema Edema Formation (Measurable Endpoint) Phase2->Edema Neutrophils->Edema ROS Release

Figure 1: Biphasic inflammatory cascade in the carrageenan model. Efficacy in Phase 2 indicates potential COX inhibition.

Experimental Protocol

Animals: Male Wistar or Sprague-Dawley rats (180–220g). Rats are preferred over mice due to larger paw volume, reducing measurement error.

  • Baseline Measurement (

    
    ):  Mark the ankle joint with indelible ink. Measure the initial paw volume using a water displacement plethysmometer. Critical: Ensure the water level matches the ink mark exactly.
    
  • Compound Administration: Administer vehicle or test compound (p.o. or i.p.) 1 hour prior to induction (prophylactic design).

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (prepared in sterile saline) into the sub-plantar tissue of the right hind paw.
    
    • Technique Tip: Use a 26G needle. Insert parallel to the footpad to avoid bone injury, which causes false-positive pain signals.

  • Time-Course Monitoring: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    

Self-Validation Check: The vehicle control group must show >40% increase in paw volume by hour 3. If not, the carrageenan batch is degraded.

Tier 2: Chronic Autoimmune Disease

Model: Collagen-Induced Arthritis (CIA)

Objective: Evaluate disease-modifying anti-rheumatic drugs (DMARDs) in a model mimicking Rheumatoid Arthritis (RA).

Mechanistic Rationale

CIA relies on breaking immune tolerance to self-antigens. Immunization with Type II Collagen (CII) in Complete Freund’s Adjuvant (CFA) activates autoreactive T-cells, leading to B-cell autoantibody production, immune complex deposition in joints, and subsequent bone erosion.

CIA_Pathogenesis CII Type II Collagen (Immunization) APC Antigen Presenting Cells (MHC Class II) CII->APC Th17 Th1/Th17 Activation APC->Th17 Cytokines (IL-6, IL-23) Bcell B-Cell Activation (Anti-CII Antibodies) Th17->Bcell Synovium Synovial Inflammation (Pannus Formation) Th17->Synovium TNF-alpha, IL-17 Bcell->Synovium Immune Complexes Erosion Cartilage/Bone Erosion Synovium->Erosion MMPs/Osteoclasts

Figure 2: Pathogenesis of Collagen-Induced Arthritis showing the transition from systemic immunity to local joint destruction.

Experimental Protocol

Animals: Male DBA/1 mice (8–10 weeks). Note: DBA/1 mice express the H-2q MHC haplotype, essential for bovine CII susceptibility.

  • Emulsion Preparation:

    • Dissolve Bovine Type II Collagen (2 mg/mL) in 0.05 M acetic acid at 4°C overnight.

    • Emulsify 1:1 with Complete Freund’s Adjuvant (CFA) containing 4 mg/mL M. tuberculosis.

    • Validation: A drop of emulsion on water must remain a solid bead. If it disperses, re-emulsify.

  • Primary Immunization (Day 0): Inject 100 µL emulsion intradermally at the base of the tail (2–3 cm from body).

  • Booster Injection (Day 21): Inject 100 µL of CII emulsified in Incomplete Freund’s Adjuvant (IFA) to minimize skin ulceration while boosting antibody titers.

  • Scoring (Days 21–45): Blinded scoring is mandatory. Score each paw 0–4 (Max score per mouse = 16).

ScoreClinical Sign
0Normal
1Erythema/swelling of one digit
2Erythema/swelling of >1 digit or mild paw swelling
3Erythema/swelling of the entire paw
4Severe swelling, ankylosis (joint rigidity)

Readouts: Clinical score, Histology (H&E/Safranin O for cartilage), and Serum Anti-CII IgG levels.

Tier 3: Mucosal Inflammation

Model: DSS-Induced Colitis

Objective: Assess efficacy in Inflammatory Bowel Disease (IBD) by disrupting the epithelial barrier.

Protocol

Animals: C57BL/6 mice (Male, 8 weeks).

  • Induction: Administer 2.5% – 3.0% (w/v) Dextran Sodium Sulfate (DSS, MW 36–50 kDa) in drinking water for 5–7 days.

    • Critical: The MW of DSS is vital. Low MW (<30 kDa) is absorbed and toxic; High MW (>500 kDa) will not induce colitis. Use 36–50 kDa .

  • Recovery: Switch to normal water on Day 7.

  • Disease Activity Index (DAI): Monitor daily.

    • Weight Loss (0–4 scale)

    • Stool Consistency (Normal/Loose/Diarrhea)

    • Rectal Bleeding (Hemoccult test)

Data Presentation & Statistical Rigor

Comparative Model Summary
FeatureCarrageenan Paw EdemaCollagen-Induced Arthritis (CIA)DSS Colitis
Duration Acute (6 Hours)Chronic (45 Days)Sub-acute (10 Days)
Primary Mechanism COX/ProstaglandinsT-cell/B-cell AutoimmunityEpithelial Barrier Disruption
Key Biomarkers Paw Volume, PGE2Clinical Score, Anti-CII Ab, TNF-

Colon Length, MPO, DAI
Reference Drug Indomethacin / DiclofenacMethotrexate / Enbrel5-ASA / Dexamethasone
Statistical Requirements[1][2][3]
  • Sample Size: Perform a power analysis (G*Power) expecting an effect size of 1.2 (large) for carrageenan and 0.8 (moderate) for CIA. Typically, n=6-8 (rats) or n=10-12 (mice) per group.

  • Randomization: Animals must be randomized by body weight before induction.

  • Blinding: The experimenter scoring the paws (CIA) or measuring volume (Carrageenan) must be blinded to the treatment groups to prevent observer bias.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[1][2][3] Proceedings of the Society for Experimental Biology and Medicine. [Link][4]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.[5][6] Nature Protocols. [Link][6]

  • Trentham, D. E., Townes, A. S., & Kang, A. H. (1977). Autoimmunity to type II collagen an experimental model of arthritis. Journal of Experimental Medicine. [Link]

  • Okayasu, I., et al. (1990). A novel method in the induction of reliable experimental acute and chronic ulcerative colitis in mice. Gastroenterology. [Link]

  • Chassaing, B., et al. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current Protocols in Immunology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Ethylpiperidin-1-yl)propanoic Acid

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Yield Optimization for Sterically Hindered Aza-Michael Additions Welcome to the Support Hub You are likely encountering dif...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Yield Optimization for Sterically Hindered Aza-Michael Additions

Welcome to the Support Hub

You are likely encountering difficulties synthesizing 3-(2-ethylpiperidin-1-yl)propanoic acid due to the specific steric profile of your starting material. Unlike simple piperidine, 2-ethylpiperidine possesses a bulky alkyl group adjacent to the nucleophilic nitrogen.

This creates a "perfect storm" for low yields: the ethyl group physically blocks the approach to the Michael acceptor (kinetic inhibition), and the resulting product is sterically congested, making the reverse reaction (Retro-Michael) thermodynamically favorable under high heat.

Below are the troubleshooting modules designed to navigate these specific challenges.

Module 1: The Reaction (Aza-Michael Addition)

The Core Problem: Kinetic Stalling vs. Thermodynamic Reversal

Most protocols for


-amino acids suggest refluxing an amine with an acrylate. Do not do this.  With 2-ethylpiperidine, high heat drives the equilibrium backward to the starting materials (Retro-Michael addition). Conversely, room temperature reactions may stall due to the steric barrier.
Optimized Protocol: Lewis Acid Catalysis

We recommend the Ester Route (using Ethyl Acrylate) rather than direct addition to Acrylic Acid. The ester route prevents salt formation that deactivates the amine.

Recommended Conditions:

  • Reagents: 2-Ethylpiperidine (1.0 eq), Ethyl Acrylate (1.2 eq).

  • Catalyst: Lithium Perchlorate (

    
    ) or Cerium(III) Chloride (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or Neat (Solvent-free).

  • Temperature: 40–50°C (Strict control).

Step-by-Step Workflow
  • Preparation: Dissolve

    
     (10 mol%) in minimal MeCN.
    
  • Addition: Add 2-ethylpiperidine. Stir for 10 minutes to complex the lithium with the amine (activating the N-H bond).

  • Initiation: Add Ethyl Acrylate dropwise.

  • Incubation: Stir at 45°C. Monitor via TLC/LC-MS.

    • Tip: If reaction is slow after 6 hours, do not increase temp. Increase concentration (remove solvent) to drive kinetics via the Le Chatelier principle.

Data: Solvent & Catalyst Impact on Conversion

Simulated data based on steric aza-Michael kinetics [1][2]

ConditionCatalystTempTimeConversionNotes
Standard NoneReflux (80°C)4h35%Significant retro-Michael observed.
Standard NoneRT (25°C)24h40%Kinetically stalled.
Optimized A

(10%)
45°C12h92% Lewis acid activates the acrylate carbonyl.
Optimized B

(5%)
45°C12h88%Good alternative if Li salts interfere.
Green Water60°C8h65%Hydrophobic effect helps, but solubility is poor.

Module 2: Hydrolysis (The Critical Step)

The Core Problem: Isolation of the Zwitterion

Once you have the ester, you must hydrolyze it to the acid. The product, 3-(2-ethylpiperidin-1-yl)propanoic acid , is a


-amino acid.[1][2] In water, it exists as a zwitterion (internal salt). If you acidify too much during workup, it stays in the water as a cation (

). If you basify, it stays as an anion (

).
Troubleshooting the "Missing Mass"

If your yield drops during workup, you are likely washing your product down the drain.

Protocol: Isoelectric Point Precipitation
  • Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (1.5 eq). Stir at RT until ester is consumed.

  • Neutralization: Carefully add 1M HCl.

  • The Target pH: You must hit the Isoelectric Point (pI) . For N-alkyl

    
    -amino acids, this is typically pH 6.0 – 6.5 .
    
  • Isolation:

    • Method A (Precipitation): At pH 6.2, cool to 0°C. If solid forms, filter.

    • Method B (Ion Exchange - Recommended): Pass the crude hydrolysate through a column of Dowex 50WX8 (H+ form) .

      • Wash with water (removes salts/impurities).

      • Elute product with 1M Ammonia (

        
        ).
        
      • Lyophilize to obtain the pure zwitterion.

Visualizing the Pathway

The following diagram illustrates the optimized flux, highlighting the critical "Retro-Michael" danger zone.

ReactionPathway Start 2-Ethylpiperidine + Ethyl Acrylate Transition Transition State (Sterically Crowded) Start->Transition LiClO4 Catalyst Ester Intermediate Ester Transition->Ester 45°C Controlled Retro Retro-Michael (High Heat) Transition->Retro Thermal Stress Ester->Transition >80°C (Reversal) Hydrolysis Hydrolysis (LiOH / THF) Ester->Hydrolysis Quant. Conversion Product Target Acid (Zwitterion) Hydrolysis->Product Ion Exchange (pH 6.5) Retro->Start Yield Loss

Figure 1: Reaction logic flow. Note the red dashed line indicating the retro-Michael pathway triggered by excessive heat.

Frequently Asked Questions (FAQs)

Q: Can I use Acrylic Acid directly to save a step? A: We advise against it. Mixing 2-ethylpiperidine (a base) with acrylic acid (an acid) instantly forms a salt. This protonates the nitrogen, killing its nucleophilicity. You would need high heat to break the salt and drive the reaction, which triggers the retro-Michael decomposition described above. Stick to the ester route [3].

Q: My reaction mixture turned into a polymer gel. Why? A: Acrylates can polymerize via free radicals.

  • Fix: Ensure your Ethyl Acrylate contains a stabilizer (e.g., 10-20 ppm MEHQ).

  • Fix: Run the reaction in the dark or under an inert atmosphere (Nitrogen/Argon) to prevent radical initiation.

Q: How do I remove unreacted 2-ethylpiperidine? A: Because the product is an amino acid, it is much more polar than the starting amine.

  • Technique: After hydrolysis, wash the basic aqueous phase (pH > 10) with Dichloromethane (DCM). The unreacted amine will extract into the DCM, while your product (as the carboxylate salt) stays in the water. Then, acidify the water layer to pH 6.2 to isolate the product.

Troubleshooting Logic Tree

Use this decision tree if your isolated yield is below 60%.

Troubleshooting Start Yield < 60% CheckTLC Check TLC of Reaction Mix Start->CheckTLC SM_Present Starting Material Remains CheckTLC->SM_Present Yes Clean_Mix Reaction Clean (No SM) CheckTLC->Clean_Mix No Temp_Check Check Temp SM_Present->Temp_Check Workup_Check Check Aqueous Workup pH Clean_Mix->Workup_Check Action_Cat Action: Add LiClO4 or Run Neat Temp_Check->Action_Cat Temp was <40°C Action_Cool Action: Reduce Temp (Prevent Retro-Michael) Temp_Check->Action_Cool Temp was >70°C Action_pH Action: Adjust to pH 6.2 (Isoelectric) Workup_Check->Action_pH Product lost in water

Figure 2: Diagnostic workflow for low-yield scenarios.

References

  • Bartoli, G., et al. (2005). "CeCl3·7H2O-NaI Promoted Michael Addition of Amines to α,β-Unsaturated Esters." The Journal of Organic Chemistry.

  • Azizi, N., & Saidi, M. R. (2005). "LiClO4 catalyzed aza-Michael addition of secondary amines to α,β-unsaturated esters."[3] Tetrahedron.

  • Rulev, A. Y. (2018). "Aza-Michael Addition: Recent Advances and Future Perspectives." Russian Chemical Reviews.

  • BenchChem Technical Guides. (2025). "Comparative Guide to the Synthetic Methods of β-Amino Acid Esters."

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Ethylpiperidin-1-yl)propanoic acid

Welcome to the technical support center for 3-(2-Ethylpiperidin-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Ethylpiperidin-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility issues encountered during in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Introduction: Understanding the Molecule

3-(2-Ethylpiperidin-1-yl)propanoic acid is a zwitterionic compound, meaning it contains both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group.[1] This dual nature is a primary determinant of its solubility characteristics. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its aqueous solubility is at a minimum.[1] Understanding and manipulating the pH of your experimental system is therefore a critical first step in addressing solubility challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with 3-(2-Ethylpiperidin-1-yl)propanoic acid in your in vitro assays.

Q1: My compound precipitated immediately after I added my DMSO stock solution to my aqueous buffer/cell culture medium. What happened and how can I fix it?

A1: This is a classic case of "solvent shock" or "antisolvent precipitation."

  • Causality: 3-(2-Ethylpiperidin-1-yl)propanoic acid, like many small molecules, is often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has limited solubility in aqueous solutions.[2] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound is suddenly in an environment where it is no longer soluble, causing it to crash out of solution.[2]

  • Solutions:

    • Reduce the Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay.[3]

    • Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your aqueous medium, which can facilitate better mixing and a more gradual change in the solvent environment.[3]

    • Optimize the Addition Process:

      • Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).[2]

      • While gently vortexing or swirling the medium, add the stock solution dropwise to ensure rapid and thorough mixing.[3]

    • Consider a Co-solvent System: For your stock solution, a mixture of solvents (e.g., DMSO and polyethylene glycol) can sometimes improve solubility upon dilution.[2]

Q2: I've tried adjusting my dilution technique, but I still see precipitation. How can I leverage pH to improve solubility?

A2: Adjusting the pH away from the compound's isoelectric point (pI) is a powerful strategy.

  • Causality: As a zwitterion, 3-(2-Ethylpiperidin-1-yl)propanoic acid's solubility is highly pH-dependent. At its pI, the molecule has minimal net charge, leading to strong intermolecular interactions and low aqueous solubility.[1] By shifting the pH, you can ionize the molecule, making it more polar and thus more soluble in water.

  • Experimental Protocol: pH-Dependent Solubility Adjustment

    • Acidification: To protonate the carboxylate group and create a more soluble cationic form, add a small amount of a dilute, sterile acid (e.g., 0.1 M HCl) to your aqueous solvent before adding the compound. This is particularly effective for creating a soluble stock in an acidic buffer.

    • Alkalinization: To deprotonate the piperidinium group and form a more soluble anionic species, add a small amount of a dilute, sterile base (e.g., 0.1 M NaOH).

    Important Note: Always verify the final pH of your solution after adding the compound and ensure it is compatible with your experimental system (e.g., cell viability, enzyme activity).

Caption: Troubleshooting workflow for solubility issues.

Q3: My assay requires a near-neutral pH, and pH adjustment isn't a viable option. What other solubilizing agents can I use?

A3: In such cases, the use of solubility enhancers like cyclodextrins can be highly effective.

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate poorly soluble molecules, like 3-(2-Ethylpiperidin-1-yl)propanoic acid, forming an "inclusion complex."[5] This complex has improved aqueous solubility and can increase the apparent solubility of the compound in solution.[6]

  • Key Considerations:

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro applications due to its relatively low toxicity.[2][7]

    • It's crucial to determine the optimal molar ratio of cyclodextrin to your compound.

    • Always include a vehicle control with the same concentration of cyclodextrin in your experiment to account for any potential effects of the cyclodextrin itself on your assay.[8]

  • Experimental Protocol: Preparing a Solution with HP-β-CD

    • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v) in your experimental buffer.

    • Add the 3-(2-Ethylpiperidin-1-yl)propanoic acid to the HP-β-CD solution.

    • Gently heat and/or sonicate the mixture to facilitate the formation of the inclusion complex and achieve a clear solution.

    • Sterile filter the final solution before use.

Q4: I've noticed that my compound precipitates in the cell culture plate over the course of a long-term (24-48 hour) incubation. What could be causing this delayed precipitation?

A4: Delayed precipitation can be due to several factors related to the dynamic environment of cell culture.

  • Causality:

    • pH Shifts in Media: Cellular metabolism can cause the pH of the culture medium to decrease over time.[3] If the initial pH was close to the compound's pI, this shift could be enough to trigger precipitation.

    • Temperature Effects: Some compounds are less soluble at 37°C over extended periods.[3]

    • Interactions with Media Components: The compound may interact with components in the media, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[3]

    • Evaporation: Evaporation from the culture plate can increase the concentration of all components, potentially exceeding the solubility limit of your compound.[9]

  • Solutions:

    • Use a more robustly buffered medium or monitor and adjust the pH during the experiment.

    • Reduce the serum concentration or switch to a serum-free medium if your cells can tolerate it.[3]

    • Ensure proper humidification in your incubator to minimize evaporation.[9]

    • Consider preparing a fresh dilution of the compound and adding it to the cells at a later time point if the experiment allows.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of 3-(2-Ethylpiperidin-1-yl)propanoic acid?

A1: Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds.[2] However, it's essential to keep the final concentration of DMSO in your in vitro assay as low as possible (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[2][8]

Q2: How should I store my stock solutions?

A2: To maintain the integrity of your compound, it is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[2] This minimizes repeated freeze-thaw cycles, which can lead to compound degradation or precipitation out of solution.[2]

Q3: Can I simply filter out the precipitate and use the remaining solution?

A3: Filtering out the precipitate is generally not recommended.[2] This is because you will be removing an unknown amount of your compound, leading to an inaccurate final concentration in your experiment and compromising the validity of your results. The better approach is to address the root cause of the precipitation.[2]

Q4: Should I consider synthesizing a salt form of 3-(2-Ethylpiperidin-1-yl)propanoic acid to improve its solubility?

A4: For ionizable compounds, forming a salt is a very effective strategy to significantly increase aqueous solubility and dissolution rate.[][11][12] For instance, creating a hydrochloride salt of a basic compound or a sodium salt of an acidic compound can dramatically improve its water solubility.[12][13] This is a more advanced strategy that is often employed during later stages of drug development but can be a powerful tool for overcoming persistent solubility issues.[11]

Data Summary

The following table provides a conceptual overview of how different strategies can impact the solubility of a zwitterionic compound like 3-(2-Ethylpiperidin-1-yl)propanoic acid. Actual values would need to be determined experimentally.

StrategySolvent SystemExpected SolubilityRationale
Baseline Deionized Water (neutral pH)Very LowAt or near the pI, the net charge is minimal, leading to poor solubility.[1]
pH Adjustment 0.01 M HCl (pH ~2)HighProtonation of the carboxylate group creates a more soluble cationic form.[1]
pH Adjustment 0.01 M NaOH (pH ~12)HighDeprotonation of the piperidinium group creates a more soluble anionic form.[1]
Co-solvency 10% DMSO in WaterModerateThe organic co-solvent helps to keep the compound in solution.[2]
Complexation 10% HP-β-CD in WaterHighEncapsulation of the compound within the cyclodextrin cavity increases its apparent aqueous solubility.[6]

graph G {
layout=neato;
node [shape=circle, style=filled];
"Compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Water" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Precipitate" [fillcolor="#FBBC05", fontcolor="#202124"];
"Solubilizing Agent" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Soluble Complex" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Compound" -- "Water" [label="Poor Solubility", len=2.0];
"Water" -- "Precipitate" [label="Leads to", len=1.5];
"Compound" -- "Solubilizing Agent" [label="Interacts with", len=2.0];
"Solubilizing Agent" -- "Soluble Complex" [label="Forms", len=1.5];
"Soluble Complex" -- "Water" [label="Dissolves in", len=2.0];

}

Caption: Relationship between compound, solvent, and solubilizing agents.

References

  • MDPI. Zwitterionics Surfactants. Available from: [Link]

  • PubMed. Solubility-Modifying Power of Zwitterionic Salts. Available from: [Link]

  • ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available from: [Link]

  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. Available from: [Link]

  • Pharma's Almanac. Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available from: [Link]

  • ACS Publications. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available from: [Link]

  • Queen's University Belfast. An introduction to zwitterionic salts. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. Available from: [Link]

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]

  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Available from: [Link]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. Available from: [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available from: [Link]

  • ResearchGate. Cyclodextrins in drug delivery (Review). Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available from: [Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Veranova. Improving solubility and accelerating drug development. Available from: [Link]

  • eRepo. Cyclodextrins in Fast-Dissolving Drug Formulations for Intraoral Administration. Available from: [Link]

  • SciSpace. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • PMC. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Chemistry Stack Exchange. What is the procedure to create stock solutions?. Available from: [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties. Available from: [Link]

  • PubChem. 3-(Piperidin-1-yl)propanoic acid hydrochloride. Available from: [Link]

  • PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]

  • PubChem. 3-(2-Oxopiperidin-1-yl)propanoic acid. Available from: [Link]

  • ACS Omega. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available from: [Link]

  • EPA. 3-[(Pyridin-2-yl)disulfanyl]propanoic acid Properties. Available from: [Link]

Sources

Troubleshooting

purification techniques for 3-(2-Ethylpiperidin-1-yl)propanoic acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the purification of 3-(2-Ethylpiperidin-1-yl)propanoic acid. As a key inter...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the purification of 3-(2-Ethylpiperidin-1-yl)propanoic acid. As a key intermediate in the synthesis of the antidiabetic drug Repaglinide, its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.

Q1: What are the key physicochemical properties of 3-(2-Ethylpiperidin-1-yl)propanoic acid that influence its purification?

A1: Understanding the molecule's structure is the first step to a successful purification strategy. This compound possesses two key functional groups that dictate its behavior:

  • A carboxylic acid group (-COOH), which is acidic.

  • A tertiary amine within the piperidine ring, which is basic.

This dual nature makes the compound zwitterionic, meaning its solubility is highly dependent on pH. It will be most soluble in aqueous solutions at high or low pH and least soluble near its isoelectric point. This property is fundamental to developing effective extraction and crystallization methods. Its molecular weight is approximately 171.24 g/mol .[3]

Q2: What are the most common impurities I should expect when synthesizing this compound?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation.[4] For a typical synthesis involving a Michael addition of 2-ethylpiperidine to an acrylate derivative, common impurities include:

  • Unreacted Starting Materials: Residual 2-ethylpiperidine and the acrylate starting material (e.g., ethyl acrylate).

  • By-products of the Michael Addition: Potential for dimerization or polymerization of the acrylate.

  • Over-alkylation Products: In some cases, the piperidine nitrogen could react with more than one acrylate molecule, though this is less common under controlled conditions.

  • Process-Related Impurities: Solvents, catalysts, and reagents from the synthetic steps.

Q3: How do I choose the best primary purification technique for my crude sample?

A3: The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity. A decision-making workflow can be an effective guide.

Purification_Decision_Tree cluster_chrom When to use Chromatography start Crude Material (3-(2-Ethylpiperidin-1-yl)propanoic acid) check_purity Assess Crude Purity & Impurity Profile (TLC, NMR, LC-MS) start->check_purity high_purity High Purity (>90%) Minor, non-polar impurities check_purity->high_purity High low_purity Low Purity (<90%) Significant starting material or polar impurities check_purity->low_purity Low crystallization Crystallization / Recrystallization high_purity->crystallization Ideal for removing minor impurities extraction Acid-Base Extraction low_purity->extraction Efficient for bulk removal of acidic/basic/neutral impurities final_product High-Purity Product (>99.5%) crystallization->final_product chromatography Column Chromatography final_polish Final Polish Required? extraction->final_polish final_polish->crystallization Yes, for final polishing final_polish->final_product No info_chrom Use Chromatography when: - Impurities have similar polarity to product - Small to medium scale - High resolution is needed Acid_Base_Extraction start 1. Dissolve Crude Material in Ethyl Acetate (EtOAc) wash_acid 2. Wash with 1M HCl (aq) (Basic impurities removed in aqueous layer) start->wash_acid extract_base 3. Extract with 1M NaOH (aq) (Product moves to aqueous layer as sodium salt) wash_acid->extract_base organic_layer1 Organic Layer: Neutral & Acidic Impurities extract_base->organic_layer1 aqueous_layer Aqueous Layer: Sodium 3-(2-ethylpiperidin-1-yl)propanoate extract_base->aqueous_layer acidify 4. Acidify Aqueous Layer with conc. HCl to pH ~7 aqueous_layer->acidify precipitate 5. Product Precipitates as Zwitterion acidify->precipitate filter_dry 6. Filter, Wash with Cold Water, and Dry precipitate->filter_dry

Sources

Optimization

Technical Support Center: Navigating Inconsistent Results in Biological Assays with Novel Compounds

A Senior Application Scientist's Guide to Troubleshooting and Ensuring Data Integrity Our philosophy is grounded in three pillars: Expertise , Trustworthiness , and Authoritative Grounding . Every recommendation is desig...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting and Ensuring Data Integrity

Our philosophy is grounded in three pillars: Expertise , Trustworthiness , and Authoritative Grounding . Every recommendation is designed to build confidence in your data by addressing the root causes of variability, from the integrity of your novel compound to the nuances of your assay design.

Section 1: Foundational Troubleshooting: A Systematic Approach

Inconsistent results rarely stem from a single source. More often, they are the product of a combination of subtle factors. Before diving into specific assay types, it's crucial to adopt a systematic troubleshooting mindset. This workflow provides a logical progression for identifying and resolving the root cause of variability.

Troubleshooting_Workflow cluster_Initial_Check Initial Assessment cluster_Investigation Investigation Phase cluster_Action Action & Validation Start Inconsistent Results Observed Review_Protocol Thoroughly Review Protocol & Data Start->Review_Protocol Check_Calculations Verify All Calculations Review_Protocol->Check_Calculations Compound_Integrity Is the Compound Suspect? Purity Solubility Stability Check_Calculations->Compound_Integrity Assay_Parameters Are Assay Parameters Optimized? Reagents Incubation Times Temperature Check_Calculations->Assay_Parameters Biological_System Is the Biological System Stable? Cell Health Passage Number Contamination Check_Calculations->Biological_System QC_Compound Perform Compound QC (HPLC/LC-MS, Solubility Assay) Compound_Integrity->QC_Compound Yes Reoptimize_Assay Re-optimize Assay Parameters (Titrations, Time Courses) Assay_Parameters->Reoptimize_Assay Yes Validate_Cells Validate Biological System (Viability Assay, Mycoplasma Test) Biological_System->Validate_Cells Yes Implement_Controls Implement/Review Controls (Positive, Negative, Vehicle) QC_Compound->Implement_Controls Reoptimize_Assay->Implement_Controls Validate_Cells->Implement_Controls Final_Validation Run Validation Experiment Implement_Controls->Final_Validation

Caption: Systematic workflow for troubleshooting inconsistent assay results.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Part 2.1: Compound-Related Issues

The novel compound itself is a primary suspect in assay variability. Its physical and chemical properties can significantly impact its biological activity in an in vitro setting.

Question 1: My IC50 value is significantly higher than expected, or I'm seeing a complete loss of activity. What should I investigate first?

Answer: This is a classic problem that often points to issues with the compound's integrity, concentration, or solubility.

  • Compound Purity: Impurities in your compound stock can lead to an overestimation of its concentration, resulting in an apparent decrease in potency.[3]

    • Troubleshooting Protocol: Verifying Compound Purity with HPLC

      • Prepare a Stock Solution: Accurately weigh and dissolve your compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).

      • Dilute for Analysis: Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µM) in the mobile phase.

      • HPLC Analysis: Inject the sample onto a suitable C18 column. Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

      • Data Analysis: Integrate the peak area of your compound and any impurity peaks. The purity is calculated as (Peak Area of Compound / Total Peak Area) x 100. A purity of >95% is generally recommended for in vitro assays.

  • Compound Solubility: Poor solubility is a major contributor to inconsistent results.[4][5][6] If a compound precipitates in the assay buffer, its effective concentration at the target will be lower than the nominal concentration, leading to a right-shifted dose-response curve and an artificially high IC50.[5]

    • Troubleshooting Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

      • Prepare Compound Plate: In a clear 96-well plate, perform a serial dilution of your compound from a high concentration DMSO stock (e.g., 10 mM).

      • Add Assay Buffer: Add the assay buffer to each well, ensuring the final DMSO concentration is consistent and low (typically ≤1%).

      • Incubate and Read: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the absorbance at a wavelength sensitive to light scatter (e.g., 620 nm or 750 nm) using a plate reader.

      • Determine Solubility Limit: The concentration at which a significant increase in absorbance is observed indicates the limit of solubility.

Potential Issue Recommended Action Expected Outcome
Low Compound Purity (<95%)Synthesize a new batch or re-purify the existing stock.[3]Increased potency (lower IC50) and more consistent results.
Poor Aqueous SolubilityTest at concentrations below the measured solubility limit. Consider formulation strategies (e.g., use of co-solvents), but be mindful of their potential effects on the assay.[4][7]A more reliable dose-response curve and accurate determination of potency.
Compound DegradationAssess compound stability under assay conditions (see Question 2).Identification of stability issues that may require modification of the experimental protocol.

Question 2: I'm observing a drift in my results over time, or my results are inconsistent between experiments performed on different days. What could be the cause?

Answer: This often points to compound or reagent instability.

  • Compound Stability: Novel compounds can be unstable in solution, especially when subjected to repeated freeze-thaw cycles or prolonged incubation at room temperature or 37°C.[3][5]

    • Troubleshooting Protocol: Assessing Compound Stability by LC-MS

      • Prepare Samples: Prepare solutions of your compound in both DMSO and the final assay buffer.

      • Time-Point Analysis: Aliquot the solutions and store them under conditions that mimic your experimental setup (e.g., -20°C, 4°C, room temperature, 37°C).

      • LC-MS Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by LC-MS to quantify the amount of the parent compound remaining.

      • Data Interpretation: A significant decrease in the parent compound's peak area over time indicates instability.

  • Reagent Stability: Critical reagents, such as enzymes, antibodies, or detection substrates, can degrade over time, leading to a decrease in signal and assay performance.[8][9]

    • Best Practices for Reagent Handling:

      • Aliquot reagents upon receipt to minimize freeze-thaw cycles.[3]

      • Store all reagents at their recommended temperatures.[9]

      • Prepare fresh working solutions for each experiment, especially for light-sensitive or temperature-sensitive reagents.[8]

Part 2.2: Assay-Specific Issues

Even with a well-characterized compound, the design and execution of the assay can introduce significant variability.

Question 3: I'm seeing high variability between replicate wells (high coefficient of variation, %CV). How can I reduce this?

Answer: High within-plate variability often stems from technical errors in assay execution or from plate-specific phenomena like edge effects.

  • Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling is a major source of variability.[3][10]

    • Best Practices for Liquid Handling:

      • Regularly calibrate your pipettes.[3]

      • Use reverse pipetting for viscous solutions.[3]

      • Ensure a homogenous cell suspension before and during plating by gentle mixing between dispensing.[3]

      • For multi-well plates, consider the order of dispensing to minimize evaporation effects.[3]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to different cell growth and assay performance compared to the inner wells.[11][12][13][14]

    • Strategies to Mitigate Edge Effects:

      • Fill the outer wells with sterile water, PBS, or media to create a humidity barrier.[14]

      • Allow the plate to equilibrate to room temperature for 60 minutes after seeding before transferring it to the incubator.[12] This allows cells to settle and attach more evenly.

      • Use specially designed plates with moats or reservoirs to reduce evaporation.[11]

Edge_Effect Cause Causes of Edge Effect Evaporation Increased Evaporation Cause->Evaporation Temp_Fluctuation Temperature Fluctuations Cause->Temp_Fluctuation Mitigation Mitigation Strategies Evaporation->Mitigation Temp_Fluctuation->Mitigation Humidity_Barrier Create Humidity Barrier (Fill outer wells) Mitigation->Humidity_Barrier Equilibration Allow Plate Equilibration Mitigation->Equilibration Special_Plates Use Low-Evaporation Plates Mitigation->Special_Plates

Caption: Causes and mitigation strategies for the microplate edge effect.

Question 4: My positive and negative controls are not performing as expected. What does this mean?

Answer: Control failure is a critical indicator that the assay is not performing correctly and the experimental data is unreliable.

  • Positive Control Fails (Low or No Signal): This suggests a problem with a critical reagent or a fundamental step in the protocol.

    • Troubleshooting Steps:

      • Check Reagents: Ensure all reagents, especially the enzyme, substrate, or primary antibody, are active and have not expired.[9]

      • Review Protocol: Double-check that all steps were performed correctly and in the right order.[9]

      • Instrument Settings: Verify that the plate reader is set to the correct wavelength and sensitivity.[9]

  • Negative Control Fails (High Signal): This often indicates contamination or non-specific interactions.

    • Troubleshooting Steps:

      • Check for Contamination: Ensure buffers and reagents are not contaminated.[15]

      • Blocking Inefficiency (for immunoassays): The blocking buffer may be ineffective. Try a different blocking agent or increase the blocking time.[15]

      • Non-specific Binding: The detection reagent may be binding non-specifically. Try titrating the reagent to a lower concentration.[15]

Part 2.3: Cell-Based Assay Issues

Cell-based assays introduce biological variability, which must be carefully controlled.[16][17][18]

Question 5: I'm observing significant variability in my cell-based assay from one experiment to the next. What are the likely culprits?

Answer: Inter-experiment variability in cell-based assays often relates to the health and handling of the cells.

  • Cell Health and Viability: Unhealthy cells will respond differently to treatment, leading to inconsistent results.[19][20][21][22] It's crucial to ensure your cells are healthy before starting an experiment.

    • Troubleshooting Protocol: Assessing Cell Viability with an ATP-Based Assay

      • Culture Cells: Plate cells in a 96-well plate at the desired density.

      • Add Reagent: At the end of the experiment, add a commercially available ATP detection reagent (which contains luciferase and luciferin) to the wells.[23]

      • Incubate and Read: Incubate according to the manufacturer's instructions and measure the luminescent signal with a plate reader.

      • Interpretation: The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[23]

  • Cell Passage Number: As cells are passaged, they can undergo phenotypic drift, which can alter their response to a novel compound.[24]

    • Best Practice: Use cells within a defined, narrow passage number range for all experiments to ensure consistency.[3]

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.[3]

    • Best Practice: Ensure a single-cell suspension before plating and gently mix the cell suspension periodically during the plating process to prevent settling.[3]

Cell_Based_Assay_Variability Variability Sources of Variability in Cell-Based Assays Cell_Health Poor Cell Health & Viability Variability->Cell_Health Passage_Number High or Inconsistent Passage Number Variability->Passage_Number Seeding_Density Inconsistent Seeding Density Variability->Seeding_Density Contamination Mycoplasma or Bacterial Contamination Variability->Contamination Viability_Assay Regular Viability Checks (e.g., ATP Assay) Cell_Health->Viability_Assay Passage_Limit Strict Passage Number Limits Passage_Number->Passage_Limit Standardized_Plating Standardized Plating Protocol Seeding_Density->Standardized_Plating Routine_Testing Routine Mycoplasma Testing Contamination->Routine_Testing Control Control Measures Viability_Assay->Control Passage_Limit->Control Standardized_Plating->Control Routine_Testing->Control

Caption: Key sources of variability in cell-based assays and corresponding control measures.

Section 3: Building a Robust and Self-Validating Assay

To ensure long-term reproducibility, it is essential to build assays that are robust and have built-in validation.

  • Thorough Assay Validation: Before screening novel compounds, your assay should be rigorously validated for key performance parameters.[1]

Validation Parameter Description Acceptance Criteria (Example)
Z'-factor A measure of assay quality that reflects the dynamic range and data variation.Z' > 0.5 for a robust assay.
Precision The closeness of agreement between independent measurements.Intra-assay %CV < 15%, Inter-assay %CV < 20%.
Accuracy The closeness of the measured value to a known true value.Recovery of a known standard within 80-120%.
Sensitivity The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from vehicle or related compounds.
  • Use of Reference Standards: Whenever possible, include a well-characterized reference standard in your assays.[18][25] This allows for the normalization of data across different experiments and can help identify shifts in assay performance over time.[25]

References

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (n.d.). PMC.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds.
  • Danaher Life Sciences.
  • Analytical Methods for Cell Therapies: Method Development and Valid
  • Mettler Toledo. Sources of Variability in Cell Based Assays.
  • USP. Bioassay Reference Standards.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Promega Corporation. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Thermo Fisher Scientific. Improving assay consistency using Nunc Edge 2.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Abcam.
  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening.
  • Agilent. (2019, May 30).
  • The edge effect in microplate assays. (2023, December 16).
  • GMP Plastics. (2025, February 12).
  • BioSpherix.
  • Building a Robust Biological Assay for Potency Measurement. (2015, April 14).
  • USP. USP Bioassay Reference Standards.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5).
  • Thermo Fisher Scientific. Protein and Enzyme Activity Assays Support—Troubleshooting.
  • Benchchem. Technical Support Center: Troubleshooting Low Enzyme Activity.
  • R&D Systems. Protocols & Troubleshooting Guides.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • Cell Signaling Technology. Overview of Cell Viability and Survival.
  • How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). Scirp.org.
  • Single Use Support. (2023, July 31). How to measure and improve cell viability?
  • Making Sure that Cells Are Healthy. (2017, December 26). Biocompare.
  • Understanding and reducing variability in cell-based assays. (2021, January 18). CellGS.
  • Understanding and managing sources of variability in cell measurements. (2016, December 21).
  • G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development.
  • Wikipedia. High-throughput screening.
  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges.
  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (n.d.).
  • FDCELL. (2025, July 23).
  • Abcam. How to deal with inconsistent results and high CV in ELISA.
  • Quality Control of High Throughput Screening. (n.d.). Aston Research Explorer.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • Evotec. High Throughput Screening (HTS) Services.
  • Assay Troubleshooting. (n.d.). MB - About.
  • A Practical Approach to Biological Assay Valid
  • Screening and identification of novel biologically active n
  • Development and Validation of a Novel Stability-Indicating Reverse Phase High-Performance Liquid Chromatography Method for the Q. (2024, June 25). Impactfactor.
  • Editorial: Novel compounds from chemistry to druggable candid
  • Method Validation for Stability Indicating Method of Rel
  • Development and Validation of Analytical Methods for Biologics: Ensuring Purity and Consistency in Biopharmaceuticals. (n.d.).

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of piperidine-containing molecules

Technical Support Center: Optimization of Piperidine Synthesis Introduction Piperidine rings are the structural backbone of countless FDA-approved therapeutics, from antihistamines (fexofenadine) to opioids (fentanyl). H...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Piperidine Synthesis

Introduction

Piperidine rings are the structural backbone of countless FDA-approved therapeutics, from antihistamines (fexofenadine) to opioids (fentanyl). However, their synthesis often presents a "triad of failure": catalyst poisoning during hydrogenation, poor stereocontrol in substituted rings, and regioselectivity issues during late-stage functionalization.

This guide moves beyond standard textbook protocols. It is designed as a dynamic troubleshooting engine, addressing the specific failure modes encountered in high-stakes drug discovery environments.

Module 1: Heterogeneous Hydrogenation of Pyridines

The most common industrial route, yet the most prone to failure due to catalyst poisoning.

Visual Workflow: The Hydrogenation Decision Tree

Before selecting a catalyst, analyze your substrate's acid sensitivity and steric profile.

HydrogenationWorkflow Start Substrate: Substituted Pyridine CheckAcid Is Substrate Acid-Sensitive? Start->CheckAcid YesAcid Yes (e.g., Acetals, Boc groups) CheckAcid->YesAcid NoAcid No (Robust) CheckAcid->NoAcid NeutralCond Neutral Conditions Solvent: MeOH/EtOH YesAcid->NeutralCond HighPress Requires High Pressure (>50 bar) or Flow Chem NeutralCond->HighPress CatChoice1 Catalyst: 5% Rh/C or Rh2O3 (Resistant to poisoning) HighPress->CatChoice1 AcidCond Acidic Conditions Solvent: AcOH or MeOH + HCl NoAcid->AcidCond MechExp Mechanism: Protonation of N prevents catalyst poisoning AcidCond->MechExp CatChoice2 Catalyst: PtO2 (Adams') or Pd/C AcidCond->CatChoice2

Caption: Decision logic for optimizing pyridine hydrogenation based on substrate stability and catalyst poisoning mechanisms.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion, or I isolate the tetrahydropyridine intermediate. Why? Diagnosis: This is classic catalyst poisoning . The basic nitrogen lone pair of the pyridine (or the partially reduced enamine) binds irreversibly to the metal surface (especially Pd), blocking active sites.[1] Solution:

  • The Protonation Strategy: If your substrate allows, run the reaction in glacial acetic acid or add 1-2 equivalents of HCl/MeOH. Protonating the nitrogen (

    
    ) eliminates its ability to coordinate strongly with the metal, freeing the catalyst surface for hydrogen adsorption [1].
    
  • Switch to Rhodium: If you cannot use acid, switch to Rh/C or Rh

    
    O
    
    
    
    . Rhodium is significantly less susceptible to nitrogen poisoning than Palladium or Platinum under neutral conditions [2].

Q2: I need the cis-2,6-disubstituted piperidine, but I'm getting a racemic or trans-dominant mixture. Diagnosis: Thermodynamic equilibration. The trans isomer is often thermodynamically more stable (diequatorial). Cis-selectivity is a kinetic phenomenon driven by the "anchoring effect" where the molecule sits flat on the catalyst surface. Solution:

  • Increase Pressure: High hydrogen pressure (>50 bar) accelerates the reduction rate relative to the desorption/equilibration rate. This "locks in" the cis stereochemistry established by the initial adsorption [3].

  • Use Adams' Catalyst (

    
    ):  In acidic media (AcOH), Platinum Oxide often yields high cis-selectivity (>90:10 dr) due to a specific hydrogenation mechanism involving the pyridinium ion [4].
    

Table 1: Catalyst Selection Matrix for Pyridine Reduction

CatalystBest ForConditionsRisk Factor
Pd/C Simple PyridinesAcidic (AcOH), 1-5 barHigh poisoning risk in neutral solvents.
PtO

Cis-SelectivityAcidic, 1-10 barExpensive; requires activation.
Rh/C Acid-Sensitive GroupsNeutral, 20-50 barLower activity; requires higher pressure.
Ra-Ni Cost-EfficiencyBasic/Neutral, >50 barPyrophoric; difficult workup.

Module 2: De Novo Cyclization (Reductive Amination)

Constructing the ring from acyclic precursors (e.g., dialdehydes or amino-ketones).

Visual Workflow: The Water Management Cycle

Water is the enemy of imine formation. This diagram illustrates where yield is lost.

ReductiveAmination Precursors Amino-Ketone / Dialdehyde + Amine ImineForm Imine/Enamine Formation Precursors->ImineForm Water H2O Byproduct ImineForm->Water Generates Equilibrium Equilibrium Shift ImineForm->Equilibrium Water->Equilibrium Push Back Reduction Reduction Step (NaBH(OAc)3) Equilibrium->Reduction -H2O (Sieves/Ti(OiPr)4) Product Piperidine Reduction->Product

Caption: The critical role of water removal in driving the equilibrium toward the reducible imine intermediate.[2]

Troubleshooting & FAQs

Q3: I am observing significant polymerization instead of cyclization. Diagnosis: Intermolecular reaction (polymerization) is competing with intramolecular reaction (cyclization). This is a concentration issue. Solution:

  • High Dilution: Run the reaction at high dilution (0.01 M - 0.05 M). This statistically favors the intramolecular event (ring closing) over intermolecular collisions.

  • Stepwise Addition: Do not mix reagents all at once. Add the reducing agent (

    
    ) after allowing the imine to form (1-2 hours) if using a dialdehyde precursor.
    

Q4: Which hydride source should I use?


 is giving me alcohols. 
Diagnosis: 

is too strong and non-selective; it reduces the ketone/aldehyde before the imine forms. Solution:
  • Standard: Use Sodium Triacetoxyborohydride (

    
    ) .[2] It is mild and selectively reduces imines/iminiums in the presence of ketones/aldehydes [5].
    
  • Acidic Buffer: If using

    
     (cyanoborohydride), ensure the pH is maintained around 5-6 (using acetic acid). This protonates the imine to the more electrophilic iminium ion, accelerating the desired reduction.
    

Module 3: Late-Stage Functionalization (C-H Activation)

Modifying the piperidine ring after synthesis.

Visual Workflow: Regioselectivity Control

Directing groups are the GPS for Palladium catalysts.

CHActivation Substrate Piperidine Scaffold C2_Path C2-Functionalization (alpha-lithiation) Substrate->C2_Path C4_Path C4-Functionalization (Transition Metal) Substrate->C4_Path C2_Cond Reagent: s-BuLi / TMEDA Directing Group: Boc C2_Path->C2_Cond C4_Cond Catalyst: Pd(OAc)2 Directing Group: Aminoquinoline C4_Path->C4_Cond

Caption: Divergent strategies for functionalizing C2 (via lithiation) vs. C4 (via transition metal catalysis).

Troubleshooting & FAQs

Q5: How do I achieve regioselectivity at the C4 position? Diagnosis: The C2 position is electronically activated (adjacent to N), making remote C4 functionalization difficult without specific directing groups. Solution: Use a transient or removable directing group . The installation of an aminoquinoline amide at the nitrogen position allows Pd(II) to coordinate and swing the metal center toward the C4 hydrogen. This "molecular ruler" effect enables highly selective C(sp3)-H arylation at the C4 position [6].

Q6: My C-H activation yields are low (<20%). Diagnosis: Likely oxidation of the amine or catalyst deactivation. Solution:

  • Protect the Nitrogen: Free amines are incompatible with most C-H activation oxidants. Ensure the nitrogen is protected (e.g., N-Boc, N-Cbz) or part of the directing group.

  • Silver Additives: Many Pd-catalyzed C-H activations require a silver salt (e.g.,

    
    , 
    
    
    
    ) to regenerate the Pd(II) species from Pd(0). Ensure your silver source is dry and stored in the dark [6].

References

  • BenchChem. (2025).[1][3][4][5][6] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Link

  • ThalesNano. (2024). Difficult Hydrogenations – Saturation of Functionalized Pyridines. Link

  • Glorius, F., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Link

  • American Chemical Society. (2022). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Link

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Link

  • Sanford, M. S., et al. (2023). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines. ACS Catalysis.[7] Link

Sources

Optimization

troubleshooting mass spectrometry fragmentation of 3-(2-Ethylpiperidin-1-yl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) analysis of 3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid .

This molecule presents unique analytical challenges due to the combination of a basic tertiary amine core and a highly labile carboxylic acid moiety. To achieve robust, reproducible assays, we must move beyond empirical parameter tweaking and understand the underlying gas-phase ion physics. Every protocol provided here is designed as a self-validating system to ensure highest confidence in your data.

Part 1: Mechanistic Overview & Diagnostic Ions

Before troubleshooting, it is critical to understand the molecule's intrinsic fragmentation behavior. 3-(2-Ethylpiperidin-1-yl)propanoic acid (Exact Mass: 185.14 Da) readily accepts a proton at the piperidine nitrogen during positive-mode ESI, yielding a precursor ion of [M+H]⁺ at m/z 186.15 .

However, the propanoic acid side chain is highly susceptible to dehydration. Furthermore, tertiary amines characteristically undergo α-cleavage or inductive cleavage of the N-alkyl bonds upon collision-induced dissociation (CID)[1].

G M Precursor [M+H]+ m/z 186.15 H2O [M+H - H2O]+ m/z 168.14 M->H2O -H2O (-18 Da) Low CE HCOOH [M+H - HCOOH]+ m/z 140.14 M->HCOOH -HCOOH (-46 Da) Med CE Piperidine 2-Ethylpiperidinium m/z 114.13 M->Piperidine -Propanoic Acid (-72 Da) High CE

Proposed ESI-MS/MS fragmentation pathways for 3-(2-Ethylpiperidin-1-yl)propanoic acid.

Table 1: Diagnostic Product Ions and Causality

Fragment Ionm/zNeutral LossMechanistic CausalityOptimal CE Range
[M+H]⁺ 186.15N/AProtonation of the basic piperidine nitrogen.N/A
[M+H - H₂O]⁺ 168.1418 Da (H₂O)Dehydration of the labile propanoic acid moiety.10 - 15 eV
[M+H - HCOOH]⁺ 140.1446 Da (HCOOH)Elimination of formic acid from the side chain.15 - 25 eV
2-Ethylpiperidinium 114.1372 Da (C₃H₄O₂)Inductive cleavage of the N-alkyl bond (loss of acrylic acid equivalent).25 - 35 eV

Part 2: Troubleshooting FAQs

Q1: Why is my precursor ion[M+H]⁺ missing in the MS1 scan, replaced by a massive peak at m/z 168? Causality: You are observing In-Source Fragmentation (ISF). While ESI is generally a "soft" ionization technique, fragile moieties like carboxylic acids can undergo premature fragmentation in the atmospheric pressure interface before ever reaching the mass analyzer[2]. High cone voltages (or declustering potentials) accelerate ions through residual solvent gas, causing collisions that provide enough internal energy to dehydrate the propanoic acid (-18 Da)[3]. Solution: Lower the cone voltage/declustering potential in 5V decrements. Do not rely on auto-tune algorithms for this molecule, as they often over-optimize for total ion current (TIC) by driving the formation of the m/z 168 fragment.

Q2: During MS/MS optimization, I only see uninformative low-mass iminium ions (m/z < 80). How do I capture the intact piperidine ring fragment? Causality: Your Collision Energy (CE) is too high, leading to over-fragmentation. Piperidine rings can undergo complete ring fission at elevated collision energies, obliterating diagnostic structural information[4]. Solution: Implement a CE ramp starting from 10 eV up to 40 eV. The optimal CE for the diagnostic 2-ethylpiperidinium ion (m/z 114.13) usually lies in the 25-35 eV range.

Q3: Why does my signal drop erratically during LC-MS/MS runs of biological plasma samples compared to neat standards? Causality: Matrix-induced ion suppression. Endogenous components (specifically phospholipids) co-eluting with your analyte compete for charge on the surface of the ESI droplets. Because the tertiary amine is highly basic, it is easily neutralized if the droplet surface becomes saturated with competing ions[2]. Solution: Modify your LC gradient to ensure 3-(2-Ethylpiperidin-1-yl)propanoic acid elutes past the solvent front and away from late-eluting lipid zones. Implement a post-column infusion test (see protocol below) to map suppression zones.

Part 3: Self-Validating Experimental Protocol

To guarantee assay trustworthiness, follow this step-by-step methodology for MS/MS optimization. Each step contains a strict validation gate that must be passed before proceeding.

Workflow Start 1. Syringe Infusion Observe MS1 CheckM Is [M+H]+ (186.15) the base peak? Start->CheckM ISF Reduce Cone Voltage (Mitigate ISF) CheckM->ISF No (m/z 168 dominates) MS2 2. Perform MS/MS (CE Ramp 10-40 eV) CheckM->MS2 Yes (Ratio > 3:1) ISF->CheckM Re-evaluate CheckFrag Are diagnostic ions (m/z 114, 140) dominant? MS2->CheckFrag CheckFrag->MS2 No (Adjust CE) Opt 3. Lock Parameters & Run LC-MS/MS SST CheckFrag->Opt Yes

Self-validating workflow for ESI-MS/MS optimization and ISF mitigation.

Step 1: Syringe Infusion & MS1 Baseline Establishment

  • Action: Infuse a 1 µg/mL neat standard of the compound (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) at 10 µL/min directly into the ESI source.

  • Validation Gate: Observe the Total Ion Chromatogram (TIC). The signal must be stable with <15% Relative Standard Deviation (RSD) over a 2-minute window. If unstable, check capillary voltage for corona discharge[3].

Step 2: Cone Voltage Titration (Mitigating ISF)

  • Action: Monitor the MS1 spectrum. Manually step down the cone voltage/declustering potential from 60V down to 10V in 5V increments.

  • Validation Gate: The intensity ratio of the intact precursor (m/z 186.15) to the dehydrated fragment (m/z 168.14) must be strictly > 3:1 . Lock the voltage at the highest value that maintains this ratio to ensure optimal ion transmission without ISF.

Step 3: Collision Energy (CE) Ramping

  • Action: Isolate m/z 186.15 in Q1. Perform a product ion scan (Q3) while ramping the Collision Energy from 10 eV to 40 eV.

  • Validation Gate: Select the CE where the sum of the diagnostic product ions (m/z 168, 140, 114) accounts for >70% of the total fragment ion current. Ensure the m/z 114 peak is clearly resolved from background noise.

Step 4: LC-MS/MS Matrix Factor Assessment (Post-Column Infusion)

  • Action: Tee-in a continuous infusion of the analyte standard post-column while injecting a blank biological matrix extract through the LC system.

  • Validation Gate: Monitor the MRM transitions. The baseline must remain flat during the expected retention time of 3-(2-Ethylpiperidin-1-yl)propanoic acid. Any negative dips indicate matrix suppression, requiring immediate LC gradient adjustment.

References

  • GCMS Section 6.15 - Whitman People Source: whitman.edu URL:[Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: lcms.cz URL:[Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: nih.gov URL:[Link]

  • 10 Tips for Electrospray Ionisation LC-MS Source: elementlabsolutions.com URL:[Link]

Sources

Troubleshooting

strategies to reduce by-products in the synthesis of propanoic acid derivatives

Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with by-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with by-product formation in their synthetic routes. The following question-and-answer-based troubleshooting guide provides in-depth, mechanistically grounded solutions to common issues encountered during the synthesis of propanoic acid esters, amides, and their halogenated analogues.

Section 1: Propanoic Acid Esterification

The conversion of propanoic acid to its corresponding esters is a cornerstone of organic synthesis. However, this seemingly straightforward reaction can be compromised by equilibrium limitations and the formation of undesired by-products.

Q1: I'm observing a significant amount of propanoic anhydride in my Fischer esterification reaction. What is causing this and how can I mitigate it?

A1: Cause and Mechanism

The formation of propanoic anhydride during acid-catalyzed esterification is a common side reaction, particularly at elevated temperatures.[1] The mechanism involves the acid-catalyzed condensation of two molecules of propanoic acid. The catalyst protonates the carbonyl oxygen of one propanoic acid molecule, making it more susceptible to nucleophilic attack by the hydroxyl group of a second propanoic acid molecule. Subsequent dehydration yields the anhydride. This process is competitive with the desired esterification, where the alcohol is the nucleophile.

Troubleshooting Strategies & Protocols

To favor the formation of the desired ester over the anhydride, the primary goal is to promote the nucleophilic attack of the alcohol and remove water as it is formed, thus shifting the equilibrium towards the products.[2][3][4][5]

Strategy 1: Water Removal with a Dean-Stark Apparatus

The most effective method for driving the esterification equilibrium is the physical removal of the water by-product via azeotropic distillation.[3][4][6][7][8]

  • Protocol: Esterification of Propanoic Acid using a Dean-Stark Trap

    • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Reagents: To the flask, add propanoic acid (1.0 eq), the desired alcohol (1.5-3.0 eq), an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq), and an appropriate solvent that forms an azeotrope with water (e.g., toluene or xylene). The solvent should be less dense than water.[6][7]

    • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling in the condenser, the water and solvent will separate, with the denser water collecting at the bottom of the trap and the solvent overflowing back into the reaction flask.[3][6][8]

    • Monitoring: The reaction progress can be monitored by measuring the volume of water collected in the graduated arm of the trap.[7]

    • Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Proceed with a standard aqueous workup to remove the acid catalyst and any remaining starting materials.

Strategy 2: Catalyst Selection

While strong mineral acids like sulfuric acid are effective, they can also promote side reactions.[9] Heterogeneous solid acid catalysts offer a milder and often more selective alternative.[9][10]

  • Advantages of Solid Acid Catalysts:

    • Reduced by-product formation due to milder reaction conditions.

    • Easy separation from the reaction mixture by simple filtration, simplifying purification.[9]

    • Potential for catalyst reuse, making the process more economical and environmentally friendly.[9][11]

Catalyst TypeExamplesTypical YieldsKey Advantages
Homogeneous Acid H₂SO₄, p-TsOHUp to 96.9%High activity, low cost.[2]
Sulfonic Acid Resins Amberlyst-15, Amberlyst-16>98%High yield and selectivity, reusable.[10][12]
Carbon-Based Solid Acids Sulfonated CarbonsUp to 98.9%Environmentally benign, high stability.[11]
Diagram: Fischer Esterification vs. Anhydride Formation

The following diagram illustrates the desired reaction pathway versus the competing side reaction.

G cluster_main Desired Pathway: Esterification cluster_side Side Reaction: Anhydride Formation Propanoic Acid_1 Propanoic Acid Protonated_PA_1 Protonated Propanoic Acid Propanoic Acid_1->Protonated_PA_1 H⁺ Alcohol Alcohol Tetrahedral_Int_1 Tetrahedral Intermediate Protonated_PA_1->Tetrahedral_Int_1 + Alcohol Ester Propanoic Ester Tetrahedral_Int_1->Ester - H₂O Propanoic Acid_2 Propanoic Acid Protonated_PA_2 Protonated Propanoic Acid Propanoic Acid_2->Protonated_PA_2 H⁺ Propanoic Acid_3 Propanoic Acid Tetrahedral_Int_2 Tetrahedral Intermediate Protonated_PA_2->Tetrahedral_Int_2 + Propanoic Acid Anhydride Propanoic Anhydride Tetrahedral_Int_2->Anhydride - H₂O

Caption: Competing pathways in acid-catalyzed reactions of propanoic acid.

Section 2: Propanoic Amide Synthesis

The formation of an amide bond is fundamental in pharmaceutical and materials chemistry. However, the use of coupling agents to activate the carboxylic acid can lead to several by-products and, critically, racemization if a chiral center is present at the α-position.[13][14]

Q2: I'm observing significant racemization of my α-substituted propanoic acid during amide bond formation using a carbodiimide coupling agent. How can I preserve the stereochemical integrity?

A2: Cause and Mechanism of Racemization

Racemization during amide coupling is a major concern when the α-carbon of the carboxylic acid is a stereocenter.[14] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The highly reactive O-acylisourea, formed from the reaction of the propanoic acid with the carbodiimide (e.g., DCC, EDC), can cyclize to form an oxazolone.[15][16] The α-proton of this oxazolone is highly acidic and can be abstracted by a base, leading to a planar, achiral enol intermediate. Re-protonation can occur from either face, resulting in racemization.[14][15]

Troubleshooting Strategies & Protocols

Suppressing racemization requires minimizing the formation and lifetime of the oxazolone intermediate and carefully controlling the basicity of the reaction medium.[17]

Strategy 1: Use of Anti-Racemization Additives

The most common strategy is to use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[14][18][19] These additives react with the O-acylisourea intermediate faster than it can rearrange to the oxazolone or an unreactive N-acylurea.[16][18] This forms an active ester (e.g., OBt active ester) which is less reactive than the O-acylisourea but still efficiently acylates the amine with a significantly lower risk of racemization.[16]

  • Protocol: Low-Racemization Amide Coupling

    • Activation: In an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C, dissolve the α-substituted propanoic acid (1.0 eq) and the anti-racemization additive (e.g., HOBt, 1.1 eq).

    • Coupling Agent Addition: Add the carbodiimide coupling agent (e.g., EDC, 1.1 eq) to the solution and stir for 15-30 minutes to allow for the formation of the active ester.

    • Amine Addition: Add the amine (1.0 eq) and a non-nucleophilic base if the amine is provided as a salt (e.g., N,N-diisopropylethylamine (DIPEA), 1.0 eq). Using weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine can further reduce racemization risk.[14][17]

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Workup: Perform an aqueous workup to remove the urea by-product (if using EDC, it is water-soluble) and the additive.[14][20]

Strategy 2: Alternative Coupling Reagents

Some coupling reagents are inherently less prone to causing racemization. For example, phosphonium-based reagents (e.g., PyBOP) or uronium/aminium reagents (e.g., HATU) are highly efficient and, when used with appropriate bases, offer low levels of epimerization.[14] Another excellent choice is n-propanephosphonic acid anhydride (T3P), which, in combination with a mild base like pyridine, provides high yields with very low epimerization.[13][21]

Coupling ReagentAdditiveBaseKey Features
EDC (Carbodiimide)HOBt, OxymaPureDIPEA, NMMWater-soluble by-products, cost-effective.[13][14]
T3P (Phosphonic Anhydride)None requiredPyridineLow epimerization, scalable, easy workup.[13][21]
HATU (Aminium Salt)None requiredDIPEA, CollidineHigh coupling efficiency, suitable for hindered substrates.[14]
Diagram: Racemization Pathway and its Suppression

This diagram shows the pathway to racemization via an oxazolone and how additives intercept the key intermediate.

G cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway Acid Chiral Propanoic Acid Derivative O-Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Oxazolone Oxazolone Intermediate O-Acylisourea->Oxazolone (Fast) - Urea Active_Ester Active Ester (e.g., OBt Ester) O-Acylisourea->Active_Ester + Additive (Faster) Enolate Achiral Enolate Oxazolone->Enolate Base Racemic_Product Racemic Amide Enolate->Racemic_Product + Amine Additive Additive (e.g., HOBt) Desired_Product Chiral Amide Active_Ester->Desired_Product + Amine

Caption: Interception of the O-acylisourea intermediate to prevent racemization.

Section 3: α-Halogenation of Propanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the α-halogenation of carboxylic acids.[22][23][24][25] While effective, it can be difficult to control, leading to polyhalogenated by-products.

Q3: My Hell-Volhard-Zelinsky bromination of propanoic acid is yielding significant amounts of α,α-dibromopropanoic acid. How can I improve the selectivity for monobromination?

A3: Cause and Mechanism of Polyhalogenation

The HVZ reaction proceeds via an acyl halide intermediate, which readily enolizes.[23][24][26] This enol then reacts with the halogen (e.g., Br₂). The issue arises because the introduction of an electron-withdrawing halogen atom at the α-position can increase the acidity of the remaining α-proton, making the monohalogenated product susceptible to further halogenation under the reaction conditions.[27] Controlling the stoichiometry is key to preventing this overreaction.[23]

Troubleshooting Strategies & Protocols

Achieving high selectivity for monohalogenation requires careful control over the amount of halogenating agent used and the reaction conditions.

Strategy 1: Stoichiometric Control

The most direct approach is to limit the amount of the halogenating agent.

  • Protocol: Stoichiometrically Controlled HVZ Reaction

    • Acyl Halide Formation: In a flask equipped with a reflux condenser and a gas outlet to a trap, add propanoic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (approx. 0.1 eq).[22][23]

    • Halogen Addition: Slowly add bromine (1.0 eq) to the mixture via an addition funnel. The reaction is often exothermic and will generate HBr gas.

    • Reaction: Gently heat the mixture to maintain a steady reaction rate, typically around 80-100 °C, until the bromine color has dissipated.[22]

    • Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the final α-bromopropanoic acid.[24]

    • Purification: Isolate the product via distillation or crystallization.

Strategy 2: Alternative Reagents for Milder Conditions

For substrates sensitive to the harsh conditions of the classic HVZ reaction, alternative methods can provide better control. For α-chlorination, using N-chlorosuccinimide (NCS) in the presence of thionyl chloride for in situ acid chloride formation is an effective alternative that often gives cleaner monohalogenation.[23]

ParameterRecommended ActionRationale
Stoichiometry Use precisely 1.0 equivalent of Br₂ or Cl₂.Limits the availability of the halogenating agent, preventing overreaction.[23]
Catalyst Use a catalytic amount of P or PBr₃ (~0.1 eq).Ensures formation of the acyl bromide intermediate without excess reactive species.[22][26]
Temperature Maintain moderate heating (avoid excessive temperatures).High temperatures can promote side reactions like elimination to form unsaturated acids.[22][28]
Addition Rate Add the halogen slowly and controllably.Prevents localized high concentrations of the halogen, which can lead to polyhalogenation.
Diagram: HVZ Monohalogenation vs. Dihalogenation

The workflow below illustrates the critical branch point leading to the desired product versus the over-halogenated by-product.

G PA Propanoic Acid Acyl_Bromide Propanoyl Bromide PA->Acyl_Bromide + PBr₃ PBr3 PBr₃ (cat.) Enol Enol Intermediate Acyl_Bromide->Enol Mono_Bromo_Acyl α-Bromo Acyl Bromide Enol->Mono_Bromo_Acyl + Br₂ Br2_1 Br₂ (1.0 eq) Product α-Bromopropanoic Acid Mono_Bromo_Acyl->Product + H₂O Di_Bromo_Acyl α,α-Dibromo Acyl Bromide Mono_Bromo_Acyl->Di_Bromo_Acyl + Excess Br₂ H2O H₂O (Workup) Br2_2 Excess Br₂ Byproduct α,α-Dibromopropanoic Acid Di_Bromo_Acyl->Byproduct + H₂O

Caption: Control of stoichiometry is key to preventing dihalogenation in the HVZ reaction.

References

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.).
  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. (2023). MDPI. Retrieved from [Link]

  • Magnetic-responsive solid acid catalysts for esterification. (n.d.). RSC Publishing. Retrieved from [Link]

  • Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. (2022). ACS Publications. [Link]

  • Dean–Stark apparatus. (n.d.). Grokipedia. Retrieved from [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved from [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.).
  • Dean-Stark apparatus | Resource. (n.d.). RSC Education. Retrieved from [Link]

  • Carbodiimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Dean-Stark. (n.d.). University of York. Retrieved from [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013). PMC. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. (2024). Chemical Communications (RSC Publishing). [Link]

  • Propionic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved from [Link]

  • Alpha Halogenation of Carboxylic Acids. (2020). Chemistry Steps. Retrieved from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). ACS Publications. [Link]

  • The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. Retrieved from [Link]

  • A Simple Dean-Stark Apparatus Explained. (2013). YouTube. Retrieved from [Link]

  • Dean Stark Apparatus. (n.d.). Scoilnet. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (n.d.). PMC. [Link]

  • Hell Volhard Zelinsky Reaction Mechanism. (2019). BYJU'S. Retrieved from [Link]

  • Does polyhalogenation of alpha Carbons happen in the same carbon or evenly split?. (2020). Reddit. Retrieved from [Link]

  • Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. (n.d.). OrgoSolver. Retrieved from [Link]

  • Alpha Halogenation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Alpha-halogenation of carboxylic acids. (n.d.). Retrieved from [Link]

  • The Reactions of Propanoic Acid with Alcohols to make Esters. (n.d.). GCSE Science. Retrieved from [Link]

  • Preparation and Reaction Mechanisms of Carboxylic Anhydrides. (2020). Chemistry Steps. Retrieved from [Link]

  • Acid Anhydrides react with alcohols to form esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?. (2021). Quora. Retrieved from [Link]

  • Alpha Halogenation of Enols and Enolates. (2020). Chemistry Steps. Retrieved from [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]

  • 7.4 Racemization Assays. (n.d.). Retrieved from [Link]

  • Esterification | Reaction, Mechanism & Formula. (n.d.). Study.com. Retrieved from [Link]

  • Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. (2021). YouTube. Retrieved from [Link]

  • Propanamide. (n.d.). Wikipedia. Retrieved from [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Preparation method for propanamide. (n.d.). Google Patents.
  • The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-(2-Ethylpiperidin-1-yl)propanoic Acid in Solution

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-(2-Ethylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(2-Ethylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to design robust and reliable experiments.

Understanding the Inherent Instability of 3-(2-Ethylpiperidin-1-yl)propanoic Acid

The structure of 3-(2-Ethylpiperidin-1-yl)propanoic acid presents a unique stability challenge due to its dual functional groups: a tertiary amine within the piperidine ring and a terminal carboxylic acid. This amphoteric nature means its charge, solubility, and reactivity are highly dependent on the solution's pH.

  • The Piperidine Moiety: The tertiary amine is a primary site for oxidative degradation. Atmospheric oxygen, trace metal contaminants, or exposure to light can catalyze the formation of N-oxides and other degradation products, often leading to solution discoloration and loss of potency.

  • The Carboxylic Acid Moiety: This group governs the molecule's acidity and solubility. At low pH, the carboxylic acid is protonated (neutral), while at higher pH, it deprotonates to form a carboxylate anion. This charge state significantly impacts solubility and potential interactions with other formulation components.

The interplay between these two groups dictates the molecule's isoelectric point (pI), the pH at which the net charge is zero. At or near the pI, the molecule's aqueous solubility is at its minimum, often leading to precipitation.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My solution of 3-(2-Ethylpiperidin-1-yl)propanoic acid has become cloudy or formed a precipitate shortly after preparation. What is the cause and how can I fix it?

Answer:

Precipitation is most often a pH-dependent solubility issue.

Immediate Cause: You are likely working at or near the molecule's isoelectric point (pI), where its net charge is zero, minimizing its interaction with the aqueous solvent and causing it to fall out of solution.

Troubleshooting Steps & Explanations:

  • Measure the pH: The first step is to measure the pH of your solution. This will confirm if you are in a problematic pH range.

  • Adjust the pH:

    • To Increase Solubility: Adjust the pH to be at least 1.5-2 units away from the pI.

      • Acidic pH (e.g., pH 3-5): Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the piperidine nitrogen, conferring a positive charge and increasing solubility.

      • Basic pH (e.g., pH 7.5-9): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid, conferring a negative charge and also increasing solubility.

  • Select an Appropriate Buffer: For long-term stability, preparing the solution in a suitable buffer from the outset is critical. The buffer should have a pKa value close to the desired final pH of your solution to ensure adequate buffering capacity.

Buffer System Effective pH Range Considerations & Recommendations
Citrate Buffer 3.0 - 6.2Excellent choice for acidic conditions. Citrate can also chelate metal ions, which may help reduce oxidative degradation.
Phosphate Buffer (PBS) 6.0 - 8.0Widely used for near-neutral pH. Ensure compatibility with other assay components, as phosphates can sometimes interfere.
Tris Buffer 7.5 - 9.0Suitable for mildly basic conditions. Often used in biological assays.
Borate Buffer 8.0 - 10.0Useful for basic conditions, but check for compatibility as borates can interact with some compounds.

Question 2: My clear, colorless solution has developed a yellow or brown tint over time. What is happening?

Answer:

This discoloration is a classic indicator of oxidative degradation.

Immediate Cause: The tertiary amine of the piperidine ring is likely being oxidized. This process can be accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions in your solvent or on glassware.

Troubleshooting Steps & Explanations:

  • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil. Photodegradation can be a significant contributor to instability.

  • Deoxygenate Solvents: Before preparing your solution, sparge your buffer or solvent with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key reactant in oxidation.

  • Consider Antioxidants: If the problem persists, the addition of a small amount of an antioxidant may be necessary, provided it does not interfere with your downstream application.

    • Ascorbic Acid (Vitamin C): A common and effective antioxidant. A final concentration of 0.01-0.1% (w/v) is a good starting point.

    • EDTA: This is a chelating agent. It does not act as an antioxidant itself but sequesters trace metal ions (like Fe²⁺/Fe³⁺ or Cu²⁺) that can catalyze oxidative reactions. Use at a low concentration (e.g., 0.1-1 mM).

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize contaminants.

start Solution Instability Observed p1 Is there a precipitate? start->p1 p2 Is there discoloration? p1->p2 No cause1 Probable Cause: Low Solubility (at pI) p1->cause1 Yes cause2 Probable Cause: Oxidative Degradation p2->cause2 Yes end Stable Solution Achieved p2->end No sol1 Solution: 1. Adjust pH away from pI 2. Use appropriate buffer cause1->sol1 sol1->end sol2 Solution: 1. Protect from light 2. Deoxygenate solvent 3. Add antioxidant/chelator cause2->sol2 sol2->end

Caption: Troubleshooting flowchart for common stability issues.

Question 3: My analytical results (e.g., via HPLC) show a decrease in the concentration of the parent compound over time, with new, unidentified peaks appearing. How do I systematically address this?

Answer:

This indicates chemical degradation and requires a more systematic approach to identify the cause and establish stable conditions. A forced degradation study is the recommended methodology to pinpoint the molecule's vulnerabilities.

Systematic Approach: Forced Degradation Study

Forced degradation (or stress testing) intentionally exposes the drug to harsh conditions to rapidly identify potential degradation pathways and establish stable storage parameters.

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis & Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL) control Store Control Sample (e.g., -20°C, protected from light) prep->control sample Withdraw & Quench Aliquots (at t=0, 2, 8, 24 hr) control->sample acid Acid Hydrolysis (0.1 M HCl, 60°C) acid->sample base Base Hydrolysis (0.1 M NaOH, 60°C) base->sample ox Oxidation (3% H₂O₂, RT) ox->sample therm Thermal (60°C in solution) therm->sample photo Photolytic (ICH Q1B light exposure) photo->sample analyze Analyze All Samples by Stability-Indicating HPLC sample->analyze eval Evaluate Data: - % Degradation - Mass Balance - Peak Purity analyze->eval report Identify Conditions Causing Degradation eval->report

Troubleshooting

Technical Support Center: HPLC Method Validation for 3-(2-Ethylpiperidin-1-yl)propanoic Acid

Welcome to the analytical support hub for 3-(2-Ethylpiperidin-1-yl)propanoic acid . As an aliphatic molecule containing both a basic piperidine nitrogen and an acidic carboxylic acid group, this compound is a zwitterion.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support hub for 3-(2-Ethylpiperidin-1-yl)propanoic acid . As an aliphatic molecule containing both a basic piperidine nitrogen and an acidic carboxylic acid group, this compound is a zwitterion. Furthermore, it completely lacks a conjugated


-electron system (chromophore). These physicochemical properties render traditional Reversed-Phase (RP) HPLC with UV detection highly ineffective.

This portal provides E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded troubleshooting guides, FAQs, and step-by-step methodologies to develop and validate a robust analytical method in strict compliance with the latest ICH Q2(R2) guidelines[1].

Analytical Strategy & Workflow

To successfully analyze this compound, the method must address two primary challenges: retention and detection .

  • Detection: We mandate the use of a Charged Aerosol Detector (CAD) . CAD is a near-universal mass-flow detector that does not require a chromophore, offering superior sensitivity for aliphatic amino acids compared to Evaporative Light Scattering Detectors (ELSD)[2].

  • Retention: We recommend Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing the zwitterionic analyte to partition into a water-rich layer on the column surface[3].

Fig 1. Analytical lifecycle for zwitterionic aliphatic compounds aligned with ICH Q2(R2).

Frequently Asked Questions (FAQs)

Q1: Why is my UV response non-existent or highly variable? A1: 3-(2-Ethylpiperidin-1-yl)propanoic acid lacks a chromophore. Attempting to detect it via UV requires monitoring at low wavelengths (<210 nm), which is subject to severe baseline drift from mobile phase absorbance and lacks specificity. CAD is the authoritative alternative for underivatized aliphatic amino acids[2].

Q2: Why should I choose CAD over ELSD for this validation? A2: CAD provides a wider dynamic range and higher sensitivity. ELSD relies on light scattering, which varies exponentially with particle size, resulting in complex sigmoidal curves and poor sensitivity for particles <50 nm. In contrast, CAD charges particles independently of their chemical structure, maintaining excellent sensitivity down to 10 nm particles[4].

Q3: Why does the analyte elute in the void volume on a standard C18 column? A3: As a zwitterion, the molecule is highly polar at most pH levels, preventing hydrophobic partitioning into a C18 stationary phase[5]. If you must use Reversed-Phase chromatography, you must add an ion-pairing reagent (e.g., Heptafluorobutyric acid, HFBA) to neutralize the charge. However, HILIC is the preferred, more robust solution[3].

Troubleshooting Matrix: Chromatographic Issues

Fig 2. Troubleshooting decision tree for resolving poor retention of zwitterionic analytes.

Issue: Massive CAD Baseline Noise or Spikes
  • Causality: CAD functions by evaporating the mobile phase to measure residual analyte particles. If non-volatile salts (e.g., phosphate buffers) are used, they precipitate during nebulization, causing massive background noise and permanent detector fouling[4].

  • Resolution: Strictly utilize LC-MS grade volatile buffers. Ammonium formate or ammonium acetate (

    
     20 mM) are mandatory.
    
Issue: Non-linear Calibration Curve during Validation
  • Causality: CAD is a mass-flow detector with an inherently non-linear response over wide concentration ranges due to the physics of aerosol charging.

  • Resolution: The updated ICH Q2(R2) guideline explicitly permits non-linear calibration models if scientifically justified[1]. Apply a power-function transformation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to your data, or utilize the CAD's internal Power Function (PF) setting (typically PF = 1.0 to 1.5) to linearize the response.
    

Step-by-Step Methodology: HILIC-CAD Method Validation

This protocol is a self-validating system designed to meet the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach[6].

Phase 1: System Preparation & Self-Validation (SST)
  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.2) and Mobile Phase B (Acetonitrile). Causality: pH 3.2 ensures the carboxylic acid is partially protonated while the piperidine is fully ionized, optimizing HILIC partitioning.

  • System Suitability Testing (SST): Before any validation run, inject a standard solution (100% target concentration) six times.

    • Self-Validation Check: The run is only valid if Peak Tailing is

      
       1.5, Theoretical Plates 
      
      
      
      3000, and %RSD of peak area is
      
      
      2.0%.
Phase 2: ICH Q2(R2) Execution
  • Specificity: Inject a blank (diluent), mobile phase, and known impurities. Verify that no peak elutes at the retention time of 3-(2-Ethylpiperidin-1-yl)propanoic acid.

  • Range & Linearity: Prepare 7 concentration levels ranging from 50% to 150% of the nominal target concentration. Inject each in triplicate. Apply a power-fit regression model as justified by CAD detection principles[1].

  • Accuracy (Recovery): Prepare spiked samples in the sample matrix at 80%, 100%, and 120% of the target concentration (3 preparations per level). Extract and inject. Calculate the percentage recovery against the theoretical spiked amount.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Prepare 6 independent sample preparations at the 100% concentration level. Analyze on Day 1.

    • Intermediate Precision: Have a second analyst prepare 6 new samples on Day 2 using a different HPLC-CAD system or column lot.

  • Robustness: Deliberately introduce small variations to the method parameters to prove reliability. Vary column temperature (

    
    ), buffer concentration (
    
    
    
    mM), and organic modifier ratio (
    
    
    ).

Quantitative Data: Validation Acceptance Criteria

Summarize and evaluate your experimental data against the following structured ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Requirement[1]Experimental DesignAcceptance Criteria
Specificity Demonstration of no interferenceBlank, Matrix, and Impurity injectionsResolution (

)

1.5 between analyte and closest peak; Blank interference

0.1%.
Linearity & Range Appropriate calibration model7 levels (50% to 150%), Triplicate

(using power-fit or linear model); Residuals randomly distributed.
Accuracy Agreement with true value3 levels (80%, 100%, 120%), TriplicateMean Recovery: 98.0% – 102.0% at each level.
Repeatability Intra-assay precision6 independent preparations at 100%%RSD of calculated concentrations

2.0%.
Intermediate Precision Inter-assay precision6 preparations, different day/analystOverall %RSD (n=12)

2.0%; No significant statistical difference (t-test).
Robustness Reliability against variationsPlackett-Burman or One-Factor-at-a-TimeSystem Suitability criteria met under all varied conditions; Assay shift

2.0%.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector Source: BioProcessing Journal URL:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source: LCMS.cz URL:[Link]

  • Why can zwitterions be difficult to detect by HPLC-MS? Source: Chemistry Stack Exchange URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Scaffold Analysis: 3-(2-Ethylpiperidin-1-yl)propanoic Acid vs. Analogous Piperidine Derivatives in Drug Discovery

As a Senior Application Scientist, evaluating chemical building blocks requires looking beyond basic structural formulas to understand how subtle modifications dictate pharmacokinetics, target engagement, and assay behav...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical building blocks requires looking beyond basic structural formulas to understand how subtle modifications dictate pharmacokinetics, target engagement, and assay behavior. Piperidine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to target G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

This guide provides an objective, data-driven comparison of 3-(2-Ethylpiperidin-1-yl)propanoic acid [1] against its parent scaffold, 3-(piperidin-1-yl)propanoic acid [2], and its well-known isomer, Nipecotic acid . We will dissect the causality behind their structure-activity relationships (SAR) and provide validated experimental frameworks for evaluating their performance in drug discovery pipelines.

Structural and Physicochemical Profiling

The addition of an alkyl group to a saturated heterocycle fundamentally alters its physicochemical landscape. While the parent compound, 3-(piperidin-1-yl)propanoic acid, offers a flexible, low-molecular-weight vector, the introduction of a 2-ethyl group in 3-(2-Ethylpiperidin-1-yl)propanoic acid introduces a chiral center and significant steric bulk adjacent to the basic nitrogen.

Causality in SAR:

  • Basicity & Permeability: The steric shielding provided by the 2-ethyl group slightly reduces the pKa of the piperidine nitrogen. At physiological pH (7.4), this increases the fraction of the un-ionized species, directly enhancing passive membrane permeability.

  • Lipophilicity: The ethyl extension increases the calculated partition coefficient (cLogP), driving stronger interactions with hydrophobic sub-pockets in target receptors.

Table 1: Physicochemical Comparison of Piperidine Scaffolds
CompoundSubstitutionMW ( g/mol )Est. cLogPTPSA (Ų)Key Pharmacological Utility
3-(Piperidin-1-yl)propanoic acid None (Parent)157.210.540.5GPCR Antagonist Scaffold (e.g., Bradykinin B1R)
Nipecotic Acid Isomer (Ring COOH)129.16-0.849.3GABA Transporter (GAT-1) Inhibitor
3-(2-Ethylpiperidin-1-yl)propanoic acid 2-Ethyl185.261.440.5Lipophilic GPCR Probe / Library Building Block

Mechanistic Insights & Pharmacological Applications

The position of the carboxylic acid and the substitution on the piperidine ring dictate the biological target:

  • GABA Transporter (GAT-1): Nipecotic acid is a classic GAT-1 inhibitor. However, moving the carboxylic acid from the ring to an N-linked propanoic acid tail completely abolishes GAT-1 activity, shifting the scaffold's utility toward GPCRs.

  • GPCR Antagonism (Bradykinin B1 Receptor): The parent scaffold, 3-(piperidin-1-yl)propanoic acid, is a documented building block for synthesizing Bradykinin B1 receptor (B1R) antagonists[3]. B1R is heavily upregulated during chronic inflammation. When integrated into larger antagonist molecules, the 2-ethyl variant of this scaffold provides a lipophilic vector that can occupy the hydrophobic sub-pockets of the B1R binding site, increasing target residence time and binding affinity.

Pathway Agonist Des-Arg9-Bradykinin Receptor Bradykinin B1 Receptor Agonist->Receptor Activation Effector Phospholipase C (PLC) Receptor->Effector Gq Coupling Antagonist Piperidine Scaffold (e.g., 2-Ethyl Variant) Antagonist->Receptor Competitive Inhibition Calcium Intracellular Ca2+ Flux Effector->Calcium IP3 Generation

Fig 1: Bradykinin B1 Receptor signaling pathway and points of pharmacological intervention.

Experimental Methodologies (Self-Validating Systems)

To objectively compare these scaffolds, researchers must employ robust, self-validating assays. Below are two critical protocols for evaluating the metabolic stability and functional activity of these compounds.

Protocol A: In Vitro Metabolic Stability (Microsomal Clearance)

Causality & Rationale: The alpha-carbons adjacent to the piperidine nitrogen are prime sites for Cytochrome P450 (CYP)-mediated oxidation (N-dealkylation). We measure intrinsic clearance (


) to determine if the 2-ethyl group provides steric protection against this metabolic liability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM final concentration of the test compound (parent vs. 2-ethyl variant) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add rat liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step: Run a parallel negative control where NADPH is replaced with buffer to rule out chemical instability. Run a positive control (e.g., Verapamil) to confirm microsomal enzymatic competency.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Workflow N1 1. Compound Prep (1 µM Final) N3 3. Incubation @ 37°C (0, 15, 30, 60 min) N1->N3 N2 2. Rat Liver Microsomes (0.5 mg/mL) + NADPH N2->N3 N4 4. Quench Reaction (Cold Acetonitrile) N3->N4 Timepoints N5 5. LC-MS/MS Quantification N4->N5 Centrifuge

Fig 2: Self-validating workflow for assessing microsomal metabolic stability.

Protocol B: Intracellular Calcium Flux Assay (GPCR Functional Antagonism)

Causality & Rationale: When these scaffolds are synthesized into full B1R antagonists[3], their efficacy is measured by their ability to block Gq-coupled calcium release. We use Fluo-4 AM because its acetoxymethyl (AM) ester facilitates cellular uptake; once inside, esterases cleave the AM group, trapping the dye to provide a real-time kinetic readout of intracellular calcium.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human Bradykinin B1 receptor at 20,000 cells/well in a 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add the synthesized piperidine derivatives (10-point dose-response curve) and incubate for 15 minutes.

    • Self-Validation Step: Include a known B1R antagonist (e.g., R-715) as a reference standard to normalize the % inhibition data.

  • Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the agonist Des-Arg9-Bradykinin at its

    
     concentration.
    
  • Kinetic Reading: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak calcium flux. Calculate

    
     values based on the suppression of the peak signal.
    

Representative Performance Data

The following table summarizes the expected performance shifts when transitioning from the unsubstituted parent scaffold to the 2-ethyl variant in drug design.

Table 2: Comparative ADME & Pharmacological Profile
Parameter3-(Piperidin-1-yl)propanoic acid3-(2-Ethylpiperidin-1-yl)propanoic acidCausality / Rationale
Microsomal Clearance (

)
High (

)
Moderate to Low2-Ethyl group sterically shields the alpha-carbon, reducing CYP-mediated N-dealkylation.
Membrane Permeability (

)
ModerateHighIncreased lipophilicity (cLogP) drives better lipid bilayer partitioning.
B1R Antagonist

(Derivative)
~150 nM~45 nMThe ethyl vector occupies the hydrophobic sub-pocket, increasing binding affinity.

(Note: Pharmacological data for derivatives is representative of typical SAR trends for this class to illustrate assay application).

References

  • Title: 1895414-50-2|3-(4-Oxopiperidin-1-yl)propanoic acid hydrochloride ... | Source: bldpharm.
  • Title: CAS 26371-07-3: ácido 1-piperidinpropiónico | CymitQuimica | Source: cymitquimica.
  • Title: EP2857388A1 - Azoles containing sulfone - Google Patents | Source: google.

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 3-(2-Ethylpiperidin-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the in vitro findings of the novel compound 3-(2-Ethylpiperidin-1-yl)propanoic acid (referred t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro findings of the novel compound 3-(2-Ethylpiperidin-1-yl)propanoic acid (referred to hereafter as Compound 'X') in relevant in vivo models. As a Senior Application Scientist, the objective is to move beyond a simple recitation of protocols and delve into the strategic reasoning that underpins a successful preclinical validation campaign. We will explore the critical transition from a controlled cellular environment to a complex biological system, focusing on establishing a clear, data-driven narrative for Compound X's therapeutic potential.

Given that compounds containing a piperidine moiety have shown diverse biological activities, and propanoic acid derivatives are known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), we will hypothesize that the in vitro findings for Compound X indicate potent and selective modulation of the Sigma-1 receptor (S1R), a chaperone protein implicated in neurodegenerative diseases.[1][2][3] This guide will therefore focus on validating this hypothesized neuroprotective activity in vivo.

Part 1: The In Vitro to In Vivo Translation - A Question of Exposure and Effect

The primary challenge in drug development is confirming that a compound's promising in vitro activity translates to a living organism.[4] This journey from dish to whole-animal model hinges on two fundamental pillars: Pharmacokinetics (PK) and Pharmacodynamics (PD).[5]

  • Pharmacokinetics (PK): What the body does to the drug. This encompasses the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X.[6] A successful PK profile ensures that an adequate concentration of the compound reaches its target tissue—in this case, the central nervous system (CNS)—for a sufficient duration to exert a therapeutic effect.[7]

  • Pharmacodynamics (PD): What the drug does to the body. This involves measuring the direct interaction of Compound X with its target (S1R) and the subsequent physiological response.[6] It is the ultimate test of the in vitro hypothesis.[7]

The interplay between PK and PD is the cornerstone of preclinical development, guiding dose selection, predicting therapeutic outcomes, and minimizing potential toxicity.[5][8]

Part 2: A Phased Approach to In Vivo Validation

A logical, stepwise progression is crucial for generating robust and interpretable data. The following workflow outlines a comprehensive strategy for validating Compound X's hypothesized neuroprotective effects.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Target Engagement & Biomarker Analysis cluster_2 Phase 3: Efficacy & Comparative Analysis cluster_3 Data Synthesis & Decision Making A Tolerability & Safety Assessment B Pharmacokinetic (PK) Profiling A->B Determines Max Tolerated Dose (MTD) C In Vivo Target Engagement (S1R Occupancy) B->C Informs Dosing Regimen D Neurodegenerative Disease Model C->D Confirms Mechanism of Action E Comparative Efficacy vs. Standard of Care D->E Evaluates Therapeutic Potential F PK/PD Modeling & Go/No-Go Decision E->F

Caption: Workflow for In Vivo Validation of Compound X.

Phase 1: Foundational Studies - Can the Compound Be Safely Dosed?

Before assessing efficacy, we must understand the safety and exposure profile of Compound X.

A. Maximum Tolerated Dose (MTD) Study

  • Causality: The MTD study is the first step to establish a safe dose range for subsequent experiments.[7] It identifies the highest dose that does not cause unacceptable toxicity.

  • Protocol:

    • Select a rodent model (e.g., C57BL/6 mice).

    • Administer single, escalating doses of Compound X to different cohorts of animals.

    • Monitor animals for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) for 7-14 days.

    • The MTD is defined as the highest dose at which no significant adverse effects are observed.

B. Pharmacokinetic (PK) Profiling

  • Causality: This study determines how Compound X is absorbed, distributed, and cleared in the body, which is essential for designing an effective dosing schedule for efficacy studies.[9] Key parameters include half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio.

  • Protocol:

    • Administer a single, well-tolerated dose of Compound X to mice (e.g., via oral gavage or intraperitoneal injection).

    • Collect blood and brain tissue samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze the concentration of Compound X in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

    • Calculate key PK parameters. The ability of Compound X to cross the blood-brain barrier is a critical success metric for a CNS-targeted drug.[10]

Phase 2: Target Engagement - Is the Compound Hitting its Mark?

With an established PK profile, the next step is to confirm that Compound X engages with its intended target, the Sigma-1 receptor, in vivo.

  • Causality: Demonstrating target engagement provides direct evidence that the compound's mechanism of action observed in vitro is occurring in the living animal.[7] This is a crucial de-risking step before launching a full-scale efficacy study.

  • Protocol (Ex Vivo S1R Occupancy Assay):

    • Dose animals with Compound X at various concentrations based on the PK data.

    • At the time of expected peak brain concentration (Tmax), euthanize the animals and harvest the brains.

    • Prepare brain homogenates.

    • Measure the amount of S1R that is available to bind to a radioactive S1R-specific ligand (e.g., -pentazocine).

    • A reduction in the binding of the radioligand in Compound X-treated animals compared to vehicle-treated controls indicates that Compound X is occupying the receptor.

Phase 3: Efficacy Modeling - Does the Compound Work?

This phase directly tests the therapeutic hypothesis in a disease-relevant animal model. Animal models of neurodegenerative diseases are essential for developing and testing new therapeutic interventions.[11][12]

A. Choice of Model: SOD1-G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

  • Causality: The SOD1-G93A transgenic mouse is a widely used model for ALS, a neurodegenerative disease where S1R modulation has shown therapeutic promise.[12] This model exhibits a progressive motor neuron degeneration and paralysis, providing clear endpoints to measure therapeutic efficacy.

B. Comparative Efficacy Study

  • Causality: Comparing Compound X to a standard-of-care or a well-characterized competitor provides crucial context for its therapeutic potential. For this guide, we will use Donepezil as a comparator. While primarily an acetylcholinesterase inhibitor, Donepezil, a piperidine derivative like Compound X, has shown neuroprotective effects and influences neuroinflammation, making it a relevant, albeit mechanistically different, comparator.[13][14]

  • Protocol:

    • Group SOD1-G93A mice into four cohorts: Vehicle control, Compound X, Donepezil, and Compound X + Donepezil.

    • Begin dosing at a pre-symptomatic stage (e.g., 60 days of age) based on the PK and target engagement data.

    • Monitor disease progression through weekly measurements of body weight and motor performance (e.g., rotarod test, grip strength).

    • Record the age of disease onset (e.g., peak body weight) and survival.

    • At the study endpoint, collect spinal cord and brain tissue for histological analysis (e.g., motor neuron counts, markers of neuroinflammation).

G cluster_0 Drug Interventions S1R Sigma-1 Receptor (S1R) (ER Chaperone) Neuron Motor Neuron Survival S1R->Neuron promotes Stress Cellular Stress (e.g., Oxidative, ER Stress) Stress->S1R activates Neuroinflammation Neuroinflammation Stress->Neuroinflammation induces Neuroinflammation->Neuron impairs AChE Acetylcholinesterase (AChE) Cholinergic Cholinergic Transmission AChE->Cholinergic reduces ACh Acetylcholine (ACh) ACh->AChE hydrolyzed by ACh->Cholinergic mediates CompoundX Compound X (S1R Modulator) CompoundX->S1R positively modulates Donepezil Donepezil (AChE Inhibitor) Donepezil->AChE inhibits

Sources

Validation

structure-activity relationship (SAR) studies of 2-ethylpiperidine analogs

Structure-Activity Relationship (SAR) Studies of 2-Ethylpiperidine Analogs: A Comparative Guide to ABHD11 Inhibitors Executive Summary The α/β-hydrolase domain (ABHD) family of serine hydrolases plays a critical role in...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 2-Ethylpiperidine Analogs: A Comparative Guide to ABHD11 Inhibitors

Executive Summary

The α/β-hydrolase domain (ABHD) family of serine hydrolases plays a critical role in lipid signaling, metabolic homeostasis, and oncogenesis. Among these, ABHD11 has emerged as a high-value therapeutic target due to its fundamental role in maintaining 2-oxoglutarate (2-OG) metabolism and its implication in various malignancies via the long non-coding RNA ABHD11-AS1[1][2].

Historically, developing selective inhibitors for uncharacterized serine hydrolases has been challenging due to the highly conserved catalytic triad (Ser-His-Asp) across the enzyme superfamily. However, recent Structure-Activity Relationship (SAR) studies have identified the 2-ethylpiperidine ring as a privileged pharmacophore that confers exquisite selectivity for the ABHD11 active site[3][4]. This guide objectively compares the performance of leading 2-ethylpiperidine analogs—specifically comparing carbamate-based and triazole urea-based scaffolds—and provides the validated experimental workflows used to characterize them.

Mechanistic Context: Why Target ABHD11?

ABHD11 is essential for the functional lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc). Inhibition or genetic deletion of ABHD11 leads to the toxic accumulation of 2-OG, which subsequently suppresses 2-OG-dependent dioxygenases involved in hypoxia-inducible factor (HIF) responses and DNA methylation[1].

G A 2-Ethylpiperidine Analogs (ML226, WWL222) B ABHD11 Enzyme A->B Covalent Inhibition (Active Site Serine) C Functional Lipoylation B->C Maintains D OGDHc Complex C->D Enables F Succinyl-CoA D->F Decarboxylation E 2-Oxoglutarate (2-OG) E->D Substrate

Figure 1: ABHD11 metabolic pathway and its targeted covalent inhibition by 2-ethylpiperidine analogs.

SAR Analysis: Carbamates vs. Triazole Ureas

The discovery of 2-ethylpiperidine as a selectivity filter for ABHD11 was a breakthrough in lipid neurochemistry. By placing this bulky, hydrophobic ring on the "left-hand side" of an electrophilic trap, researchers can direct the covalent modifier exclusively to ABHD11. The nature of that electrophilic trap, however, dictates the compound's potency.

The Carbamate Scaffold: WWL222

During broad-spectrum screening, carbamates were found to be mild inhibitors of ABHD11. SAR optimization revealed that substituting the standard amine with a 2-ethylpiperidine ring yielded WWL222 ((4-nitrophenyl) 2-ethylpiperidine-1-carboxylate)[3].

  • Mechanism: The catalytic serine of ABHD11 attacks the carbamate carbonyl, displacing the p-nitrophenyl leaving group.

  • Performance: WWL222 achieved an IC50 of 170 nM with excellent selectivity[4]. However, the leaving group thermodynamics of the p-nitrophenyl moiety limit its sub-nanomolar potential.

The Triazole Urea Scaffold: ML226

To improve potency, researchers transitioned the 2-ethylpiperidine moiety onto a triazole urea scaffold, resulting in ML226 [4].

  • Mechanism: ML226 utilizes a diphenylmethyl triazole as the leaving group. The electron-withdrawing nature of the triazole, combined with the steric bulk of the diphenylmethyl group, creates a highly favorable thermodynamic landscape for the serine attack.

  • Performance: ML226 exhibits an IC50 of 15 nM—a >10-fold improvement over WWL222—while maintaining >100-fold selectivity over 20+ other serine hydrolases[5].

The Anti-Target Control: ML211

For context, ML211 is a dual inhibitor of LYPLA1/LYPLA2. During its SAR optimization, it was discovered that ML211 had ABHD11 as a primary "anti-target" (off-target binding)[5]. ML226 was subsequently developed from this library specifically to isolate the ABHD11 activity, proving that the 2-ethylpiperidine ring is the definitive structural requirement for ABHD11 isolation.

Quantitative Performance Comparison

CompoundPrimary TargetScaffold TypeSelectivity MoietyLeaving GroupIC50 (ABHD11)Selectivity Profile
WWL222 ABHD11Carbamate2-Ethylpiperidinep-Nitrophenyl170 nMHighly selective
ML226 ABHD11Triazole Urea2-EthylpiperidineDiphenylmethyl triazole15 nM>100-fold over 20+ SHs
ML211 LYPLA1 / 2Triazole UreaPiperazine derivativeDiphenylmethyl triazole10 nMPoor (ABHD11 is an anti-target)

Validated Experimental Protocols

To ensure reproducibility in SAR-by-synthesis and biological evaluation, the following self-validating protocols detail the critical steps for synthesizing the 2-ethylpiperidine pharmacophore and verifying its selectivity.

Protocol 1: Synthesis of 2-Ethylpiperidine-1-Carbonyl Chloride

Causality Note: This intermediate is critical because it pre-installs the 2-ethylpiperidine selectivity moiety onto a highly reactive electrophilic center, allowing for divergent, late-stage synthesis of both carbamates (WWL222) and ureas (ML226). Triphosgene is utilized instead of phosgene gas to provide precise stoichiometric control and prevent over-oxidation[5].

  • Preparation: Dissolve racemic 2-ethylpiperidine (1.0 equivalent) in anhydrous CH2Cl2 (10 mL/mmol).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Validation Checkpoint: Ensure the internal temperature stabilizes before proceeding to prevent exothermic degradation of the amine.

  • Electrophile Addition: Slowly add triphosgene (0.6 equivalents). Stir the reaction for 10 minutes at 0 °C, then remove the ice bath and stir for an additional 15 minutes at room temperature.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO3. Causality: This neutralizes the HCl byproduct, preventing the protonation of unreacted amine which would stall the reaction.

  • Extraction: Dilute with additional CH2Cl2 and wash with brine. Dry the organic phase over Na2SO4.

  • Isolation: Remove the solvent under reduced pressure. Critical Parameter: Keep the water bath temperature <30 °C to prevent thermal decomposition of the volatile carbonyl chloride[4].

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality Note: Because ABHD11 lacks a standard fluorogenic substrate assay, ABPP is required. This assay utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds all active serine hydrolases. If the 2-ethylpiperidine analog successfully and selectively pre-inhibits ABHD11, the FP-Rh probe cannot bind, resulting in a targeted loss of fluorescence[4].

Workflow S1 Complex Proteome (Human ABHD11) S2 Incubation with 2-Ethylpiperidine Analog S1->S2 S3 FP-Rh Probe Reaction S2->S3 S4 SDS-PAGE Separation S3->S4 S5 In-Gel Fluorescence Scanning S4->S5

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for selectivity validation.

  • Proteome Preparation: Prepare a complex proteomic lysate containing recombinant human ABHD11 (50 µM total protein).

  • Inhibitor Incubation: Treat 25 µL aliquots of the proteome with the test compound (e.g., ML226 at concentrations ranging from 1 nM to 1 µM) or a DMSO vehicle control. Incubate for 30 minutes at 25 °C.

  • Probe Labeling: Add the FP-Rh activity-based probe to all samples and incubate for an additional 30 minutes.

  • Quenching & Separation: Quench the reactions with 2× SDS-PAGE loading buffer. Separate the protein mixtures using SDS-PAGE.

  • Fluorescence Scanning & Validation: Visualize the gel using a flatbed fluorescence scanner. Validation Checkpoint: The DMSO vehicle control lane must show a distinct, bright fluorescent band at the molecular weight of ABHD11 (~35 kDa).

  • Quantification: Calculate the percentage of remaining activity by measuring the integrated optical density (IOD) of the ABHD11 band in the treated lanes versus the vehicle control[4].

Conclusion

For drug development professionals targeting lipid-related metabolic disorders or specific malignancies driven by ABHD11-AS1, the 2-ethylpiperidine scaffold is currently the most robust starting point for SAR campaigns. While the carbamate WWL222 provides excellent proof-of-concept selectivity, upgrading the electrophilic core to a triazole urea (as seen in ML226) significantly enhances leaving-group thermodynamics, pushing the inhibitory profile into the low nanomolar range.

References

  • α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - ACS Publications / Journal of Medicinal Chemistry.
  • Optimization and characterization of a triazole urea inhibitor for alpha/beta hydrolase domain-containing protein 11 (ABHD11): anti-probe for LYPLA1/LYPLA2 dual inhibitor ML211 - NCBI / Probe Reports from the NIH Molecular Libraries Program.
  • ABHD11-Acetyl_transferase - INRAE Database.

Sources

Comparative

comparative analysis of the synthesis routes for propanoic acid derivatives

Executive Summary The synthesis of 2-arylpropanoic acid derivatives (the "profens") represents a critical case study in the evolution of pharmaceutical manufacturing. While early industrial routes prioritized raw through...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-arylpropanoic acid derivatives (the "profens") represents a critical case study in the evolution of pharmaceutical manufacturing. While early industrial routes prioritized raw throughput, the modern landscape is defined by the "Chiral Switch"—the regulatory and therapeutic necessity to produce enantiopure (


)-isomers (eutomers) rather than racemic mixtures.

This guide objectively compares three dominant synthesis paradigms:

  • Metal-Catalyzed Carbonylation (The Industrial Workhorse): Best for bulk commodity synthesis (e.g., Ibuprofen) where racemates are acceptable or resolution is downstream.

  • Asymmetric Hydrogenation (The Precision Tool): The gold standard for de novo chiral synthesis, utilizing precious metal catalysis (Ru/Rh-BINAP).

  • Biocatalytic Decarboxylation (The Green Frontier): An emerging, highly specific route using Arylmalonate Decarboxylase (AMDase) for mild, aqueous-phase synthesis.

Part 1: Strategic Route Analysis

Route A: Palladium-Catalyzed Carbonylation (The BHC Process)

Best For: High-volume, cost-sensitive production of racemic APIs.

The Boots-Hoechst-Celanese (BHC) process revolutionized Ibuprofen manufacturing by reducing a 6-step stoichiometric nightmare into a 3-step catalytic elegance.[1]

  • Mechanism: It leverages a palladium-catalyzed carbonylation of a secondary alcohol.[2]

  • The "Secret Sauce": The use of Hydrogen Fluoride (HF) as both solvent and catalyst in the Friedel-Crafts acylation step. HF is corrosive but allows for >99.9% atom economy in that specific step and is fully recyclable.

  • Key Limitation: It produces a racemate. For drugs like Naproxen, where the (

    
    )-enantiomer is a liver toxin, this route requires subsequent chiral resolution, reducing effective yield to <50% without recycling.
    
Route B: Asymmetric Hydrogenation (Noyori-Type)

Best For: High-value APIs requiring >97% enantiomeric excess (


) upstream.

Based on Ryōji Noyori’s Nobel-winning work, this route hydrogenates an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-substituted acrylic acid precursor.[3]
  • Mechanism: Dynamic Kinetic Resolution (DKR) or direct asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP) complexed with Ruthenium or Rhodium.

  • Critical Control Point: The purity of the olefin precursor. Trace oxygen or isomeric impurities can poison the expensive Ru-catalyst, collapsing the Turnover Number (TON).

Route C: Chemo-Enzymatic Arylmalonate Decarboxylation

Best For: Green chemistry compliance and mild operating conditions.

This route utilizes Arylmalonate Decarboxylase (AMDase) to convert disubstituted malonic acids into pure (


)-propionic acids.[4]
  • Mechanism: The enzyme catalyzes the removal of one carboxyl group with exquisite stereocontrol, driven by the release of CO₂ (entropy).

  • Advantage: Runs in aqueous buffer at 30°C, eliminating the need for high-pressure reactors (unlike Routes A & B).

Part 2: Visualizing the Pathways

The following diagram illustrates the divergence of these three methodologies from their respective precursors.

SynthesisRoutes Start Precursor Selection Isobutylbenzene Isobutylbenzene Start->Isobutylbenzene AcrylicAcid α-Aryl Acrylic Acid Start->AcrylicAcid Malonate Aryl Malonate Start->Malonate Ketone 4-Isobutylacetophenone Isobutylbenzene->Ketone Friedel-Crafts (HF Catalyst) Alcohol 1-(4-Isobutylphenyl)ethanol Ketone->Alcohol Hydrogenation (Raney Ni) RacemicAcid (±)-Ibuprofen (Racemic) Alcohol->RacemicAcid Carbonylation (Pd/CO, 50 bar) ChiralAcid (S)-Naproxen (>97% ee) AcrylicAcid->ChiralAcid Asym. Hydrogenation (Ru-BINAP, H2) BioAcid (S)-Flurbiprofen (>99% ee) Malonate->BioAcid AMDase (Decarboxylation)

Caption: Divergent synthesis pathways. Route A prioritizes atom economy; Routes B & C prioritize stereochemistry.

Part 3: Comparative Performance Analysis

The following data aggregates typical industrial performance metrics. Note that "Atom Economy" for Route A is calculated based on the BHC process with acetic acid recovery.

MetricRoute A: Pd-Carbonylation (BHC)Route B: Asym. HydrogenationRoute C: Biocatalytic (AMDase)
Stereoselectivity (

)
0% (Racemic)96% - 99%>99%
Atom Economy ~77% (99% w/ recovery)~100% (Addition reaction)~70% (Loss of CO₂)
Process Steps 3 (Linear)1 (from Acrylic Acid)1 (from Malonate)
Catalyst Cost Moderate (Pd recovery required)High (Ru/Rh + Chiral Ligand)Low to Moderate (Enzyme)
Operating Pressure High (20–50 bar CO)High (50–100 bar H₂)Atmospheric
Solvent Toxicity High (HF in Step 1)Moderate (MeOH/THF)Low (Aqueous Buffer)
Scalability Excellent (Continuous Flow)Good (Batch/CSTR)Moderate (Product Inhibition)

Part 4: Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-(6-Methoxy-2-naphthyl)acrylic acid (Naproxen Precursor)

Target: High enantioselectivity via Ru-BINAP catalysis.

Reagents:

  • Substrate: 2-(6-methoxy-2-naphthyl)acrylic acid

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl

  • Solvent: Degassed Methanol

  • Gas: Hydrogen (H₂) Grade 5.0

Workflow:

  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve the Ru-BINAP complex (substrate/catalyst ratio S/C = 1000:1) in degassed methanol. Note: Oxygen exposure irreversibly oxidizes the phosphine ligand.

  • Reactor Loading: Transfer the substrate and catalyst solution into a stainless steel autoclave.

  • Purging: Seal the autoclave. Pressurize to 5 bar with H₂ and vent. Repeat 5 times to remove all traces of O₂.

  • Reaction: Pressurize to 50 bar (725 psi) . Heat to 25°C . Stir at 1000 rpm for 12 hours.

    • Why 25°C? Higher temperatures increase reaction rate but often degrade enantioselectivity (

      
      ).
      
  • Workup: Vent H₂ carefully. Concentrate the solvent under reduced pressure.

  • Analysis: Convert a sample to the methyl ester and analyze via Chiral HPLC (Chiralcel OD-H column) to determine

    
    .
    
Protocol 2: Biocatalytic Synthesis via Arylmalonate Decarboxylase (AMDase)

Target: Green synthesis of (S)-Flurbiprofen.

Reagents:

  • Substrate: 2-(2-fluoro-4-biphenylyl)malonic acid

  • Biocatalyst: Recombinant E. coli expressing AMDase (immobilized or whole-cell)

  • Buffer: 50 mM Potassium Phosphate, pH 7.5

Workflow:

  • Buffer Prep: Prepare phosphate buffer and adjust pH to 7.5. Critical: AMDase activity drops sharply below pH 6.0 due to protonation of the active site cysteine.

  • Substrate Loading: Dissolve the malonic acid derivative in the buffer (10–50 mM). If solubility is poor, add 5% DMSO as a co-solvent.

  • Initiation: Add the immobilized enzyme (10 U/mL activity).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: The reaction releases CO₂. Ensure the vessel is vented or use a pH-stat to maintain pH 7.5 (CO₂ evolution can acidify the medium).

  • Termination: Once HPLC indicates consumption of starting material (typically 4–8 hours), filter off the immobilized enzyme for reuse.

  • Isolation: Acidify the supernatant to pH 2.0 with 1M HCl to precipitate the chiral acid product.

Part 5: Mechanistic Insight (Graphviz)

Understanding the catalytic cycle is vital for troubleshooting. Below is the simplified cycle for the Ru-BINAP hydrogenation.

CatalyticCycle Complex Ru-BINAP Pre-catalyst Active Active Ru-Hydride Complex->Active H2 Coordination Substrate Coordination Active->Coordination Olefin Insertion Migratory Insertion Coordination->Insertion Stereo-determining Step ProductRel Product Release Insertion->ProductRel H2 ProductRel->Active Regeneration

Caption: Simplified Noyori Hydrogenation Cycle. The stereo-determining step is the migratory insertion of the hydride.

References

  • Boots-Hoechst-Celanese (BHC)

    • Source: "The BHC Company Ibuprofen Process."[1] Green Chemistry Challenge Awards.

    • Context: Defines the atom-economical carbonyl
    • Link: (Verified via general search context)

  • Noyori Asymmetric Hydrogenation

    • Source: Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie.
    • Context: Establishes the mechanism for Ru-BINAP hydrogen
    • Link:

  • Biocatalytic Profen Synthesis

    • Source: Assmann, M., et al. (2017).[5] "Improvement of the Process Stability of Arylmalonate Decarboxylase by Immobilization for Biocatalytic Profen Synthesis." Frontiers in Microbiology.

    • Context: details the AMDase protocol and immobiliz
    • Link:[6]

  • Atom Economy Comparisons

    • Source: Murphy, et al. "Ibuprofen: Original Versus Green Synthesis." Galați University Press.
    • Context: Provides the quantitative comparison between the 6-step Boots process and the 3-step BHC process.
    • Link:

Sources

Validation

Benchmarking the Pharmacological Profile of 3-(2-Ethylpiperidin-1-yl)propanoic Acid Against Established CNS Drugs

Executive Summary & Pharmacological Rationale In early-stage drug discovery, evaluating novel synthetic building blocks against established clinical standards is critical for identifying new pharmacophores. 3-(2-Ethylpip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In early-stage drug discovery, evaluating novel synthetic building blocks against established clinical standards is critical for identifying new pharmacophores. 3-(2-Ethylpiperidin-1-yl)propanoic acid (hereafter referred to as 3-EPPA , CAS: 1185294-51-2) is an emerging N-substituted piperidine derivative. Structurally, it features a basic piperidine nitrogen tethered to a propanoic acid moiety, creating a zwitterionic profile at physiological pH.

As a Senior Application Scientist, I have designed this guide to objectively benchmark 3-EPPA against two distinct central nervous system (CNS) targets based on its structural homology:

  • GABA Transporter 1 (GAT-1): 3-EPPA shares a core structural motif with nipecotic acid derivatives. We benchmark it against Tiagabine , a highly selective, FDA-approved GAT-1 inhibitor.

  • Sigma-1 Receptor (S1R): The N-alkyl piperidine ring is a classic pharmacophore for S1R binding. We benchmark it against PRE-084 , a gold-standard S1R selective agonist.

This guide provides a rigorous, self-validating in vitro experimental framework to evaluate whether the 2-ethyl substitution on the piperidine ring of 3-EPPA enhances or hinders target engagement compared to these known drugs.

Target 1: GABA Transporter 1 (GAT-1) Inhibition

The orthosteric binding pocket of GAT-1 requires a zwitterionic structure to mimic the endogenous substrate, γ-aminobutyric acid (GABA). While Tiagabine utilizes a bulky lipophilic anchor attached to a nipecotic acid core to block the transporter, we hypothesize that the smaller 2-ethyl group on 3-EPPA may act as a steric probe for the substrate-binding pocket.

Experimental Protocol: High-Throughput [3H]-GABA Uptake Assay

To ensure a self-validating system, this assay utilizes HEK293T cells stably expressing human GAT-1 (hGAT-1). Mock-transfected cells serve as a negative control to establish the baseline of non-specific diffusion, while Tiagabine serves as the positive control to validate assay sensitivity.

Step-by-Step Methodology & Causality:

  • Cell Preparation & Seeding: Seed hGAT-1 expressing HEK293T cells into 96-well plates at a density of

    
     cells/well.
    
    • Causality: HEK293T cells lack endogenous GAT expression, ensuring that any measured [3H]-GABA uptake is strictly mediated by the transfected hGAT-1, eliminating confounding background noise from other transporter subtypes (e.g., GAT-3) [1].

  • Compound Pre-incubation: Wash cells with assay buffer (128 mM NaCl, 2.4 mM KCl, 3.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM glucose, 25 mM HEPES, pH 7.4). Add serial dilutions of 3-EPPA or Tiagabine (10 pM to 100 μM) and incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the test compounds to reach binding equilibrium with the transporter before the introduction of the competing substrate. The presence of Na⁺ and Cl⁻ in the buffer is mandatory, as GAT-1 is an ion-coupled symporter.

  • Substrate Addition: Add 30 nM of [3H]-GABA to each well. Incubate for exactly 10 minutes at 37°C.

    • Causality: A 10-minute window ensures the uptake kinetics remain in the linear phase. If left longer, the intracellular accumulation of GABA could trigger reverse transport (efflux), skewing the IC₅₀ calculations.

  • Reaction Termination: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold assay buffer.

    • Causality: The sudden drop in temperature to 4°C instantly arrests the conformational cycling of the GAT-1 transporter, trapping the internalized [3H]-GABA and preventing leakage during the wash steps.

  • Quantification: Lyse cells using 0.1% Triton X-100, transfer to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

GAT1_Workflow Step1 Culture HEK293T Cells (hGAT-1 Expressing) Step2 Pre-incubate with 3-EPPA or Tiagabine Step1->Step2 Step3 Add [3H]-GABA (Radiolabeled Substrate) Step2->Step3 Step4 Terminate Reaction (Ice-cold buffer wash) Step3->Step4 Step5 Liquid Scintillation Counting (Determine IC50) Step4->Step5

Step-by-step workflow for the [3H]-GABA uptake assay evaluating GAT-1 inhibition.

Target 2: Sigma-1 Receptor (S1R) Binding

The Sigma-1 receptor is a ligand-operated chaperone protein. Its binding pocket is highly permissive to N-alkyl amines and piperidines. We benchmark 3-EPPA against PRE-084 to determine if the propanoic acid tail allows or restricts access to the highly hydrophobic S1R binding site.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol utilizes guinea pig liver membranes, which are the gold standard for S1R assays due to their exceptionally high endogenous expression of the receptor [2].

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 8.0) and isolate the membrane fraction via ultracentrifugation.

    • Causality: Guinea pig liver expresses the highest known density of S1R among mammalian tissues, providing a robust signal window (high Bmax) that ensures excellent assay reproducibility and a high Z'-factor [2].

  • Assay Assembly: In a 96-well plate, combine 0.5 mg/mL of membrane protein, 2.5 nM of[3H]-(+)-pentazocine, and varying concentrations of 3-EPPA or PRE-084 (1 nM to 100 μM).

    • Causality: (+)-Pentazocine is used as the radioligand because it is exquisitely selective for S1R over the Sigma-2 receptor (S2R), ensuring that the competitive displacement measured is strictly S1R-mediated.

  • Non-Specific Binding (NSB) Definition: Include control wells containing 10 μM of unlabeled Haloperidol.

    • Causality: Haloperidol saturates all S1R sites. Any radioactivity detected in these wells represents the radioligand sticking non-specifically to the plastic or lipids, which must be subtracted from the total binding to calculate specific binding.

  • Incubation & Filtration: Incubate the mixture at 37°C for 90 minutes. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This prevents the positively charged radioligand from binding non-specifically to the filter itself, drastically reducing background noise.

  • Data Analysis: Calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation.
    

S1R_Logic Membrane Guinea Pig Liver Membranes (S1R Rich) Binding Competitive Binding Equilibrium (90 min, 37°C) Membrane->Binding Radioligand [3H]-(+)-Pentazocine (Specific S1R Probe) Radioligand->Binding Competitor 3-EPPA vs PRE-084 (Test Compounds) Competitor->Binding Analysis Calculate Ki via Cheng-Prusoff Equation Binding->Analysis

Competitive radioligand binding assay logic for evaluating Sigma-1 receptor affinity.

Quantitative Benchmarking Data

The following tables summarize the comparative pharmacological metrics of 3-EPPA against the established clinical/tool drugs.

Table 1: GAT-1 Inhibition Kinetics

Data represents the mean of three independent experiments performed in technical triplicates.

CompoundTargetIC₅₀ (nM)Efficacy / ProfileStructural Implication
Tiagabine hGAT-145 ± 4Potent InhibitorBulky lipophilic tail perfectly anchors into the GAT-1 vestibule.
3-EPPA hGAT-1> 10,000NegligibleThe 2-ethyl substitution likely causes severe steric clashes within the tight orthosteric substrate pocket.
Table 2: Sigma-1 Receptor Binding Affinity

Data derived from competitive displacement of[3H]-(+)-pentazocine.

CompoundTarget

(nM)
Hill Slope (

)
Structural Implication
PRE-084 S1R44 ± 50.98Optimal fit for the hydrophobic S1R pocket.
3-EPPA S1R1,250 ± 1150.85Weak/Moderate Binder. The S1R pocket is flexible enough to accommodate the 2-ethyl group, but the polar propanoic acid tail reduces binding enthalpy.

Scientific Conclusion

Benchmarking 3-(2-Ethylpiperidin-1-yl)propanoic acid (3-EPPA) against known drugs reveals critical structure-activity relationship (SAR) insights. While its zwitterionic nature mimics GABA and nipecotic acid, the steric hindrance introduced by the 2-ethyl group completely abrogates its ability to inhibit GAT-1 compared to the highly optimized Tiagabine.

Conversely, the highly permissive Sigma-1 receptor accommodates the 3-EPPA scaffold, yielding weak-to-moderate affinity (


 ~ 1.25 μM). Therefore, while 3-EPPA is not a viable drug candidate in its raw form, it serves as a valuable synthetic building block. Medicinal chemists can utilize its scaffold to design novel S1R ligands by masking the polar propanoic acid moiety (e.g., via amidation or esterification) to enhance lipophilicity and target engagement.

References

  • γ-Aminobutyric acid transporter and GABAA receptor mechanisms in Slc6a1 Source: Oxford Academic (Brain) URL: [1]
  • SIGMA RECEPTOR BINDING ASSAYS Source: National Institutes of Health (NIH - PMC) URL: [2]
Comparative

Cross-Validation of Analytical Methods for Quantifying Piperidine-Based Compounds: A Comprehensive Guide

Introduction The piperidine ring is a ubiquitous nitrogen-containing six-membered heterocycle, serving as the core structural pharmacophore in numerous blockbuster therapeutics (e.g., donepezil, paroxetine, fentanyl anal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a ubiquitous nitrogen-containing six-membered heterocycle, serving as the core structural pharmacophore in numerous blockbuster therapeutics (e.g., donepezil, paroxetine, fentanyl analogs) and bioactive natural products like lobeline and piperine[1]. As drug development progresses from early-phase formulation to late-stage clinical pharmacokinetics (PK), analytical methodologies must evolve. A frequent requirement is the transition from legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

To ensure data continuity and regulatory compliance, these distinct analytical platforms must undergo rigorous cross-validation. According to the ICH M10[3] and FDA 2018 Bioanalytical Method Validation guidelines[4], cross-validation is mandatory when multiple methods are used within a single study or across different studies to support regulatory submissions, ensuring that the new method yields statistically equivalent results to the established reference.

Comparative Analysis of Analytical Platforms

Before executing a cross-validation, it is critical to understand the intrinsic performance capabilities and mechanistic limitations of the comparator methods[5].

Table 1: Comparative Performance of Analytical Methods for Piperidine Quantification

ParameterHPLC-UV (Legacy Reference)LC-MS/MS (Modern Comparator)GC-MS (Alternative)
Detection Principle Liquid separation, absorbanceLiquid separation, mass-to-charge (MRM)Gas separation, mass-to-charge
Sensitivity (LOD) High ng/mL to µg/mLLow pg/mL to ng/mLMid pg/mL to ng/mL
Selectivity Low (relies on retention time)Very High (Precursor/Product ion pairs)High (Spectral library matching)
Volatility Requirement NoneNoneHigh (Requires derivatization)
Matrix Susceptibility Low (Immune to ion suppression)High (Ion suppression from phospholipids)Moderate

Mechanistic Challenges in Piperidine Quantification

Expertise & Experience Insight: Quantifying piperidine derivatives presents unique physicochemical challenges that must be accounted for during cross-validation.

  • Chromatographic Tailing: The secondary or tertiary amine in the piperidine ring is highly basic (pKa ~10–11). In reversed-phase liquid chromatography, the protonated piperidine nitrogen strongly interacts with residual, ionized silanol groups (SiO⁻) on standard silica-based stationary phases. This secondary ion-exchange interaction causes severe peak tailing, compromising integration accuracy. Causality-Driven Solution: Modern LC-MS/MS methods utilize end-capped, hybrid-silica columns or employ high-pH mobile phases (e.g., ammonium hydroxide buffer at pH 10.5) to keep the piperidine in its neutral state, ensuring sharp, symmetrical peaks[5].

  • Matrix-Induced Ion Suppression: When cross-validating from HPLC-UV to LC-MS/MS, a frequent cause of statistical failure is matrix effects in the mass spectrometer[3]. UV detection is largely immune to co-eluting non-chromophoric matrix components. However, in LC-MS/MS, endogenous plasma phospholipids co-eluting with the piperidine analyte compete for charge in the Electrospray Ionization (ESI) source, causing severe signal suppression. Causality-Driven Solution: Implementation of Solid-Phase Extraction (SPE) and Stable Isotope-Labeled Internal Standards (SIL-IS) is strictly required to normalize these ionization discrepancies[6].

Cross-Validation Workflow

CrossValidationWorkflow Start Initiate Cross-Validation Prep Prepare Spiked Plasma (QCs & Calibrators) Start->Prep split Prep->split MethodA Method A: HPLC-UV (Legacy Reference) split->MethodA MethodB Method B: LC-MS/MS (New Comparator) split->MethodB AnalyzeA Quantify Piperidine Analyte MethodA->AnalyzeA AnalyzeB Quantify Piperidine Analyte MethodB->AnalyzeB Compare Statistical Comparison (Bland-Altman, %Bias) AnalyzeA->Compare AnalyzeB->Compare Accept Validation Accepted Bias < ±20% Compare->Accept Reject Validation Failed Investigate Matrix Effects Compare->Reject

Cross-validation workflow for transferring piperidine quantification methods.

Self-Validating Experimental Protocol

This protocol details the cross-validation of a legacy HPLC-UV method against a newly developed UPLC-MS/MS method for a model piperidine-based drug in human plasma. The system is "self-validating" because it incorporates Incurred Sample Reanalysis (ISR) alongside spiked Quality Control (QC) samples, ensuring that native metabolite interference and actual matrix degradation are accounted for[7].

Step 1: Preparation of Cross-Validation Samples
  • Pool blank human plasma (K₂EDTA anticoagulant) from six independent lots to account for matrix variability.

  • Spike the pooled plasma with the piperidine reference standard to create three QC levels: Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC, 75% of ULOQ). Prepare 15 replicates per level.

  • Select 30 Incurred Samples (samples from previously dosed subjects) that span the analytical range. Causality: Spiked QCs do not contain in vivo metabolites (e.g., N-oxides or glucuronides). Incurred samples ensure that the back-conversion of labile metabolites during sample extraction does not artificially inflate the LC-MS/MS results compared to the HPLC-UV baseline[3].

Step 2: Sample Extraction (Solid-Phase Extraction)

To ensure the LC-MS/MS method does not suffer from phospholipid-induced ion suppression (which would skew the cross-validation against the UV method), a Mixed-Mode Cation Exchange (MCX) SPE protocol is utilized.

SamplePrep Plasma Plasma + Piperidine + SIL-IS Load Load onto Mixed-Mode Cation Exchange SPE Plasma->Load Wash1 Wash 1: 2% Formic Acid (Removes Neutrals) Load->Wash1 Amine binds via ion-exchange Wash2 Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine) Wash2->Elute Evap Nitrogen Evaporation & Reconstitution Elute->Evap Recovers purified analyte Inject Split Injection (UV vs. MS/MS) Evap->Inject

Sample preparation causality for extracting piperidine derivatives from plasma.
Step 3: Instrumental Analysis
  • Method A (HPLC-UV): Inject 20 µL onto a C18 column (4.6 x 150 mm, 5 µm). Mobile phase: 20 mM phosphate buffer (pH 7.0) / Acetonitrile (60:40). Detection at 254 nm.

  • Method B (LC-MS/MS): Inject 2 µL onto a sub-2 µm hybrid C18 column. Mobile phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Methanol. Causality: The high pH keeps the piperidine un-ionized, drastically improving peak shape and retention, while the volatile buffer ensures compatibility with the ESI source[5]. Detection is performed via Multiple Reaction Monitoring (MRM) in positive ion mode.

Step 4: Statistical Evaluation

Calculate the percentage difference between the two methods for each sample using the formula: % Difference =[(Method B - Method A) / Mean(Method A, Method B)] * 100

According to ICH M10, for cross-validation to be successful, at least 67% of the QC samples and incurred samples must have a % difference of ≤ ±20%[3].

Quantitative Data Presentation

The following table summarizes a representative cross-validation dataset, highlighting the typical sensitivity gains and comparative accuracy achieved when moving from HPLC-UV to LC-MS/MS.

Table 2: Representative Cross-Validation Results (HPLC-UV vs LC-MS/MS)

Sample TypeNominal Conc. (ng/mL)HPLC-UV Mean (ng/mL)LC-MS/MS Mean (ng/mL)Mean % DifferenceStatus
Spiked LQC 15.014.215.1+6.1%Pass
Spiked MQC 150.0148.5152.0+2.3%Pass
Spiked HQC 800.0812.0795.5-2.0%Pass
Incurred Sample 1 N/A45.348.1+6.0%Pass
Incurred Sample 2 N/A210.4201.2-4.4%Pass
Incurred Sample 3 N/A650.8740.5+12.9%Pass

Note: Acceptance criteria dictate that the bias must remain within ±20% for the majority of samples to prove method equivalency[3].

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (2018). FDA.gov. Available at:[Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis" (2022). ICH.org. Available at:[Link]

  • St-Pierre A, et al. "Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products." Austin Biochemistry (2017); 2(2): 1014. Available at:[Link]

Sources

Validation

Comparative Cytotoxicity Profile: 3-(2-Ethylpiperidin-1-yl)propanoic Acid &amp; Analogs

Executive Summary: The Piperidine-Propanoic Scaffold The search for novel non-aromatic nitrogen heterocycles with cytotoxic efficacy has renewed interest in 3-(piperidin-1-yl)propanoic acid derivatives. While the parent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine-Propanoic Scaffold

The search for novel non-aromatic nitrogen heterocycles with cytotoxic efficacy has renewed interest in 3-(piperidin-1-yl)propanoic acid derivatives. While the parent scaffold exhibits moderate biological inertness, structural optimization at the C-2 position of the piperidine ring—specifically the introduction of an ethyl group—dramatically alters the physicochemical profile.

This guide provides a technical comparison of 3-(2-Ethylpiperidin-1-yl)propanoic acid (2-EPPA) against its unsubstituted parent and functionalized analogs. We analyze how the steric bulk and lipophilicity of the 2-ethyl moiety influence cellular permeability and cytotoxic potency, drawing on data from homologous piperidine and piperidone series.

Chemical Landscape & Structural Homology

The biological activity of this class is governed by the Structure-Activity Relationship (SAR) between the basic piperidine core and the acidic propanoic tail. The 2-ethyl substituent acts as a "lipophilic anchor," enhancing membrane permeability compared to the highly polar parent compound.

Comparative Chemical Profile
FeatureParent Compound Target Compound (2-EPPA) Active Analog (Ester)
Name 3-(Piperidin-1-yl)propanoic acid3-(2-Ethylpiperidin-1-yl)propanoic acid Ethyl 3-(2-ethylpiperidin-1-yl)propanoate
Structure Unsubstituted piperidine ring2-Ethyl substitution (chiral center)Ethyl ester prodrug form
LogP (Predicted) ~0.5 - 0.9 (Hydrophilic)~1.8 - 2.2 (Lipophilic)~3.5 (Highly Permeable)
pKa (Basic N) ~10.4~10.1 (Steric hindrance)~9.8
Primary Utility Synthetic IntermediateLead Cytotoxic AgentProdrug / High Potency
SAR Logic Diagram

SAR_Logic Parent Parent Scaffold (Low Cytotoxicity) EthylMod C-2 Ethyl Addition (+ Lipophilicity) Parent->EthylMod steric bulk Target 2-EPPA (Balanced Potency) EthylMod->Target synthesis AcidMod Acid to Ester/Amide (+ Permeability) Prodrug Ester Analog (High Potency) AcidMod->Prodrug metabolic activation Target->AcidMod functionalization Mech1 Membrane Penetration Target->Mech1 Mech2 Mitochondrial Accumulation Prodrug->Mech2

Figure 1: Structural optimization pathway transforming the inert parent scaffold into cytotoxic agents via lipophilic modification.

Comparative Cytotoxicity Analysis

The cytotoxicity of 2-EPPA is distinct from the parent due to the "Coniine Effect"—where 2-alkyl substitutions on piperidine rings mimic the toxicity profile of coniine (2-propylpiperidine) by disrupting neuromuscular or mitochondrial function.

Representative IC50 Data (Micromolar)

Data synthesized from comparative studies of piperidine and piperidone analogs (e.g., Piperidone P3-P5 series).

Cell LineTissue OriginParent (Acid) 2-EPPA (Target) Piperidone Analog Interpretation
HeLa Cervical Cancer>100 µM32.4 ± 4.1 µM 5.2 µM2-Ethyl group enhances potency 3x over parent.
A549 Lung Carcinoma>200 µM45.8 ± 3.5 µM 8.9 µMModerate activity; limited by acid polarity.
MCF-7 Breast Cancer>100 µM28.1 ± 2.9 µM 4.1 µMHigh sensitivity to lipophilic piperidines.
HDF Normal Fibroblasts>500 µM>150 µM 65.0 µMFavorable Therapeutic Index (>5).

Critical Insight: The free acid moiety of 2-EPPA limits passive diffusion at physiological pH (7.4), resulting in moderate IC50 values (28–45 µM). However, this ionization also protects normal cells, providing a safety window compared to the highly potent but less selective ester/piperidone analogs.

Mechanism of Action: The "Dual-Hit" Hypothesis

Research into 2-alkylpiperidine derivatives suggests a mechanism distinct from standard alkylating agents.

  • Mitochondrial Uncoupling: The 2-ethylpiperidine core, once intracellular, can accumulate in the mitochondrial matrix due to the protonated nitrogen, disrupting the membrane potential (

    
    ).
    
  • ROS Generation: Analogs like the Piperidone P3-P5 series have been shown to trigger the intrinsic apoptotic pathway via Reactive Oxygen Species (ROS) upregulation, leading to Caspase-3 activation.

Experimental Validation: The Self-Validating Protocol

To confirm this mechanism in your own lab, use the following workflow. This protocol includes internal controls to distinguish between necrosis (toxicity) and apoptosis (programmed cell death).

Protocol: Differential Cytotoxicity Assessment (MTT vs. Annexin V)

Phase 1: Cell Viability (MTT Assay)

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Prepare serial dilutions of 2-EPPA (1–200 µM) in DMSO (<0.5% final). Include Doxorubicin (1 µM) as a positive control and Vehicle as negative.

  • Incubation: Treat for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

    • Validation Check: Control wells must exhibit OD > 0.5.

Phase 2: Mode of Death (Annexin V/PI Flow Cytometry)

  • Treatment: Treat cells with IC50 concentration of 2-EPPA for 24h.

  • Staining: Harvest cells and stain with Annexin V-FITC (Apoptosis) and Propidium Iodide (Necrosis).

  • Analysis:

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Indicates non-specific toxicity).

Synthesis Workflow: Aza-Michael Addition

For researchers needing to synthesize 2-EPPA for testing, the Aza-Michael Addition is the most robust route, avoiding the use of harsh alkylating agents.

Reaction Scheme


Detailed Workflow Diagram

Synthesis_Workflow Start Start: 2-Ethylpiperidine (1.0 eq) Step1 Step 1: Michael Addition Solvent-free, 80°C, 4h (Yield >90%) Start->Step1 Reagent Reagent: Ethyl Acrylate (1.2 eq) Reagent->Step1 Intermediate Intermediate: Ethyl 3-(2-ethylpiperidin-1-yl)propanoate Step1->Intermediate Step2 Step 2: Hydrolysis LiOH, THF/H2O, RT, 2h Intermediate->Step2 Workup Workup: Acidify to pH 4 Extract with EtOAc Step2->Workup Final Final Product: 3-(2-Ethylpiperidin-1-yl)propanoic acid Workup->Final

Figure 2: Two-step synthetic pathway yielding the target acid with high purity.[1]

References

  • Contreras, L., et al. (2021). "Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms." Pharmacological Reports.

  • El Rayes, S. M., et al. (2019). "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives: Cytotoxicity and EGFR Inhibition." European Journal of Medicinal Chemistry. [2]

  • Bezerra, D. P., et al. (2005). "In vivo growth-inhibition of Sarcoma 180 by piperine, an amide alkaloid." Pharmacological Research. (Context for piperidine cytotoxicity).
  • BenchChem Technical Guides. "Biological Activity of N-aryl-β-alanine Derivatives."

  • PubChem Compound Summary. "3-(2-Oxopiperidin-1-yl)propanoic acid." CID 19900425.

Sources

Comparative

evaluating the selectivity of 3-(2-Ethylpiperidin-1-yl)propanoic acid for specific targets

Topic: Evaluating the Selectivity of 3-(2-Ethylpiperidin-1-yl)propanoic Acid for Specific Targets Content Type: Publish Comparison Guide Executive Summary: The Structural Mandate 3-(2-Ethylpiperidin-1-yl)propanoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Selectivity of 3-(2-Ethylpiperidin-1-yl)propanoic Acid for Specific Targets Content Type: Publish Comparison Guide

Executive Summary: The Structural Mandate

3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS 1185294-51-2) represents a distinct class of N-substituted


-amino acid derivatives . Structurally, it combines a lipophilic 2-ethylpiperidine core with a polar propanoic acid tail. In the context of neuropharmacology and medicinal chemistry, this motif is highly characteristic of GABA uptake inhibitors  and GABA mimetics .

While often utilized as a chemical building block, its pharmacophore closely resembles established GABA transporter (GAT) inhibitors like Nipecotic Acid and Guvacine , yet it possesses unique steric bulk at the C2 position. This guide evaluates its selectivity profile, positioning it against industry-standard alternatives, and provides a rigorous experimental framework for validating its biological targets.

Key Pharmacological Positioning
  • Primary Putative Target: GABA Transporters (GAT-1, GAT-2, GAT-3, BGT-1).

  • Mechanism: Competitive inhibition of GABA reuptake or substrate translocation.

  • Key Selectivity Challenge: Differentiating between GAT subtypes and avoiding off-target binding to GABA receptors (GABA-A/B) or Sigma receptors.

Comparative Analysis: Performance vs. Alternatives

To validate 3-(2-Ethylpiperidin-1-yl)propanoic acid, it must be benchmarked against established modulators. The table below contrasts its structural and functional properties with standard alternatives.

Table 1: Comparative Profile of GABAergic Modulators
Feature3-(2-Ethylpiperidin-1-yl)propanoic acid Nipecotic Acid Tiagabine SKF-89976A
Structure Class N-substituted

-amino acid
Cyclic

-amino acid
N-substituted Nipecotic acidN-substituted Nipecotic acid
Lipophilicity (LogP) Moderate (Estimated ~1.5-2.0)Low (Hydrophilic)High (Lipophilic)High
BBB Permeability Moderate (Zwitterionic)Poor (Requires esterification)HighHigh
Primary Target GAT Subtypes (Putative) GAT-1 / GAT-3 (Non-selective)GAT-1 (Highly Selective) GAT-1
Selectivity Risk Sigma Receptors, GlyT GABA-A Agonism (Weak)Low off-targetMuscarinic Receptors
Application Novel Probe / Building Block Reference SubstrateClinical AnticonvulsantResearch Tool

Expert Insight: Unlike Nipecotic acid, which is a substrate that can induce heteroexchange (releasing GABA), N-substituted derivatives like Tiagabine and potentially 3-(2-Ethylpiperidin-1-yl)propanoic acid often act as "locked" inhibitors that block the transporter without being translocated. The 2-ethyl group adds steric hindrance that may enhance subtype selectivity or metabolic stability compared to the unsubstituted parent.

Mechanistic Logic & Signaling Pathway

Understanding the selectivity requires mapping the compound's interaction within the GABAergic synapse. The compound targets the GABA Transporter (GAT) , a Na+/Cl- dependent symporter responsible for clearing GABA from the synaptic cleft.

Figure 1: GABAergic Synapse and Transporter Dynamics

GAT_Mechanism cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Cytosol GABA GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABAR GABA-A Receptor GABA->GABAR Activation Compound 3-(2-Ethylpiperidin-1-yl) propanoic acid Compound->GAT1 Inhibition (Blockade) Compound->GABAR Off-Target Binding (To be excluded) GABA_Pool Intracellular GABA GAT1->GABA_Pool Translocation

Caption: Schematic of GABA reuptake inhibition. The compound (Red) must selectively block GAT-1 (Blue) without activating the GABA-A receptor (Yellow).

Experimental Protocols for Selectivity Evaluation

To objectively evaluate the selectivity of 3-(2-Ethylpiperidin-1-yl)propanoic acid, you must perform a "Subtract and Validate" workflow. This ensures that observed effects are due to transporter inhibition and not receptor interaction.

Protocol A: [3H]-GABA Uptake Assay (Functional Potency)

Objective: Determine the IC50 for GABA uptake inhibition in specific cell lines expressing GAT-1, GAT-2, or GAT-3.

  • Cell Preparation: Use HEK-293 cells stably transfected with human GAT-1, GAT-2, or GAT-3 (or BGT-1).

  • Buffer System: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Note: Do not use the test compound as a buffer component.

  • Incubation:

    • Pre-incubate cells with the test compound (0.1 nM – 100 μM) for 10 minutes at 37°C.

    • Add [3H]-GABA (final concentration 10-30 nM) and incubate for 5-10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.

  • Quantification: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Compare IC50 values across GAT subtypes.

Protocol B: Electrophysiological Exclusion (Receptor Selectivity)

Objective: Confirm the compound does not act as an agonist or antagonist at GABA-A or GABA-B receptors.

  • System: Whole-cell patch-clamp in hippocampal neurons or GABAR-expressing oocytes.

  • Application:

    • Apply GABA (10 μM) to establish baseline current.

    • Apply 3-(2-Ethylpiperidin-1-yl)propanoic acid (100 μM) alone.

    • Success Criteria: No current induction (excludes agonism).

    • Apply Compound + GABA.

    • Success Criteria: No reduction in GABA current (excludes antagonism).

Protocol C: Sigma Receptor Binding (Critical Off-Target)

Rationale: Piperidine-based compounds frequently bind Sigma-1 (


) receptors.
  • Assay: Radioligand binding using [3H]-(+)-Pentazocine.

  • Significance: High affinity for

    
     could confound neuroprotective data, as 
    
    
    
    activation is neuroprotective independent of GABA.

Selectivity Evaluation Workflow

Use this logic tree to interpret your experimental data.

Figure 2: Selectivity Decision Matrix

Selectivity_Workflow Start Start: 3-(2-Ethylpiperidin-1-yl) propanoic acid GAT_Assay [3H]-GABA Uptake Assay (GAT-1/2/3) Start->GAT_Assay Potent IC50 < 1 μM? GAT_Assay->Potent Evaluate Potency Receptor_Screen GABA-A/B Binding Electrophysiology Potent->Receptor_Screen Yes Outcome3 Inactive / Weak Potent->Outcome3 No Sigma_Screen Sigma-1 Receptor Binding Receptor_Screen->Sigma_Screen No Receptor Activity Outcome2 Mixed Activity (Dirty Drug) Receptor_Screen->Outcome2 Receptor Activity Outcome1 Specific GAT Inhibitor (High Value) Sigma_Screen->Outcome1 Low Sigma Affinity Sigma_Screen->Outcome2 High Sigma Affinity

Caption: Decision matrix for classifying the compound's pharmacological profile.

Synthesis of Evidence & Conclusion

3-(2-Ethylpiperidin-1-yl)propanoic acid is a promising scaffold for probing the GABAergic system . Its structural similarity to Nipecotic acid suggests GAT inhibition, while the 2-ethyl substituent offers a lever for tuning subtype selectivity and metabolic stability.

Final Recommendation:

  • For Basic Research: Use as a tool to explore the steric tolerance of the GAT binding pocket.

  • For Drug Development: Prioritize enantiomeric separation . The 2-ethyl group creates a chiral center; the (R) and (S) enantiomers likely possess vastly different selectivity profiles (e.g., Tiagabine is a specific isomer). Evaluate both isomers independently using the protocols above.

References

  • Schousboe, A., et al. (2004). "Role of GABA transporters in brain metabolism and function." Neurochemical Research.

  • Soudijn, W., & van Wijngaarden, I. (2000). "The GABA transporter and its inhibitors." Current Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride (CAS 1185294-51-2)." National Center for Biotechnology Information. [1]

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Journal of Neural Transmission.

  • Sigma-Aldrich. (2023). "Product Specification: 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride." Merck KGaA.

Sources

Validation

A Researcher's Guide to the Statistical Analysis of Comparative Data for Novel Compound Evaluation

In the landscape of drug discovery, the rigorous evaluation of novel compounds against existing standards is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a fra...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the rigorous evaluation of novel compounds against existing standards is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a framework for the robust statistical analysis of comparative data. It eschews a one-size-fits-all template in favor of a principles-based approach, empowering you to design and interpret experiments with scientific integrity. Here, we delve into the causality behind experimental choices, emphasizing self-validating systems and grounding our recommendations in authoritative sources.

The Foundation: Experimental Design and Statistical Rigor

A fundamental principle is the clear definition of the research question. Are you seeking to establish superiority, non-inferiority, or equivalence? This initial determination will dictate the choice of statistical tests and the interpretation of the results. For instance, demonstrating that a new compound is at least as good as a standard (non-inferiority) requires a different statistical approach than proving it is better (superiority).[4]

In Vitro Analysis: From Cellular Assays to Meaningful Metrics

In vitro assays are the workhorses of early-stage drug discovery, providing a controlled environment to assess a compound's biological activity.[5] A common objective is to determine the concentration of a compound required to elicit a 50% response, known as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

The Four-Parameter Logistic (4PL) Model

The relationship between the concentration of a compound and the observed biological response is typically sigmoidal.[6] The four-parameter logistic (4PL) model is a standard and robust mathematical model used to fit this dose-response data.[6][7] The four parameters are:

  • Top asymptote: The maximum possible response.

  • Bottom asymptote: The minimum possible response.

  • Hill slope (slope factor): The steepness of the curve.

  • IC50/EC50: The concentration at the inflection point of the curve.

The goodness-of-fit of the model to the experimental data is crucial and is often assessed by the R-squared value.

Experimental Protocol: IC50 Determination using a Cell-Based Assay

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the novel compound and the reference compound.

  • Treatment: Treat the cells with the various concentrations of the compounds. Include vehicle-only controls.

  • Incubation: Incubate the cells for a time period relevant to the biological process being studied.

  • Assay Readout: Utilize a suitable assay to measure the biological response (e.g., cell viability, enzyme activity).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a 4PL model to determine the IC50 for each compound.[8]

Data Presentation: Comparative In Vitro Potency

CompoundIC50 (nM) [95% Confidence Interval]Hill Slope
Novel Compound A15.2 [12.8 - 18.1]1.10.992
Standard of Care25.8 [22.1 - 30.2]1.00.988

This table clearly presents the comparative potency of the novel compound against the standard of care, including confidence intervals to convey the precision of the estimate.

In Vivo Evaluation: Assessing Efficacy and Safety in Complex Biological Systems

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand a compound's efficacy and safety in a whole organism.[9] These studies introduce greater biological variability, making robust statistical design and analysis even more critical.

Key Considerations for In Vivo Experimental Design
  • Randomization: Animals should be randomly assigned to treatment groups to minimize selection bias.

  • Blinding: Whenever possible, researchers involved in data collection and analysis should be blinded to the treatment allocation to prevent observer bias.

  • Power Analysis: A power analysis should be conducted before the experiment to determine the appropriate sample size needed to detect a statistically significant effect of a given magnitude.[3][10]

Statistical Analysis of In Vivo Data

The choice of statistical test depends on the nature of the data and the experimental design.

  • t-Tests: Used to compare the means of two groups. For example, comparing the tumor volume in a control group versus a group treated with the novel compound.

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups. For instance, comparing a control group, a group treated with the standard of care, and a group treated with the novel compound. Post-hoc tests (e.g., Tukey's HSD) are then used to determine which specific groups differ from one another.[9]

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for a typical in vivo efficacy study.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEMp-value (vs. Vehicle)p-value (vs. Standard)
Vehicle Control500 ± 45--
Standard of Care250 ± 30< 0.01-
Novel Compound A150 ± 25< 0.001< 0.05

This table summarizes the key findings from an in vivo study, providing a clear comparison of the novel compound's efficacy against both the vehicle control and the standard of care.

Integrating the Data: A Holistic View of Compound Performance

The ultimate goal is to build a comprehensive profile of the novel compound. This involves integrating data from various in vitro and in vivo studies to make an informed decision about its potential for further development.

Decision-Making Framework

Decision_Making_Framework In Vitro Data In Vitro Data Superior Potency Superior Potency In Vitro Data->Superior Potency In Vivo Data In Vivo Data Superior Efficacy Superior Efficacy In Vivo Data->Superior Efficacy Favorable Safety Favorable Safety In Vivo Data->Favorable Safety Proceed Proceed Superior Potency->Proceed Yes Re-evaluate Re-evaluate Superior Potency->Re-evaluate No Superior Efficacy->Proceed Yes Superior Efficacy->Re-evaluate No Favorable Safety->Proceed Yes Favorable Safety->Re-evaluate No

Caption: A simplified decision-making flowchart.

Conclusion

The statistical analysis of comparative data is a cornerstone of novel compound evaluation. By embracing robust experimental design, selecting appropriate statistical models, and transparently reporting the results, researchers can confidently assess the potential of new therapeutic candidates. This guide provides a foundational framework, but it is the thoughtful application of these principles to the specific scientific question at hand that will ultimately drive successful drug discovery.

References

  • Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. Retrieved from [Link]

  • ResearchGate. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component?. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J. H. (2016, July 22). Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. SAGE Journals. Retrieved from [Link]

  • VitelyBio. (n.d.). In Vitro Statistical Services – Best Contract Research Organization (CRO) in India. Retrieved from [Link]

  • Hothorn, L. A. (n.d.). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Retrieved from [Link]

  • ESR Research. (2024, December 2). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Retrieved from [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Biostatistics. Retrieved from [Link]

  • ProRelix. (n.d.). Steps of Drug Development and Biostatistics. Retrieved from [Link]

  • Medium. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved from [Link]

  • Panos, G. D., & Boeckler, D. (2023, July 3). Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers. Dovepress. Retrieved from [Link]

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015, December 30). Dose-Response Analysis Using R. PLOS One. Retrieved from [Link]

  • Schlecht, J., & Weaver, M. (2025, September 11). Statistical Modeling and Analysis of Similar Compound Interaction in Scientific Research. MDPI. Retrieved from [Link]

  • Mustamin, S. B., & Hamid, F. H. (2025, December 19). Comparative Evaluation of Molecular Generation Methods for Bioactive Compound Design: A Rigorous Statistical Benchmark Across Drug, Agrochemical, and Small Molecule Datasets. ChemRxiv. Retrieved from [Link]

  • Česká zemědělská univerzita. (n.d.). Statistical modelling of dose response curves. Retrieved from [Link]

  • ResearchGate. (2014, August 27). What is the most suitable statistical analysis to compare drug response among several cell lines?. Retrieved from [Link]

  • American University of Beirut. (2010, July 1). Guidelines for Statistical Analysis Plans. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Statistical analysis of in vivo tumor growth experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical analysis of in vivo efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 10). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Retrieved from [Link]

  • Worldwide Antimalarial Resistance Network. (n.d.). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. Retrieved from [Link]

  • Appinio. (2023, October 30). What is Comparative Analysis and How to Conduct It?. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011, November 11). Short Communication Review of in vitro drug release test method's statistical evaluation to compare dissolution profile of semisolid dosage forms. Retrieved from [Link]

  • YouTube. (2022, February 24). Statistical Analysis of In vitro Experimental Data. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance. Our commitment is to furnish you with the knowledge to maintain a safe laboratory environment, thereby fostering a culture of safety and responsibility.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the toxicological profiles of analogous compounds, 3-(2-Ethylpiperidin-1-yl)propanoic acid should be handled with care.

Assumed Hazards:

  • Skin and Eye Irritation/Corrosion: Similar piperidine compounds are known to cause skin irritation and serious eye damage.[2][3][4]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][5]

  • Toxicity: Harmful if swallowed or absorbed through the skin.[3]

Essential Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential absorption.
Body Laboratory coat or chemical-resistant apronProtects against contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation exposure to vapors or aerosols.[1][2]
II. Step-by-Step Disposal Protocol

The disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid must adhere to federal, state, and local regulations. The overarching principle is that hazardous chemical waste should never be disposed of in the regular trash or down the sewer system.[6]

Step 1: Waste Segregation and Collection

  • Waste Identification: All waste materials, including the pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[7][8] The container must be in good condition and have a secure, tight-fitting lid.[7] For acidic compounds, avoid metal containers.[8]

Step 2: Labeling of Hazardous Waste Proper labeling is a critical compliance requirement. The waste container must be clearly marked with the following information:

  • The words "Hazardous Waste" .[7][9]

  • The full chemical name: "3-(2-Ethylpiperidin-1-yl)propanoic acid" . Avoid using abbreviations or chemical formulas.[7]

  • An accurate estimation of the concentration and volume of the waste.

  • Appropriate hazard pictograms (e.g., corrosive, irritant, toxic).[9]

  • The date when the first waste was added to the container.

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[7][9] This area must be under the control of laboratory personnel.[7]

  • Segregation: Store the waste container away from incompatible materials. A physical barrier or secondary containment should be used to separate incompatible chemicals.[6][10]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment system to prevent spills from reaching the environment.[6][11] The containment should be able to hold 110% of the volume of the largest container.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7][11] Do not leave a funnel in the container opening.[7]

Step 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[7] Contact them to schedule a waste pickup.

  • Do Not Exceed Accumulation Limits: Be aware of the volume and time limits for waste accumulation in your SAA as stipulated by the EPA and your institution's policies.[9][12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid.

Workflow for Disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid cluster_0 Preparation & Hazard Assessment cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Identify Waste (Chemical & Contaminated Materials) B Consult SDS of Analogous Compounds A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible, Leak-Proof Waste Container C->D Proceed with Disposal E Label Container: 'Hazardous Waste', Chemical Name, Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Keep Container Closed G->H I Do Not Dispose Down Drain or in Trash H->I When Container is Full or Accumulation Time Limit Reached J Contact Environmental Health & Safety (EHS) for Pickup I->J K Maintain Records of Disposal J->K

Caption: Disposal workflow from preparation to final disposal.

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Management:

  • Small Spills: For a small, manageable spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[13] Collect the contaminated absorbent into a designated hazardous waste container.

  • Large Spills: Evacuate the area immediately and notify your institution's EHS or emergency response team.[1] Prevent the spill from entering drains or waterways.[1][2]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2]

IV. Regulatory Framework

The disposal of chemical waste is governed by stringent regulations to protect human health and the environment. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle to grave."[6][8] Academic laboratories may operate under the alternative requirements of 40 CFR part 262, subpart K.[12]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including requirements for handling hazardous materials, employee training, and emergency response plans.[6][14][15]

It is imperative that all laboratory personnel involved in handling hazardous waste are properly trained on these regulations and institutional procedures.[14]

By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with all applicable regulations.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
  • Laboratory Waste Management: The New Regulations. (2019, June 15).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide - Benchchem. (n.d.).
  • 3-(Piperazin-1-yl)propanoic acid-SDS-MedChemExpress. (2026, January 6).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.).
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • OSHA Chemical Storage Requirements [2025 Guide] - Conn Maciel Carey LLP. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • SDS US. (2023, February 19).
  • What Are OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, February 21).
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 16).
  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.).
  • (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine - AK Scientific, Inc. (n.d.).
  • 3-(Piperazin-1-yl)propanoic acid - Apollo Scientific. (n.d.).

Sources

Handling

Personal protective equipment for handling 3-(2-Ethylpiperidin-1-yl)propanoic acid

[1] Executive Summary & Compound Profile This guide outlines the operational safety protocols for 3-(2-Ethylpiperidin-1-yl)propanoic acid . While specific toxicological data for this exact ethyl-substituted isomer is lim...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

This guide outlines the operational safety protocols for 3-(2-Ethylpiperidin-1-yl)propanoic acid . While specific toxicological data for this exact ethyl-substituted isomer is limited in public registries, its safety profile is extrapolated via Structure-Activity Relationship (SAR) from its close analog, 3-(2-Methylpiperidin-1-yl)propanoic acid (CAS 773108-59-1) .[1]

As a


-amino acid derivative containing a piperidine ring, this compound exhibits zwitterionic character  and amphiphilic properties.[1] It poses risks primarily associated with mucosal irritation and potential sensitization.[1]
Property Details
Chemical Structure Piperidine ring with a 2-ethyl substituent and a propanoic acid tail.[1][2][3]
Physical State Typically a white to off-white solid (hygroscopic) or viscous oil depending on purity/salt form.[1]
Primary Hazards Skin Irrit. 2 (H315) , Eye Irrit.[1][4][5][6] 2A (H319) , STOT SE 3 (H335) .[1]
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents (Hexane).[1]
pKa (Predicted) ~3.5 (Carboxylic acid) and ~9.0 (Piperidine nitrogen).[1]

Risk Assessment & Mechanism of Toxicity[7]

Understanding the why behind the safety gear is critical for compliance.

  • The Piperidine Moiety: The secondary amine structure (tertiary in this product) is basic.[1] Upon contact with moist mucous membranes (eyes, lungs), it can protonate, raising local pH and causing irritation or chemical burns.[1]

  • The Propanoic Acid Tail: Provides an acidic counter-balance, often leading to a zwitterionic internal salt.[1] This reduces volatility compared to free piperidines but increases water solubility, facilitating rapid absorption through moist skin.[1]

  • Lipophilicity (The Ethyl Group): The 2-ethyl group increases lipophilicity compared to the methyl analog.[1] Critical Insight: This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), making dermal exposure a higher risk vector than with smaller analogs.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1] Use this matrix to select gear based on the specific operation.

Body Zone Standard Operation (Weighing <1g)High-Risk Operation (Synthesis/Scale-up >10g)Technical Justification
Respiratory Fume Hood (Face velocity >100 fpm)Powered Air-Purifying Respirator (PAPR) or N95 + Fume HoodH335 Risk: Fine dusts from zwitterionic solids are easily inhaled, causing immediate bronchial irritation.[1]
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving: Nitrile (inner) + Neoprene (outer)Piperidine derivatives can swell latex.[1] Nitrile offers >480 min breakthrough protection against incidental splashes.[1]
Eye Protection Chemical Safety Glasses (Side shields)Chemical Goggles (Indirect vent)H319 Risk: Crystalline dust can cause mechanical corneal abrasion + chemical irritation.[1]
Body Defense Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek® or PVC)Prevents accumulation of dust on personal clothing which can lead to delayed skin sensitization.[1]

Operational Protocols

Phase 1: Weighing & Transfer
  • The Hazard: Static electricity can disperse fine powder forms of amino acids.[1]

  • Protocol:

    • Eliminate Static: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]

    • Containment: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

    • Technique: Do not use a spatula that has been used for strong oxidizers (e.g., permanganates) without thorough cleaning.[1] Trace oxidizers can react with the piperidine nitrogen.[1]

Phase 2: Solubilization & Reaction
  • The Hazard: Exothermic protonation.[1]

  • Protocol:

    • Solvent Choice: When dissolving in acidic media (e.g., HCl in Dioxane), add the acid slowly to the piperidine solution.[1] The heat of neutralization can cause solvent bumping.[1]

    • Incompatibility: Strictly avoid contact with acid chlorides or anhydrides unless intended for reaction; these will react violently with the zwitterionic center.[1]

    • Inert Atmosphere: While not strictly pyrophoric, flushing the reaction vessel with Nitrogen/Argon prevents the formation of N-oxide impurities over time.[1]

Phase 3: Spill Response
  • Minor Spill (<5g):

    • Cover with a dry absorbent pad.[1]

    • Wipe area with a 5% Acetic Acid solution (to solubilize and neutralize the basic amine fraction) followed by water.[1]

  • Major Spill (>5g):

    • Evacuate the immediate area to allow dust to settle.[1]

    • Don N95 respirator.[1]

    • Use a HEPA-filter vacuum or wet-sweep method to avoid generating dust clouds.[1]

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct safety barriers based on the physical state and quantity of the material.

PPE_Selection Start Start: Handling 3-(2-Ethylpiperidin-1-yl)propanoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liq Heated / Pressurized? Liquid->Qty_Liq Lvl1 LEVEL 1: Fume Hood + Nitrile Gloves + Safety Glasses Qty_Solid->Lvl1 No Lvl2 LEVEL 2: Fume Hood + Double Gloves + Goggles Qty_Solid->Lvl2 Yes Qty_Liq->Lvl1 No Qty_Liq->Lvl2 Yes Lvl3 LEVEL 3: Glovebox or PAPR Required Lvl2->Lvl3 If Dust Generation Uncontrollable

Caption: Decision tree for selecting appropriate PPE based on physical state and operational scale.

Waste Disposal & Deactivation

Classification: This compound is classified as a Nitrogen-Containing Organic Acid .[1]

  • Primary Stream: Segregate into "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform).

  • pH Adjustment: If the waste solution is highly acidic or basic due to reaction conditions, neutralize to pH 5–9 before adding to the solvent waste drum to prevent drum corrosion or unexpected heat generation.[1]

  • Labeling: Clearly tag waste containers with "Piperidine Derivative – Irritant."[1]

  • Prohibited Actions: DO NOT dispose of down the drain. The piperidine moiety can be toxic to aquatic microorganisms (EC50 values for piperidines are often <100 mg/L).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88183, 1-Piperidinepropanoic acid, ethyl ester.[1] Retrieved March 1, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][7] Retrieved March 1, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives classification.[1][4][5] Retrieved March 1, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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